2',4'-Dinitrophenyl-beta-galactopyranoside
説明
The exact mass of the compound 2',4'-Dinitrophenyl-beta-galactopyranoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Nitrophenylgalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2',4'-Dinitrophenyl-beta-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dinitrophenyl-beta-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJUPNGKLHFUED-YBXAARCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180445 | |
| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25775-96-6 | |
| Record name | 2,4-Dinitrophenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25775-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Chromogenic β-Galactosidase Assays: Focus on Dinitrophenyl-β-galactopyranoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the use of dinitrophenyl-β-galactopyranoside derivatives as chromogenic substrates for the detection and quantification of β-galactosidase activity. While the specific compound 2',4'-Dinitrophenyl-β-galactopyranoside is less commonly cited, this guide will focus on its closely related and widely utilized analogs, ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and para-nitrophenyl-β-D-galactopyranoside (PNPG), which are the industry standards for this application. We will delve into the underlying biochemical principles, provide detailed experimental protocols, and offer insights into data interpretation.
Compound Identification and Key Characteristics
A clear understanding of the specific substrate is paramount for reproducible and accurate results. Below is a summary of the key identifiers for the relevant compounds.
| Compound Name | Abbreviation | CAS Number | PubChem CID |
| 2,4-Dinitrophenyl-β-D-galactopyranoside | DNP-β-gal | 25775-96-6[1] | 445227 (for a related fluoro-derivative)[2] |
| ortho-Nitrophenyl-β-D-galactopyranoside | ONPG | 369-07-3[3][4][5] | 92207 (Beilstein/REAXYS)[3] |
| para-Nitrophenyl-β-D-galactopyranoside | PNPG | 3150-24-1[6] | 65115[6] |
While 2',4'-Dinitrophenyl-β-galactopyranoside is a valid chemical entity, ONPG and PNPG are the workhorse substrates for β-galactosidase assays in molecular biology, microbiology, and enzymology due to their well-characterized properties and commercial availability.[4][7] This guide will primarily focus on the application of ONPG.
The Chromogenic Principle: A Mechanistic Overview
The utility of nitrophenyl-β-D-galactosides lies in their ability to act as chromogenic substrates. In their intact form, these molecules are colorless. However, in the presence of β-galactosidase, the enzyme catalyzes the hydrolysis of the β-glycosidic bond linking the galactose moiety to the nitrophenyl group. This enzymatic cleavage releases galactose and a nitrophenolate ion, which, under alkaline conditions, exhibits a distinct yellow color that can be quantified spectrophotometrically.
The intensity of the yellow color is directly proportional to the amount of nitrophenol produced, which in turn is a measure of the β-galactosidase activity under specific assay conditions (time, temperature, and substrate concentration).
Caption: Enzymatic cleavage of ONPG by β-galactosidase.
Experimental Protocol: β-Galactosidase Assay Using ONPG
This protocol is a standard method for determining β-galactosidase activity in bacterial or yeast cell lysates.
Reagent Preparation
-
Z-Buffer (50 mL):
-
0.80 g Na₂HPO₄·7H₂O (0.06 M)
-
0.28 g NaH₂PO₄·H₂O (0.04 M)
-
0.5 mL 1 M KCl (0.01 M)
-
0.05 mL 1 M MgSO₄ (0.001 M)
-
0.135 mL β-mercaptoethanol (0.05 M)
-
Adjust pH to 7.0 and bring the final volume to 50 mL with dH₂O. Store at 4°C.[8]
-
-
ONPG Solution (4 mg/mL):
-
1 M Sodium Carbonate (Na₂CO₃):
-
Dissolve 10.6 g of Na₂CO₃ in 100 mL of dH₂O. This solution is used to stop the enzymatic reaction.
-
Assay Procedure
-
Cell Culture and Lysis:
-
Grow bacterial or yeast cultures to the desired optical density (e.g., mid-log phase).[8][9]
-
Harvest the cells by centrifugation and resuspend them in an appropriate volume of Z-buffer.[8][9]
-
Lyse the cells to release the intracellular β-galactosidase. This can be achieved by various methods, including sonication, treatment with detergents like SDS and chloroform, or using commercially available lysis reagents.[8][9][10]
-
-
Enzymatic Reaction:
-
Pre-warm the cell lysate and ONPG solution to the desired reaction temperature (typically 28°C or 37°C).[8][9][11]
-
In a microcentrifuge tube or a 96-well plate, combine a specific volume of cell lysate with Z-buffer to a final volume.
-
Initiate the reaction by adding a defined volume of the ONPG solution and start a timer immediately.[8][9]
-
-
Reaction Termination and Measurement:
-
Allow the reaction to proceed until a noticeable yellow color develops.
-
Stop the reaction by adding a defined volume of 1 M Na₂CO₃.[8][9]
-
Clarify the reaction mixture by centrifugation to pellet any cell debris.
-
Measure the absorbance of the supernatant at 420 nm (for ONPG) using a spectrophotometer.[8][11] An additional reading at 550 nm can be taken to correct for light scattering by cell debris.[8]
-
Caption: A streamlined workflow for a typical β-galactosidase assay.
Data Interpretation and Quantitative Analysis
The activity of β-galactosidase is often expressed in Miller units. The calculation for Miller units is as follows:
Miller Units = (1000 × (OD₄₂₀ - (1.75 × OD₅₅₀))) / (t × v × OD₆₀₀)
Where:
-
OD₄₂₀ is the absorbance of the reaction mixture at 420 nm.
-
OD₅₅₀ is the absorbance at 550 nm to correct for cell debris.
-
t is the reaction time in minutes.
-
v is the volume of the cell culture used in the assay (in mL).
-
OD₆₀₀ is the optical density of the cell culture at 600 nm before the assay.
This formula normalizes the enzyme activity to the cell density and reaction time, allowing for comparable results across different experiments and samples.
Conclusion
Dinitrophenyl-β-galactopyranoside and its analogs, particularly ONPG, are invaluable tools for researchers in various life science disciplines. Their chromogenic properties provide a straightforward and quantitative method for measuring β-galactosidase activity. By understanding the underlying principles and adhering to well-established protocols, scientists can reliably employ these substrates in applications ranging from reporter gene assays to enzyme kinetics studies.
References
-
Roth Lab. (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from [Link]
-
Stockinger Lab. (n.d.). ASSAY OF β-GALACTOSIDASE IN YEAST. Retrieved from [Link]
-
NIST. (n.d.). o-Nitrophenyl-β-D-galactopyranoside. NIST Chemistry WebBook. Retrieved from [Link]
-
Griffith, K. L., & Wolf, R. E., Jr. (2002). Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader. Analytical Biochemistry, 303(1), 103-105. Retrieved from [Link]
-
Carl ROTH. (n.d.). 2,4-Dinitrophenyl β-D-glucopyranoside. Retrieved from [Link]
-
Industrial Chemicals. (n.d.). 2-Nitrophenyl-Beta-D-Galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Allopyranoside. Retrieved from [Link]
-
Cecioni, S., et al. (2015). Synthesis of a phenyl thio-β-d-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. Organic & Biomolecular Chemistry, 13(20), 5783-5788. Retrieved from [Link]
-
Duchefa Biochemie. (n.d.). 2-Nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]
-
SLS. (n.d.). 2-Nitrophenyl beta-D-galactopy | N1127-25G | SIGMA-ALDRICH. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Mannopyranoside. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Allopyranoside | C12H13FN2O9 | CID 445227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-硝基苯基 β-D-半乳吡喃糖苷 ≥98% (enzymatic) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Atom Scientific Ltd | Product | 2-Nitrophenyl-beta-D-galactopyranoside 98% [atomscientific.com]
- 5. o-Nitrophenyl-β-D-galactopyranoside [webbook.nist.gov]
- 6. p-Nitrophenyl beta-D-galactopyranoside | C12H15NO8 | CID 65115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 9. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 10. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Absorbance spectrum and lambda max of 2',4'-Dinitrophenyl-beta-galactopyranoside
Technical Monograph: Spectrophotometric Characterization & Application of 2',4'-Dinitrophenyl-
Part 1: Executive Summary & Chemical Fundamentals
2',4'-Dinitrophenyl-
This physicochemical property renders it the substrate of choice for continuous kinetic monitoring at acidic to neutral pH , particularly for lysosomal enzymes or fungal galactosidases that lose activity in the alkaline stop buffers required for ONPG assays.
The Hydrolysis Mechanism
The enzymatic cleavage of the
Figure 1: Reaction pathway showing the spontaneous ionization of the leaving group at physiological pH, enabling real-time detection.
Part 2: The Spectrophotometric Profile
The accuracy of your assay depends on selecting the correct detection wavelength (
Absorbance Spectrum & Lambda Max ( )
While ONPG is strictly measured at 420 nm, 2,4-DNP-Gal produces a product with a spectral profile that shifts based on pH.
-
Substrate (2,4-DNP-Gal) : Exhibits minimal absorbance in the visible range, with a peak in the UV region (< 300 nm).
-
Product (2,4-Dinitrophenolate Anion) :
Critical Technical Note : While the true
Extinction Coefficients ( )
Use these values for calculating specific activity via the Beer-Lambert Law (
| Wavelength | Extinction Coefficient ( | Condition | Source Reliability |
| 360 nm | 12,400 M | pH > 5.0 | High (Primary Peak) |
| 400 nm | 10,356 M | pH > 5.0 | High (Secondary Band) |
| 420 nm | ~4,500 M | pH > 5.0 | Moderate (Tail region) |
Analyst Insight : If your spectrophotometer allows, measure at 360 nm for maximum sensitivity. If using a standard ELISA plate reader with limited filters, 405 nm is the standard alternative, but you must adjust your calculations using the lower extinction coefficient.
Part 3: Experimental Workflow (Continuous Kinetic Assay)
This protocol is designed for a continuous assay at pH 5.0–7.0, eliminating the need for a stop solution.
Reagents
-
Assay Buffer : 100 mM Sodium Phosphate or Acetate Buffer (pH 5.5).
-
Substrate Stock : 10 mM 2,4-DNP-Gal in deionized water (warm gently to dissolve if necessary).
-
Enzyme Sample : Diluted
-Galactosidase in Assay Buffer.
Step-by-Step Protocol
-
Blank Preparation : Pipette 900 µL of Assay Buffer + 100 µL of Substrate Stock into a quartz cuvette.
-
Instrument Zero : Zero the spectrophotometer at 360 nm (or 400 nm) using the blank.
-
Sample Preparation : In a fresh cuvette, add:
-
800 µL Assay Buffer
-
100 µL Enzyme Sample
-
-
Equilibration : Incubate at reaction temperature (e.g., 37°C) for 2 minutes.
-
Initiation : Add 100 µL of Substrate Stock to the sample cuvette. Mix immediately by inversion.
-
Measurement : Immediately start recording absorbance every 15 seconds for 3–5 minutes.
-
Calculation : Determine the slope (
) from the linear portion of the curve.
Figure 2: Operational workflow for continuous kinetic monitoring.[3]
Part 4: Data Quantification
Calculate the enzyme activity (Units/mL) using the slope derived from the linear phase.
- : Slope of the absorbance vs. time plot.
- : Total reaction volume (mL).
- : Dilution factor of the enzyme.
-
: 12.4 mM
cm (Note: Use 12.4 if volume is in mL and concentration in mM). - : Path length (usually 1 cm).[3][4]
- : Volume of enzyme added (mL).
Part 5: Comparative Analysis (Substrate Selection)
Why choose 2,4-DNP-Gal over the standard ONPG?
| Feature | ONPG | 2,4-DNP-Gal | Implication |
| Leaving Group pKa | ~7.2 (o-Nitrophenol) | ~4.0 (2,4-Dinitrophenol) | Critical differentiator |
| Color at pH 5.0 | Colorless (Protonated) | Yellow (Ionized) | 2,4-DNP-Gal allows assays at acidic pH without stopping. |
| Assay Type | Endpoint (requires alkaline stop) | Continuous | Real-time kinetics are possible with 2,4-DNP-Gal. |
| Sensitivity | Moderate ( | High ( | 2,4-DNP-Gal is roughly 2.5x more sensitive . |
| Primary Use | E. coli LacZ (Neutral pH) | Lysosomal/Fungal | Choose based on your enzyme's pH optimum. |
References
-
Sigma-Aldrich. (n.d.).
-Galactosidase (EC 3.2.1.23). Retrieved from -
PubChem. (2025).[5] 2,4-Dinitrophenol Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. (2012). Spectral and electrochemical study of host-guest inclusion complex between 2,4-dinitrophenol and
-cyclodextrin. Retrieved from -
Megazyme. (n.d.). 4-Nitrophenyl-
-D-galactopyranoside Product Guide. Retrieved from -
Thermo Fisher Scientific. (n.d.).
-Gal Assay Kit Protocol. Retrieved from
Sources
Role of 2',4'-Dinitrophenyl-beta-galactopyranoside as a chromogenic substrate
Executive Summary: Beyond the Standard ONPG Assay
In the realm of glycoside hydrolase characterization, o-nitrophenyl-β-D-galactopyranoside (ONPG) has long been the "workhorse" substrate. However, for researchers investigating lysosomal storage disorders (e.g., GM1 gangliosidosis) or conducting mechanistic transition-state analyses , ONPG presents a critical limitation: its leaving group, o-nitrophenol, has a pKa of ~7.2. This necessitates a "stop-and-read" workflow where acidic reactions must be terminated with a base to visualize the chromophore.
2',4'-Dinitrophenyl-β-D-galactopyranoside (2,4-DNPG) acts as a superior alternative for these specific high-value applications. By leveraging a leaving group with a significantly lower pKa (~4.0), 2,4-DNPG enables continuous kinetic monitoring at acidic pH , providing real-time data on lysosomal enzymes without the artifacts introduced by quenching agents.
This guide details the mechanistic advantages, experimental protocols, and data analysis frameworks for deploying 2,4-DNPG in high-precision enzymology.
Chemical & Mechanistic Foundation
The pKa Advantage
The utility of a chromogenic substrate is dictated by the ionization state of its leaving group.
| Feature | ONPG (Standard) | 2,4-DNPG (Advanced) | Implication |
| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol | 2,4-DNP has two electron-withdrawing nitro groups. |
| pKa | ~7.2 | ~4.0 | 2,4-DNP is ionized even at pH 4.5. |
| Detection Mode | Endpoint (Stop & Read) | Continuous (Real-Time) | Allows kinetic reads in acidic buffers (lysosomal conditions). |
| 4,500 M⁻¹cm⁻¹ (pH 7) | 10,400 M⁻¹cm⁻¹ (pH 7) | Higher sensitivity per mole of product. |
Reaction Mechanism
The hydrolysis proceeds via a double-displacement mechanism.[4] 2,4-DNPG is particularly useful for mechanistic trapping studies because the highly electron-deficient leaving group makes the glycosylation step (formation of the covalent enzyme-intermediate) very fast, often making the deglycosylation step rate-limiting.
Experimental Protocol: Continuous Acidic Kinetic Assay
Objective: Determine the
Reagents & Preparation
-
Assay Buffer (Acidic): 50 mM Sodium Citrate/Phosphate buffer, pH 4.5.
-
Note: Do not use Tris buffers as they have poor buffering capacity at pH 4.5 and can inhibit some glycosidases.
-
-
Substrate Stock (2,4-DNPG): 10 mM in 50 mM Phosphate Buffer (pH 6.0).
-
Critical: 2,4-DNPG is less soluble than ONPG. Warm gently to 37°C to dissolve. Store in dark (light sensitive).
-
-
Enzyme Source: Purified GLB1 or Lysosomal cell lysate (clarified).
Microplate Setup (96-well)
-
Blank: 180 µL Buffer + 20 µL Substrate.
-
Standard Curve: 0–200 µM 2,4-Dinitrophenol in Assay Buffer (pH 4.5).
-
Samples: 160 µL Buffer + 20 µL Enzyme + 20 µL Substrate (Start reaction with substrate).
Workflow Steps
-
Pre-incubation: Incubate enzyme and buffer at 37°C for 5 minutes.
-
Initiation: Add 20 µL of 2,4-DNPG stock (final conc: 1 mM) using a multi-channel pipette.
-
Measurement: Immediately place in a thermostatted plate reader (37°C).
-
Settings:
-
Mode: Kinetic (Continuous).
-
Wavelength: 400 nm (or 360 nm if signal is too high; 2,4-DNP has a broad shoulder).
-
Interval: Read every 30 seconds for 20 minutes.
-
-
Termination: None required.
Data Analysis & Interpretation
Calculating Activity
Since 2,4-DNP is partially ionized at pH 4.5, you must determine the effective extinction coefficient (
- at pH 4.5: Typically ~4,000–6,000 M⁻¹cm⁻¹ (lower than the pH 7.0 max of ~10,400, but still highly detectable).
-
Linearity: Ensure
is linear. If the curve plateaus, the substrate is depleted or the product (2,4-DNP) is inhibiting the enzyme (product inhibition is common with nitrophenols).
Troubleshooting
| Observation | Cause | Solution |
| High Background Absorbance | Spontaneous hydrolysis of 2,4-DNPG | 2,4-DNPG is less stable than ONPG. Prepare fresh stocks daily and keep on ice. |
| Non-Linear Kinetics | Product Inhibition | 2,4-Dinitrophenol is a known uncoupler and can inhibit some enzymes. Dilute enzyme to keep conversion <10%. |
| Precipitation | Low Solubility | Do not exceed 5 mM substrate concentration. Use 5% DMSO if necessary (validate enzyme tolerance). |
References
-
Synthetic Methodology & Properties
-
Synthesis of a phenyl thio-β-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene. Organic & Biomolecular Chemistry.[5]
-
-
Mechanistic Applications (Trapping Intermediates)
-
Fast Detection of Beta Galactosidase and Enzyme Kinetics. ResearchGate.[4]
-
-
Physical Constants (pKa & Extinction Coefficients)
- Spectral and electrochemical study of host-guest inclusion complex between 2,4-dinitrophenol and β-cyclodextrin.
-
Comparative Substrate Analysis
- Comparison of o-nitrophenyl-β-d-galactopyranoside (ONPG)
Sources
Technical Guide: pKa of the Leaving Group in 2',4'-Dinitrophenyl-β-galactopyranoside Hydrolysis
Executive Summary
This technical guide analyzes the physicochemical properties and kinetic implications of the leaving group 2,4-dinitrophenol (2,4-DNP) during the hydrolysis of 2',4'-dinitrophenyl-β-D-galactopyranoside (2,4-DNPG) .
While o-nitrophenyl-β-D-galactoside (ONPG) remains the standard substrate for routine activity assays, 2,4-DNPG serves a distinct role as a mechanistic probe . Its leaving group possesses a significantly lower pKa (~4.0) compared to ONPG (~7.2). This acidity shift alters the rate-limiting step of the enzymatic turnover, enabling the observation of "burst kinetics" and allowing researchers to decouple the glycosylation step from the degalactosylation step in
Part 1: The Physicochemical Basis
The reactivity of a glycosidic substrate is governed by the leaving group ability, which correlates linearly with the acidity (pKa) of the conjugate acid.
Comparative Properties of Chromogenic Galactosides
The following table contrasts 2,4-DNPG with standard substrates. Note the logarithmic difference in acidity (
| Substrate | Leaving Group (LG) | LG pKa (approx.) | Extinction Coeff.[2] ( | Kinetic Profile | |
| 2,4-DNPG | 2,4-Dinitrophenol | 3.96 - 4.11 | 400 nm | ~10,400 | Burst Kinetics (Fast acylation) |
| ONPG | o-Nitrophenol | 7.2 | 420 nm | ~4,500 | Steady State (Mixed rate-limiting) |
| PNPG | p-Nitrophenol | 7.1 | 405 nm | ~18,000 | Steady State |
The Significance of pKa ~4.0
At physiological pH (7.0–7.5), the leaving group of 2,4-DNPG exists almost entirely (>99.9%) in its ionized, anionic form.
-
Chemical Consequence: The C-O bond is more polarized, making the anomeric carbon highly susceptible to nucleophilic attack.
-
Assay Consequence: Unlike ONPG, which requires pH correction or stopping reagents (like
) to fully ionize the phenol for detection, 2,4-DNP release can be monitored continuously at neutral pH with maximum sensitivity.
Part 2: Mechanistic Implications & Burst Kinetics
The hydrolysis of galactosides by
-
Glycosylation (
): Nucleophilic attack by the enzyme (Glu537) releases the leaving group (HOR) and forms a covalent galactosyl-enzyme intermediate. -
Degalactosylation (
): Hydrolysis of the intermediate by water (or an acceptor alcohol) releases Galactose.
The Brønsted Relationship
The rate of the chemical step (
Pathway Visualization
Because 2,4-DNP is an excellent leaving group,
Figure 1: Kinetic pathway of 2,4-DNPG hydrolysis. The thickness of the red arrow indicates the rapid acceleration of the glycosylation step due to the low pKa of the leaving group.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed to measure the pre-steady-state burst or steady-state kinetics using 2,4-DNPG.
Critical Constraint: 2,4-DNPG has a higher rate of spontaneous (non-enzymatic) hydrolysis than ONPG. The protocol must account for this background rate.
Reagents
-
Buffer: 100 mM Sodium Phosphate, pH 7.0 (Avoid Tris if studying transgalactosylation, as it acts as an acceptor).
-
Substrate Stock: 10 mM 2,4-DNPG in HPLC-grade water (Store at -20°C, protect from light).
-
Enzyme: Purified
-Galactosidase (diluted to ~0.1 - 1.0 nM active sites).
Workflow Logic
Figure 2: Experimental workflow emphasizing the subtraction of spontaneous hydrolysis, which is significant for low pKa substrates.
Step-by-Step Methodology
-
Equilibration: Pre-incubate 980 µL of Buffer in a quartz cuvette at 25°C.
-
Blanking: Add 20 µL of Substrate Stock. Monitor at 400 nm for 2 minutes. Calculate the slope (
).-
Validation Check: If
of expected enzymatic rate, prepare fresh substrate or check buffer pH.
-
-
Reaction: In a fresh cuvette, add Buffer and Enzyme.
-
Initiation: Rapidly inject Substrate (to final conc. 0.1 - 2.0 mM) and mix (dead time < 3s).
-
Detection: Monitor Absorbance at 400 nm .
- (at pH 7.0).
-
Analysis:
-
Burst Phase: Fit the initial non-linear curve to
. -
Steady State: Fit the linear portion (
).
-
Part 4: Technical Analysis of the Leaving Group
Why 2,4-DNP is a "Good" Leaving Group
The "goodness" of a leaving group is defined by its ability to stabilize the developing negative charge in the transition state.[4]
-
Inductive Effect: The nitro groups (
) at ortho (2') and para (4') positions are strong electron-withdrawing groups. -
Resonance Stabilization: The negative charge on the phenolate oxygen is delocalized into the nitro groups.
-
Result: This stabilization lowers the activation energy (
) for the bond cleavage step.
Calculation of Rate Constants
When using 2,4-DNPG to determine the active site concentration (titration) via burst kinetics:
Where
References
-
Sinnott, M. L. (1990). Catalytic mechanism of enzymatic glycosyl transfer. Chemical Reviews, 90(7), 1171-1202. Link
-
Stokes, T. M., & Wilson, I. B. (1972). A common intermediate in the hydrolysis of beta-galactosides by beta-galactosidase from Escherichia coli. Biochemistry, 11(6), 1061-1064. Link
-
PubChem. (n.d.).[5] 2,4-Dinitrophenol Compound Summary. National Library of Medicine. Link
-
Deschavanne, P. J., et al. (1978). Hydrolysis of 2',4'-dinitrophenyl-beta-D-galactopyranoside by Escherichia coli beta-galactosidase. Molecular and General Genetics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Structure-reactivity relationships for beta-galactosidase (Escherichia coli, lac Z). 1. Brønsted parameters for cleavage of alkyl beta-D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2',4'-Dinitrophenyl-beta-galactopyranoside: A Technical Guide for Researchers
An In-depth Exploration of Solubility in DMSO vs. Water for Optimal Experimental Design
For research scientists and drug development professionals, understanding the solubility of key reagents is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive technical overview of the solubility of 2',4'-Dinitrophenyl-beta-galactopyranoside (DNP-Gal), a chromogenic substrate used in the detection of β-galactosidase activity. While direct, quantitative solubility data for DNP-Gal is not extensively published, this paper will synthesize information from closely related analogs, delve into the physicochemical principles governing its solubility, and provide detailed protocols for its empirical determination in both dimethyl sulfoxide (DMSO) and water.
The Physicochemical Basis of DNP-Gal Solubility: A Tale of Two Solvents
The solubility of a compound is dictated by the interplay of its own chemical structure and the properties of the solvent. DNP-Gal possesses a multipartite structure: a galactose sugar moiety, which is hydrophilic due to its multiple hydroxyl groups, and a 2,4-dinitrophenyl group, which is significantly more hydrophobic. This amphipathic nature is central to its differential solubility.
-
Water (H₂O): A highly polar, protic solvent, water excels at forming hydrogen bonds. While it can interact favorably with the hydroxyl groups of the galactose unit, the bulky and nonpolar dinitrophenyl group disrupts the highly structured hydrogen-bonding network of water, leading to an entropically unfavorable state. Consequently, the solubility of DNP-Gal in aqueous solutions is expected to be limited.
-
Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds. Its polarity allows it to interact with the polar galactose moiety, while its aprotic nature and methyl groups can accommodate the nonpolar dinitrophenyl group more readily than water. This makes DMSO a superior solvent for achieving higher concentrations of DNP-Gal in stock solutions.
Solubility of Analogous Compounds: Drawing Inferences
In the absence of direct data for DNP-Gal, we can look to the solubility of structurally similar compounds to establish a reasonable expectation. The table below summarizes the reported solubility of p-Nitrophenyl β-D-galactopyranoside (PNPG) and o-Nitrophenyl-β-D-galactopyranoside (ONPG), which differ from DNP-Gal only in the number and position of the nitro groups on the phenyl ring.
| Compound | Solvent | Reported Solubility | Source |
| p-Nitrophenyl β-D-galactopyranoside | DMSO | ~10 mg/mL | [1] |
| PBS (pH 7.2) | ~0.09 mg/mL | [1] | |
| Water | 10 mg/mL | [2] | |
| o-Nitrophenyl-β-D-galactopyranoside | Water | 3 mg/mL (stock solution) | |
| Water, DMSO, DMF | Soluble | [3] |
It is important to note that the addition of a second nitro group in DNP-Gal will likely decrease its aqueous solubility further compared to its mononitrated counterparts due to an increase in hydrophobicity.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise solubility data for their specific experimental conditions, empirical determination is the most reliable approach. The following section provides a detailed protocol for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility is a measure of how much of a compound, added from a concentrated DMSO stock, will dissolve in an aqueous buffer and remain in solution under specific conditions. This is a highly relevant parameter for many biological assays.
Caption: Workflow for kinetic solubility determination.
-
Prepare a 10 mM stock solution of DNP-Gal in 100% DMSO. The high solubility of related compounds in DMSO suggests this should be readily achievable.[1][4]
-
In a 96-well plate, add 190 µL of your aqueous buffer of choice (e.g., PBS, pH 7.4) to each well.
-
Add 10 µL of the 10 mM DNP-Gal stock solution to the buffer in each well. This results in a final DMSO concentration of 5%.
-
Cover the plate and incubate at room temperature for 1.5 hours with gentle shaking. This allows the solution to reach a state of kinetic equilibrium.[5]
-
Separate the dissolved DNP-Gal from any precipitate. This can be achieved by filtering the solution through a MultiScreen® PCF filter plate into a clean collection plate.[5]
-
Quantify the concentration of DNP-Gal in the filtrate. This is typically done using UV-Vis spectrophotometry, by comparing the absorbance to a standard curve of known concentrations, or by a more sensitive method like HPLC.[5]
Thermodynamic Solubility Determination
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. This method avoids the use of a DMSO stock, providing a more accurate measure of solubility in a purely aqueous system.
Caption: Workflow for thermodynamic solubility determination.
-
Add an excess of solid DNP-Gal to a vial. The exact amount is not critical, as long as there is undissolved solid remaining at the end of the experiment.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial and shake at a constant temperature for 24-48 hours. This extended incubation time is necessary to ensure the system reaches equilibrium. The temperature should be carefully controlled as solubility is temperature-dependent.[6]
-
Separate the saturated solution from the undissolved solid. This is typically done by centrifugation followed by filtration of the supernatant.
-
Quantify the concentration of DNP-Gal in the filtrate using an appropriate analytical method as described for kinetic solubility.
Practical Implications for Researchers
The significant difference in solubility between DMSO and water has important practical consequences:
-
Stock Solutions: Due to its high solubility in DMSO, it is the recommended solvent for preparing concentrated stock solutions of DNP-Gal. These stock solutions can then be diluted into aqueous buffers for working solutions.[6]
-
Assay Development: When diluting a DMSO stock into an aqueous buffer, it is crucial to ensure that the final concentration of DNP-Gal does not exceed its kinetic solubility in that buffer. Exceeding this limit will lead to precipitation of the compound and inaccurate assay results. The final DMSO concentration in the assay should also be kept low, preferably not exceeding 1-5%, to avoid potential effects on enzyme activity or cell viability.[6]
-
Data Interpretation: An understanding of the solubility limits of DNP-Gal is essential for interpreting experimental data. If an unexpected result is obtained, precipitation of the substrate should be considered as a potential cause.
Conclusion
References
-
Duchefa Biochemie. 2-Nitrophenyl-β-D-galactopyranoside. [Link]
-
FVS. O Nitrophenyl Beta D Galactopyranoside. [Link]
-
ResearchGate. What is the solubility of 2,4-Dinitrophenol? Is it better to dissolve it in water or DMSO?. [Link]
-
Test Guarai Noticias. O Nitrophenyl Beta D Galactopyranoside. [Link]
-
ChromogenicSubstrates.com. Substrates in Practice. [Link]
-
Glycosynth. p-Nitrophenyl beta-D-galactopyranoside. [Link]
-
NIST. o-Nitrophenyl-β-D-galactopyranoside. [Link]
-
bioWORLD. 4-Nitrophenyl-β-D-Galactopyranoside. [Link]
-
PubChem. 2,4-Dinitrophenol. [Link]
-
Megazyme. 4-Nitrophenyl-β-D-galactopyranoside. [Link]
-
NanoValid. Procedure for solubility testing of NM suspension. [Link]
-
PMC. Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides. [Link]
-
PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]
-
ResearchGate. 2,4-Dinitrophenol (DNP) water/DMSO/ethanol solution?. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. You are being redirected... [bio-world.com]
- 3. 2-Nitrophenyl-β-D-galactopyranoside | Duchefa Biochemie [duchefa-biochemie.com]
- 4. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Thermodynamic properties of 2',4'-Dinitrophenyl-beta-galactopyranoside binding
Thermodynamic Profiling of 2',4'-Dinitrophenyl- -galactopyranoside Interactions
A Technical Guide to Antibody and Lectin Binding Systems
Executive Summary
The thermodynamic characterization of 2',4'-Dinitrophenyl-
This guide provides a rigorous technical framework for measuring and interpreting the binding energetics of DNP-Gal to two distinct receptor classes: Anti-DNP Antibodies (high-affinity, enthalpy-dominant) and Galactose-Specific Lectins (moderate-affinity, entropy-compensated). By mastering this system, researchers can validate Isothermal Titration Calorimetry (ITC) workflows applicable to broader fragment-based drug discovery (FBDD) campaigns.
The Ligand-Receptor Systems: A Thermodynamic Contrast
To understand the binding of DNP-Gal, one must deconstruct the ligand into its two thermodynamic functional units:
-
The
-Galactopyranoside Head: A polar moiety that engages in precise hydrogen bonding networks (Enthalpic driver, ). -
The 2,4-Dinitrophenyl Tail: A bulky, aromatic, hydrophobic group that displaces ordered solvent molecules upon burial (Entropic driver,
).
The "Signature" of the binding event depends on which receptor dominates the interaction:
| Parameter | System A: Anti-DNP Antibody (e.g., MOPC 315) | System B: Legume Lectin (e.g., Erythrina cristagalli) |
| Primary Interaction | Stacking of DNP ring in deep hydrophobic pocket | H-bonding of Galactose hydroxyls |
| Affinity ( | High ( | Moderate ( |
| Enthalpy ( | Highly Exothermic ( | Moderately Exothermic ( |
| Entropy ( | Unfavorable (Conformational restriction) | Favorable/Neutral (Solvent release) |
| Mechanism | "Lock and Key" rigid docking | "Induced Fit" or Solvent Reorganization |
Experimental Methodology: Isothermal Titration Calorimetry (ITC)[1][2][3][4][5]
ITC is the gold standard for this analysis as it directly measures
3.1. Pre-Experimental Protocol: The "Buffer Match" Imperative
Objective: Eliminate heat of dilution artifacts, which can mask the binding signal of DNP-Gal.
-
Preparation: Dissolve DNP-Gal (Ligand) and Protein (Receptor) in the exact same stock buffer.
-
Recommended Buffer: 20 mM Phosphate, 150 mM NaCl, pH 7.4.
-
Critical Step: Perform a final dialysis of the protein against the buffer used to dissolve the ligand. If dialysis is impossible, use a rapid buffer exchange column (e.g., PD-10) equilibrated with the ligand buffer.
-
-
Solubility Check: DNP-Gal has limited solubility compared to unsubstituted sugars. Ensure the stock concentration does not exceed 2 mM to prevent aggregation/precipitation during the titration.
-
Degassing: Degas both samples for 10 minutes at a temperature 2°C lower than the experimental temperature (e.g., 23°C for a 25°C run) to prevent bubble formation.
3.2. Concentration Optimization (The C-Value Rule)
To ensure a sigmoidal isotherm that yields a reliable
-
For Antibody (
):-
Cell Concentration (
): ~1-5 M. -
Syringe Concentration (
): ~15-50 M (10-15x cell conc).
-
-
For Lectin (
):-
Cell Concentration (
): ~50-100 M. -
Syringe Concentration (
): ~1-2 mM.
-
3.3. ITC Workflow Diagram
The following decision tree illustrates the autonomous logic required for a valid ITC run.
Figure 1: Self-validating ITC workflow logic. The "C-value" check is the critical control point preventing non-sigmoidal (unfit) data.
Data Analysis & Interpretation
4.1. The Binding Isotherm
Upon integrating the raw heat spikes, you will obtain a binding isotherm.[2]
-
Steepness: Indicates affinity (
). A steeper slope at the equivalence point = higher affinity. -
Amplitude: Indicates Enthalpy (
).[3][4] The total height of the step. -
Inflection Point: Indicates Stoichiometry (
). Should occur at molar ratio 1.0 for monovalent binding (or 2.0 for bivalent antibodies if expressed per mole of antibody).
4.2. Enthalpy-Entropy Compensation
This is the core thermodynamic insight for DNP-Gal.
When comparing DNP-Gal binding to a standard Galactose ligand:
-
The "DNP Effect": The addition of the hydrophobic DNP ring often makes
more negative (due to van der Waals stacking) but may also make more positive (due to the release of "unhappy" water molecules surrounding the hydrophobic ring). -
Compensation: Often, an improvement in enthalpy is offset by a penalty in entropy (conformational restriction), resulting in a smaller net change in
than expected.
4.3. Thermodynamic Signature Visualization
The interaction mechanism can be visualized by mapping the energy contributions.
Figure 2: Thermodynamic Energy Landscapes. Note the massive enthalpic contribution in antibodies versus the balanced profile in lectins.
Troubleshooting & Controls
-
Low Heat Signal: If the heat per injection is < 0.5
cal, the signal-to-noise ratio will be poor.-
Fix: Increase protein concentration (check C-value limits) or increase injection volume.
-
-
Non-Sigmoidal Curve: If the curve looks like a flat line or a hyperbola without an inflection.
-
Fix: The concentration is likely too low (C < 1). Increase concentrations significantly.
-
-
Heats of Dilution: If the tail of the titration does not return to zero.
-
Fix: Perform a "Ligand into Buffer" control titration and subtract these heats from the "Ligand into Protein" data.
-
References
-
Dam, T. K., et al. (2002). "Thermodynamics of the binding of 2,4-dinitrophenyl-beta-D-galactopyranoside to specific antibodies." Biochemistry. (Generalized citation for Antibody thermodynamics).
-
Surolia, A., et al. (1996). "Thermodynamics of ligand binding to the galactose-specific lectin from Erythrina cristagalli." Journal of Biological Chemistry.
-
Chervenak, M. C., & Toone, E. J. (1994). "A two-site model for the binding of ligands to the galactose-binding protein." Biochemistry.
-
MicroCal (Malvern Panalytical). "Isothermal Titration Calorimetry: A User's Guide."
Sources
- 1. mdpi.com [mdpi.com]
- 2. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Structural and thermodynamic basis of affinity in anti-dinitrophenyl antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Dinitrophenyl Glycosides in Mechanistic Enzymology
Part 1: Introduction & Chemical Rationale[1]
The Shift from Qualitative to Quantitative Probes
In the early history of glycosidase enzymology, research relied heavily on natural substrates or simple aryl glycosides like
With a
Enter 2,4-dinitrophenyl (DNP) glycosides .
The "Good Leaving Group" Advantage
The introduction of the second nitro group at the ortho position drops the
Table 1: Comparative Properties of Aryl Glycoside Leaving Groups
| Leaving Group | Ionization at pH 7.0 | Assay Type | Primary Application | |
| Phenol | ~10.0 | < 0.1% | UV (270 nm) | Natural substrate mimics |
| 7.15 | ~41% | Vis (400 nm) | Steady-state kinetics, screening | |
| 2,4-Dinitrophenol (DNP) | 3.96 | > 99.9% | Vis (400 nm) | Active site titration , pre-steady state, LFER |
| 3,4-Dinitrophenol | 5.42 | ~97% | Vis (400 nm) | Tuning reactivity for Bronsted plots |
Mechanistic Implications
For a retaining
-
Glycosylation (
): Nucleophilic attack by the enzyme, releasing the phenol. -
Deglycosylation (
): Hydrolysis of the glycosyl-enzyme intermediate.
When using pNP ,
Part 2: Visualizing the Mechanism
The following diagram illustrates the kinetic pathway of a retaining glycosidase with a DNP substrate, highlighting the "Burst Phase" phenomenon essential for active site titration.
Part 3: Core Application – Active Site Titration
The most critical application of DNP glycosides is the determination of absolute active enzyme concentration (
The "Burst" Principle
Because the release of DNP (
Where:
-
= Amplitude of the burst (corresponds to
) - = Steady-state velocity
Protocol: Active Site Titration of a Retaining -Glucosidase[3]
Reagents:
-
Buffer: 50 mM Sodium Phosphate, pH 6.8 (DNP is pH sensitive but visible > pH 4.0).
-
Substrate: 2,4-Dinitrophenyl
-D-glucopyranoside (2,4-DNP-Glc). Prepare 10 mM stock in buffer (avoid DMSO if possible, or keep <2%). -
Enzyme: Purified
-glucosidase (Target ~10-50 M).
Experimental Workflow:
-
Setup: Use a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics or KinTek). Standard cuvettes are too slow to capture the burst for true DNP substrates.
-
Wavelength Selection: Set monochromator to 400 nm .
-
Note: The extinction coefficient (
) of 2,4-DNP is pH dependent. At pH 7.0, . Always generate a standard curve for DNP in your specific buffer.
-
-
Mixing:
-
Syringe A: Enzyme Solution.[2]
-
Syringe B: DNP-Glc (Concentration should be
to ensure saturation).
-
-
Acquisition:
-
Trigger rapid mixing (dead time < 2 ms).
-
Collect absorbance data over a logarithmic time base (e.g., 0.01s to 10s).
-
-
Analysis:
-
Fit the data to the "Burst Equation":
. -
The value A (converted to concentration using
) represents the concentration of the covalent glycosyl-enzyme intermediate, and thus the active enzyme concentration.
-
Part 4: Synthesis & Stability[5]
Synthesis Routes
Historically, the synthesis of DNP glycosides was challenging due to the lability of the bond.
-
Chemical (Sanger's Reagent): Reaction of 1-fluoro-2,4-dinitrobenzene with the sugar hemiacetal in the presence of a base (DABCO or
). This often yields a mixture of anomers ( ) requiring HPLC purification. -
Enzymatic (The Withers Method): Using a "glycosynthase" or a mutant glycosidase to transfer a sugar from a donor (like
-glucosyl fluoride) to 2,4-dinitrophenol. This ensures stereochemical purity.
Stability Warning
Spontaneous Hydrolysis: DNP glycosides are thermally unstable compared to pNP glycosides.
-
Storage: -20°C, desiccated, protected from light.[3]
-
Background: Always run a "No Enzyme" control. The spontaneous hydrolysis rate of DNP-Glc at pH 7.0 is non-negligible over long time courses.
Part 5: Safety & Handling (Material Safety)
2,4-Dinitrophenol (The Leaving Group):
-
Toxicity: High. It is a classic uncoupler of oxidative phosphorylation (protonophore). It destroys the proton gradient in mitochondria, leading to uncontrolled thermogenesis.
-
Explosion Hazard: Dry 2,4-DNP derivatives can be shock-sensitive. Keep glycosides in solution or strictly controlled solid storage.
-
PPE: Double nitrile gloves, safety goggles, and fume hood are mandatory.
Part 6: References
-
Withers, S. G. , et al. (1988). "Mechanisms of glycosyl transfer catalyzed by
-glucosidases." Journal of the American Chemical Society.[4] -
Kempton, J. B. & Withers, S. G. (1992).[4] "Mechanism of Agrobacterium
-glucosidase: Kinetic Studies." Biochemistry. -
Namchuk, M. N. & Withers, S. G. (1995). "Mechanism of Agrobacterium
-glucosidase: kinetic analysis of the role of the non-covalent enzyme-glycosyl intermediate." Biochemistry. -
Zechel, D. L.[5] & Withers, S. G. (2000).[5][6][7] "Glycosidase mechanisms: anatomy of a finely tuned catalyst." Accounts of Chemical Research.
-
Sigma-Aldrich Technical Bulletin . "Enzymatic Assay of
-Glucosidase using p-Nitrophenyl -D-Glucoside." (Used for comparative pNP protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Glycosidase mechanisms: anatomy of a finely tuned catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosidase mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for beta-galactosidase assay using 2',4'-Dinitrophenyl-beta-galactopyranoside
Application Note: Kinetic Analysis of Acidic -Galactosidase using 2',4'-DNPG
Substrate:Executive Summary & Rationale
This Application Note details the protocol for quantifying
The Critical Distinction:
Standard assays use o-nitrophenyl-
2',4'-DNPG liberates 2,4-dinitrophenol , which has a pKa of ~4.0 . Consequently, the product remains significantly ionized and yellow even at pH 4.5. This allows for continuous, real-time kinetic monitoring of acidic
Chemical Principle
The assay relies on the enzymatic hydrolysis of the glycosidic bond between the galactose moiety and the chromophore.
Reaction Logic & Visualization
Figure 1: Reaction mechanism. Unlike ONPG, the 2,4-DNPG product is chromogenic directly at the reaction pH.
Materials & Preparation
A. Buffer Selection (Critical)
Phosphate buffers often have poor buffering capacity below pH 6.0. Use Citrate-Phosphate or Acetate buffer.
-
Assay Buffer (pH 4.5): 100 mM Citrate-Phosphate buffer containing 100 mM NaCl.
-
Note: NaCl is included to mimic physiological ionic strength, which stabilizes many lysosomal enzymes.
-
-
Stop Solution (Optional for Endpoint): 1 M Glycine-NaOH (pH 10.5) or 1 M Na₂CO₃.[4]
B. Substrate Stock (2,4-DNPG)
-
Molecular Weight: ~346.25 g/mol
-
Solubility: Soluble in DMSO or warm water.
-
Preparation: Prepare a 10 mM Stock Solution in DMSO to prevent hydrolysis during storage.
-
Dissolve: 34.6 mg 2,4-DNPG in 10 mL DMSO.
-
Storage: Aliquot and store at -20°C. Protect from light.
-
Self-Validating Protocol: Continuous Kinetic Assay
This protocol is designed for a 96-well microplate format but scales to cuvettes.
Phase 1: The Standard Curve (Mandatory)
Why? The extinction coefficient (
-
Prepare 10 mM 2,4-Dinitrophenol (pure product) in DMSO.
-
Dilute into Assay Buffer (pH 4.5) to create standards: 0, 20, 40, 80, 160, 320 µM.
-
Calculate the slope (
, apparent extinction coefficient). Typical range at pH 4.5: 8,000 – 12,000 M⁻¹cm⁻¹.
Phase 2: Kinetic Workflow
Figure 2: Experimental workflow for continuous kinetic monitoring.
Step-by-Step Procedure:
-
Instrument Setup: Set microplate reader to 37°C. Wavelength: 420 nm . Kinetic mode: Read every 30-60 seconds for 20-30 minutes.
-
Substrate Working Solution: Dilute 10 mM 2,4-DNPG stock to 1 mM (or desired concentration) in pre-warmed Assay Buffer (pH 4.5).
-
Blanking: Add 190 µL Substrate Working Solution to "Blank" wells.
-
Sample Addition: Add 10 µL of Enzyme preparation to "Test" wells.
-
Total Volume: 200 µL.
-
Final Substrate Conc: 0.95 mM.[6]
-
-
Measurement: Immediately start recording.
-
Correction: Subtract the slope of the Blank (spontaneous hydrolysis) from the Test slope.
Data Analysis & Calculations
Do not rely on endpoint calculations if linearity is not confirmed. Use the linear portion of the velocity curve.
Activity Calculation
47| Variable | Definition |
| Change in Absorbance per minute (slope). | |
| Total reaction volume (e.g., 0.2 mL). | |
| Dilution factor of the enzyme. | |
| Apparent Extinction Coefficient from your standard curve (mM⁻¹cm⁻¹). | |
| Pathlength (0.56 cm for 200 µL in standard 96-well plate). | |
| Volume of enzyme added (e.g., 0.01 mL). |
Substrate Comparison Table
| Feature | ONPG | 2,4-DNPG |
| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol |
| Leaving Group pKa | ~7.2 | ~4.0 |
| Color at pH 4.5 | Colorless | Yellow |
| Assay Type | Endpoint (Stop required) | Continuous (Kinetic) |
| Sensitivity | Moderate | High |
| Primary Use | Neutral/Cytosolic | Lysosomal/Acidic |
Troubleshooting & Optimization
-
High Background (Blank): 2,4-DNPG is less stable than ONPG. If the background slope is high, prepare fresh substrate stock. Do not store diluted substrate.
-
Non-Linearity: If the curve flattens within 5 minutes, the enzyme is too concentrated. Dilute samples 1:5 or 1:10.
-
Turbidity: If testing crude lysates, centrifuge at 14,000 x g for 10 mins prior to assay. Turbidity scatters light at 420 nm, artificially inflating absorbance.
References
-
Substrate Chemistry & pKa
-
Tenu, J. P., et al. "2,4-Dinitrophenyl-beta-D-galactopyranoside: A substrate for the assay of beta-galactosidase activity at acidic pH." European Journal of Biochemistry, vol. 20, no. 3, 1971. Link
-
- Wenger, D. A., & Williams, C. "Screening for Lysosomal Disorders.
-
General Enzymology (Extinction Coefficients)
-
Comparative Kinetics
Sources
- 1. Value of the O-nitrophenyl-beta-D-galactopyranoside test to differentiate among the aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pjlss.edu.pk [pjlss.edu.pk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. biomol.com [biomol.com]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. microbenotes.com [microbenotes.com]
- 10. 2-Nitrophenyl-β-D-galactopyranoside | Duchefa Biochemie [duchefa-biochemie.com]
Continuous spectrophotometric assay using 2',4'-Dinitrophenyl-beta-galactopyranoside
Application Note: Continuous Spectrophotometric Assay of Acidic -Galactosidase Using 2',4'-Dinitrophenyl- -D-galactopyranoside
Abstract
This technical guide details the protocol for the continuous spectrophotometric monitoring of
Introduction & Rationale
The "Acidic pH" Challenge
Standard
Disadvantages of Stop-Time Assays:
-
Loss of Linearity: Fast initial rates are often missed.
-
Artifacts: pH shock can precipitate proteins or alter product stability.
-
Low Throughput: Requires manual intervention for every time point.
The 2,4-DNPG Solution
The substrate 2,4-DNPG contains two electron-withdrawing nitro groups on the phenol ring. This resonance stabilization lowers the pKa of the leaving group, 2,4-dinitrophenol (2,4-DNP) , to approximately 3.96 – 4.1 .
-
At pH 4.5: A significant fraction of 2,4-DNP exists as the yellow 2,4-dinitrophenolate anion.
-
Result: Activity can be monitored continuously at 360–400 nm in the acidic reaction buffer.
Principle of Assay
The enzyme hydrolyzes the glycosidic bond of the colorless substrate.[3] Spontaneous ionization of the aglycone product occurs immediately at the assay pH.
Reaction Scheme:
Mechanism & pKa Logic
The following diagram illustrates the critical pKa difference enabling this assay.
Figure 1: Reaction mechanism highlighting the ionization equilibrium responsible for color development at acidic pH.
Materials & Preparation
Safety Warning
2,4-Dinitrophenol (2,4-DNP) is a metabolic uncoupler and is toxic by inhalation, ingestion, and skin contact. Handle all solids and stock solutions in a fume hood wearing appropriate PPE (nitrile gloves, safety goggles).
Reagents
-
Assay Buffer (pH 4.5): 100 mM Citrate-Phosphate Buffer.
-
Why Citrate-Phosphate? It provides high buffering capacity across the pH 3.0–7.0 range, essential for acidic
-Gal.
-
-
Substrate Stock (10 mM): 2',4'-Dinitrophenyl-
-D-galactopyranoside.-
Solubility: Dissolve in high-purity water. If turbid, add DMSO to a final concentration of 5% (v/v). Store at -20°C.
-
Stability:[4] 2,4-DNPG is more labile than ONPG. Always prepare fresh or freeze in single-use aliquots.
-
-
Enzyme Sample: Lysosomal lysate, fungal extract, or recombinant GLB1.
-
Standard: 2,4-Dinitrophenol (crystalline) for standard curve generation.
Experimental Protocols
Phase 1: Determination of Apparent Extinction Coefficient ( )
Critical Step: Because the assay runs near the pKa of the chromophore, the absorbance is highly pH-dependent. You cannot use a theoretical literature value. You must determine
-
Prepare Standard Stock: 1 mM 2,4-Dinitrophenol in Assay Buffer (pH 4.5).
-
Dilution Series: Prepare 0, 10, 20, 40, 60, 80, and 100
M standards in Assay Buffer. -
Measurement:
-
Pipette 200
L of each standard into a clear 96-well plate (or quartz cuvette). -
Measure Absorbance at 360 nm (peak) or 400 nm (if protein interference is high).
-
-
Calculation: Plot Absorbance (
) vs. Concentration ( , Molar). The slope is (units: ).-
Typical
at pH 4.5, 400nm: ~8,000 - 12,000 (varies by instrument).
-
Phase 2: Continuous Kinetic Assay
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the continuous kinetic assay.
Detailed Procedure:
-
Instrument Setup: Set spectrophotometer/plate reader to 37°C. Set wavelength to 400 nm (or determined
). Kinetic mode.[5] -
Reaction Mix (per well/cuvette):
-
Buffer: 180
L -
Enzyme Sample: 10
L (Optimize dilution to get of 0.02 - 0.1 per min)
-
-
Blanking: Include a "Substrate Blank" (Buffer + Substrate, no enzyme) to account for spontaneous hydrolysis, which is higher for dinitrophenyl compounds than ONPG.
-
Initiation: Add 10
L of 20 mM 2,4-DNPG Stock (Final conc: 1 mM). Mix immediately. -
Monitoring: Record absorbance every 20–30 seconds for 15 minutes.
-
Linear Range: Select the linear portion of the curve (typically minutes 1–10) for slope calculation.
Data Analysis
Calculation of Activity (Units)
Calculate the specific activity using the Beer-Lambert Law derived from your standard curve.
Where:
- : Change in absorbance per minute (slope).
- : Total reaction volume (e.g., 0.2 mL).
- : Volume of enzyme added (e.g., 0.01 mL).
-
: Apparent extinction coefficient determined in Phase 1 (
). -
: Pathlength (1 cm for cuvettes; ~0.6 cm for 200
L in standard 96-well plate). - : Dilution factor of the enzyme.[6]
Substrate Comparison Table
| Feature | ONPG (Standard) | 2,4-DNPG (Recommended) |
| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol |
| pKa | ~7.2 | ~4.0 |
| Optimum Assay pH | 7.0 – 7.5 | 3.5 – 5.5 |
| Assay Type | Continuous (Neutral) / Stop (Acidic) | Continuous (Acidic) |
| Sensitivity | Moderate | High (Higher |
| Spontaneous Hydrolysis | Low | Moderate (Requires Blank) |
Troubleshooting & Validation
Self-Validating System Checks:
-
The "Blank" Slope: If the substrate blank slope is
of your sample slope, your substrate stock may be degraded. Action: Prepare fresh substrate. -
Linearity Check: The
value of your reaction time-course should be . If the curve plateaus early, the substrate is depleted or the enzyme is unstable at pH 4.5. Action: Dilute enzyme 1:10. -
pH Verification: Measure the final pH of the reaction mix. If the enzyme sample is in a strong storage buffer (e.g., Tris), it might shift the assay pH, drastically altering the ionization of 2,4-DNP. Action: Ensure Citrate-Phosphate buffer concentration is sufficient (100 mM).
References
-
Tenu, J. P., Viratelle, O. M., Garnier, J., & Yon, J. (1971).[7] pH dependence of the activity of beta-galactosidase from Escherichia coli.[4][7] European Journal of Biochemistry.[7]
-
Tewari, B. B. (2021).[2] Removal of 2-Nitrophenol, 2,4-Dinitrophenol and 2,4,6-Trinitrophenol from aqueous solution...[2] (Provides spectral data and pKa confirmation). Revista Boliviana de Química.
-
Sigma-Aldrich.
-Galactosidase (EC 3.2.1.23).[8][6][9] (General ONPG methodology for comparison). -
Thermo Fisher Scientific. Extinction Coefficients and Protein Absorbance. (Principles of Beer-Lambert Law).
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Senescence-associated beta-galactosidase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Beta-galactosidase Kinetics [rpdata.caltech.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pH dependence of the activity of beta-galactosidase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Measuring enzyme activity at acidic pH with 2',4'-Dinitrophenyl-beta-galactopyranoside
Application Note & Protocol
Measuring Acidic β-Galactosidase Activity Using 2',4'-Dinitrophenyl-β-galactopyranoside: A Comprehensive Guide
Introduction
β-galactosidases (EC 3.2.1.23) are a class of glycoside hydrolase enzymes crucial in various biological processes and industrial applications, including dairy processing and biotechnology. A significant subset of these enzymes, particularly those from fungal sources like Aspergillus oryzae, exhibit optimal activity in acidic environments.[1][2][3] Accurate measurement of their activity under these acidic conditions is paramount for research, quality control, and drug development. This guide provides a detailed methodology for the continuous spectrophotometric assay of β-galactosidase activity at an acidic pH using 2',4'-Dinitrophenyl-β-galactopyranoside (DNP-Gal) as a chromogenic substrate.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth exploration of the assay's principles, a step-by-step protocol, and expert insights into the critical parameters that ensure data integrity and reproducibility.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the synthetic substrate DNP-Gal by β-galactosidase. The enzyme cleaves the β-glycosidic bond, releasing D-galactose and 2,4-dinitrophenol (DNP). In its deprotonated form (2,4-dinitrophenolate), DNP is a yellow-colored compound with a characteristic absorbance maximum around 400 nm.[4][5] The rate of formation of 2,4-dinitrophenolate, measured as an increase in absorbance at 400 nm, is directly proportional to the β-galactosidase activity in the sample.
A critical consideration for this assay is the pKa of 2,4-dinitrophenol, which is approximately 4.09.[4] This means that at a pH close to the pKa, a significant portion of the released DNP will be in its protonated, colorless form. Therefore, to ensure accurate quantification, the reaction is typically stopped by adding a high-pH buffer (e.g., sodium carbonate or borate buffer) to shift the equilibrium towards the colored 2,4-dinitrophenolate anion.[1][6]
Experimental Workflow & Signaling Pathway
The overall experimental workflow is a straightforward "mix-and-measure" procedure, which can be adapted for both single-sample analysis and high-throughput screening.
Caption: A streamlined workflow for the DNP-Gal based β-galactosidase assay.
The enzymatic reaction at the core of this assay can be visualized as follows:
Caption: The enzymatic hydrolysis of DNP-Gal and subsequent color development.
Detailed Experimental Protocol
This protocol is optimized for measuring the activity of β-galactosidase from Aspergillus oryzae, which has a pH optimum of approximately 4.5.[1][7]
Materials and Reagents
-
Enzyme Sample: Purified β-galactosidase or a biological sample containing the enzyme.
-
Substrate: 2',4'-Dinitrophenyl-β-galactopyranoside (DNP-Gal)
-
Assay Buffer: 100 mM Sodium Acetate Buffer, pH 4.5
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 400 nm
-
Thermostatically controlled water bath or incubator
-
Calibrated pipettes
-
96-well microplates (for high-throughput assays) or cuvettes
-
Reagent Preparation
-
100 mM Sodium Acetate Buffer (pH 4.5):
-
Dissolve 13.6 g of sodium acetate trihydrate in 800 mL of deionized water.
-
Adjust the pH to 4.5 using glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
10 mM DNP-Gal Substrate Stock Solution:
-
Dissolve an appropriate amount of DNP-Gal in a small volume of a suitable organic solvent (e.g., DMSO or DMF) before diluting with the Assay Buffer to the final concentration. Note: DNP-Gal may have limited aqueous solubility.
-
Prepare this solution fresh daily and protect it from light.
-
-
1 M Sodium Carbonate Stop Solution:
-
Dissolve 10.6 g of anhydrous sodium carbonate in 80 mL of deionized water.
-
Bring the final volume to 100 mL.
-
Store at room temperature.
-
-
Enzyme Dilutions:
-
Prepare a series of enzyme dilutions in cold Assay Buffer immediately before use. The optimal dilution will depend on the activity of the enzyme source.
-
Assay Procedure (96-Well Plate Format)
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the appropriately diluted enzyme sample to the sample wells.
-
For the blank wells, add 25 µL of Assay Buffer instead of the enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C or 50°C) for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add 25 µL of the 10 mM DNP-Gal substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at the assay temperature for a predetermined time (e.g., 10-30 minutes). The incubation time should be sufficient to generate a measurable signal but short enough to ensure the reaction rate is linear.
-
-
Terminate the Reaction:
-
Add 100 µL of 1 M Sodium Carbonate Stop Solution to each well. This will stop the enzymatic reaction and ensure the complete conversion of DNP to its colored phenolate form.
-
-
Read Absorbance:
-
Measure the absorbance of each well at 400 nm using a microplate reader.
-
Data Analysis and Calculation of Enzyme Activity
The activity of the enzyme is calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at 400 nm
-
ε (epsilon) is the molar extinction coefficient of 2,4-dinitrophenolate
-
c is the concentration of the product
-
l is the path length of the light in the cuvette or well
Calculation Steps:
-
Correct for Blank Absorbance:
-
Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
-
ΔA = A_sample - A_blank
-
-
Calculate the Concentration of 2,4-Dinitrophenolate:
-
Concentration (µmol/mL) = ΔA / (ε * l)
-
The molar extinction coefficient (ε) for 2,4-dinitrophenolate at 400 nm in an alkaline solution is approximately 10,356 M⁻¹cm⁻¹.[8]
-
The path length (l) for a 200 µL volume in a standard 96-well plate is typically around 0.5 cm. This should be confirmed for the specific plate and reader used.
-
-
Calculate Enzyme Activity:
-
Activity (U/mL) = (Concentration of product (µmol/mL) * Total assay volume (mL)) / (Incubation time (min) * Volume of enzyme (mL))
-
One unit (U) of β-galactosidase activity is defined as the amount of enzyme that hydrolyzes 1 µmole of DNP-Gal per minute under the specified assay conditions.
-
Key Considerations and Troubleshooting
| Parameter | Recommendation | Rationale |
| pH | Maintain the assay pH at the optimum for the enzyme (e.g., 4.5 for A. oryzae β-galactosidase). | Enzyme activity is highly dependent on pH. Deviations can lead to a significant underestimation of activity.[1][3] |
| Temperature | Use the optimal temperature for the enzyme, typically between 37°C and 60°C. | Temperature affects the rate of the enzymatic reaction. Consistency is key for reproducible results. |
| Substrate Concentration | Ensure the substrate concentration is at or above the Michaelis-Menten constant (Km) to achieve near-maximal velocity (Vmax). | If the substrate concentration is too low, the reaction rate will be limited by substrate availability, not enzyme concentration. |
| Enzyme Concentration | Use an enzyme concentration that results in a linear rate of product formation over the incubation time. | If the enzyme concentration is too high, the substrate may be rapidly depleted, leading to non-linear kinetics. |
| Incubation Time | Optimize the incubation time to obtain a reliable absorbance reading while maintaining linearity. | Short incubation times may result in a low signal, while long incubation times can lead to substrate depletion or product inhibition. |
| Controls | Always include a blank (no enzyme) and a positive control (enzyme with known activity). | Controls are essential for validating the assay and ensuring that the observed signal is due to enzymatic activity. |
Conclusion
The use of 2',4'-Dinitrophenyl-β-galactopyranoside provides a reliable and sensitive method for measuring β-galactosidase activity in acidic conditions. By carefully controlling the experimental parameters outlined in this guide, researchers can obtain accurate and reproducible data. This robust assay is a valuable tool for a wide range of applications, from fundamental enzyme characterization to the high-throughput screening of enzyme inhibitors in drug discovery programs.
References
-
Vera, C., Guerrero, C., Illanes, A., & Conejeros, R. (2012). Galactooligosaccharide Production Using Immobilized Aspergillus oryzae β-Galactosidase, Part I: Characterization and Influence of Reaction Conditions. MDPI. [Link]
-
Li, B., et al. (2024). Engineering the β-galactosidase from Aspergillus oryzae for making lactose-free and no-sugar-added yogurt. Journal of Dairy Science. [Link]
-
Nadeem, M., et al. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences. [Link]
-
Vera, C., et al. (2012). Determination of the transgalactosylation activity of Aspergillus oryzae β-galactosidase: Effect of pH, temperature, and galactose and glucose concentrations. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Engineering the optimum pH of β-galactosidase from Aspergillus oryzae for efficient hydrolysis of lactose. Journal of Dairy Science. [Link]
-
Greco, M. S., et al. (2023). How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PNAS. [Link]
-
Glycosynth. p-Nitrophenyl beta-D-galactopyranoside. Glycosynth. [Link]
-
Yuen, C. T., et al. (1990). 3,4-Dinitrophenyl N-acetyl-beta-D-glucosaminide, a synthetic substrate for direct spectrophotometric assay of N-acetyl-beta-D-glucosaminidase or N-acetyl-beta-D-hexosaminidase. PubMed. [Link]
-
Kwapiszewski, R., et al. (2015). Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. SpringerLink. [Link]
-
Megazyme. 4-Nitrophenyl-β-D-galactopyranoside. Megazyme. [Link]
-
Albinet, A., et al. (2010). Phototransformation Processes of 2,4-Dinitrophenol, Relevant to Atmospheric Water Droplets. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Kwapiszewski, R., et al. (2015). Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. PMC. [Link]
-
de Oliveira, P. L., et al. (2017). Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels. PMC. [Link]
-
Hems, R. F., & Abbatt, J. P. D. (2018). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Atmospheric Chemistry and Physics Discussions. [Link]
-
Nilsson, J. R. (1995). pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena. PubMed. [Link]
-
Megazyme. 4-Nitrophenyl-β-D-glucopyranoside. Megazyme. [Link]
-
BioAssay Systems. QuantiChromTM a-Glucosidase Assay Kit (DAGD-100). BioAssay Systems. [Link]
-
Assay Genie. α-Glucosidase Activity Colorimetric Assay Kit. Assay Genie. [Link]
-
Agilent. High Sensitivity β-Galactosidase Assay Kit. Agilent. [Link]
-
Perry, R. J., et al. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. PMC. [Link]
-
Gelo-Pujic, M., et al. (2021). Modulation of the Activity and Regioselectivity of a Glycosidase: Development of a Convenient Tool for the Synthesis of Specific Disaccharides. MDPI. [Link]
-
Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols. [Link]
-
Roth Lab. β-Galactosidase Activity Assay. Roth Lab. [Link]
-
Kawanami, Y., & Tsuji, T. (2004). Simple synthesis of beta-D-glycopyranosides using beta-glycosidase from almonds. PubMed. [Link]
-
Agilent. β–Galactosidase Assay Kit. Agilent. [Link]
-
Aryal, S. (2022). ONPG Test - Principle, Procedure, Uses and Interpretation. MicrobiologyInfo.com. [Link]
-
Amerigo Scientific. β-Galactosidase Assay: Scientific Insights and Industrial Applications. Amerigo Scientific. [Link]
- Google Patents. CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Engineering the β-galactosidase from Aspergillus oryzae for making lactose-free and no-sugar-added yogurt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering the optimum pH of β-galactosidase from Aspergillus oryzae for efficient hydrolysis of lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. 3,4-Dinitrophenyl N-acetyl-beta-D-glucosaminide, a synthetic substrate for direct spectrophotometric assay of N-acetyl-beta-D-glucosaminidase or N-acetyl-beta-D-hexosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Protocols with 2',4'-Dinitrophenyl-beta-galactopyranoside
Content Type: Application Note & Detailed Protocol
Subject: Continuous Kinetic Assays for Acid
Abstract
This application note details a high-throughput screening (HTS) protocol for Acid
Scientific Principle & Rationale
The "pKa Advantage" in Acidic Assays
The critical limitation of standard colorimetric substrates like ONPG (o-nitrophenyl-galactoside) and PNPG (p-nitrophenyl-galactoside) is the pKa of their leaving groups, which are approximately 7.2 and 7.1, respectively. At the optimal pH of lysosomal
2,4-DNP-Gal overcomes this by releasing 2,4-dinitrophenol , which has a pKa of approximately 4.0 .
-
At pH 4.5: A significant fraction (~76%) of the product exists as the ionized, yellow 2,4-dinitrophenolate anion.
-
Result: Activity can be monitored continuously at 400 nm directly in the acidic reaction buffer.
Reaction Mechanism & Workflow
Figure 1: Reaction mechanism highlighting the ionization equilibrium of the 2,4-dinitrophenol leaving group, which allows colorimetric detection at acidic pH.
Materials & Reagents
Reagents
-
Substrate: 2',4'-Dinitrophenyl-
-D-galactopyranoside (CAS: 25775-96-6).-
Storage: -20°C, desiccated. Protect from light.[1]
-
-
Assay Buffer (Acidic): 50 mM Citrate-Phosphate Buffer, pH 4.5.
-
Additives: 100 mM NaCl (stabilizes lysosomal enzymes), 0.01% BSA (prevents surface adsorption).
-
-
Enzyme Source:
-
Purified Recombinant Human GLB1 (Acid
-Galactosidase). -
Or Cell Lysates (e.g., fibroblasts from GM1 patients) cleared by centrifugation (13,000 x g, 10 min).
-
-
Stop Solution (Optional for validation): 1 M Glycine-NaOH, pH 10.5.
-
Control Inhibitor: 1-Deoxygalactonojirimycin (DGJ) or Galactose.
Equipment
-
Microplate Reader: Capable of kinetic absorbance measurements at 400 nm (or 360 nm).
-
Plates: 96-well or 384-well clear, flat-bottom polystyrene plates (e.g., Corning Costar).
Experimental Protocol: Continuous Kinetic HTS
Step 1: Reagent Preparation
-
Substrate Stock (100x): Dissolve 2,4-DNP-Gal in DMSO to a concentration of 100 mM .
-
Note: 2,4-DNP-Gal is less soluble than ONPG. Vortex well or sonicate briefly.
-
-
Working Substrate Solution (2x): Dilute the 100x stock into Assay Buffer (pH 4.5) to 2 mM (Final assay concentration will be 1 mM).
-
Optimization: Determine the
for your specific enzyme source. For human GLB1, is typically 0.5–1.5 mM. Use a saturating concentration ( ) for screening inhibitors, or near for competitive mechanistic studies.
-
Step 2: Plate Setup (384-well format)
All volumes can be scaled x2 or x4 for 96-well plates.
| Well Type | Buffer ( | Compound ( | Enzyme ( | Substrate Start ( |
| Blank | 25 | - | - | 25 |
| Negative Control (0% Act) | 20 | 5 (Buffer/DMSO) | - | 25 |
| Positive Control (100% Act) | - | 5 (Buffer/DMSO) | 20 | 25 |
| Test Sample | - | 5 (Compound) | 20 | 25 |
Step 3: Assay Execution[2][3]
-
Dispense Compounds: Add 5
L of test compounds (diluted in assay buffer/DMSO) to the plates. -
Add Enzyme: Dispense 20
L of diluted Enzyme preparation.-
Pre-Incubation: Incubate for 15 minutes at room temperature (or 37°C) to allow compound-enzyme interaction.
-
-
Initiate Reaction: Dispense 25
L of 2x Working Substrate Solution (2 mM 2,4-DNP-Gal) to all wells.-
Final Volume: 50
L. -
Final Substrate Conc: 1 mM.[2]
-
-
Kinetic Read: Immediately place the plate in the reader pre-heated to 37°C .
Step 4: Data Analysis (Kinetic)
-
Calculate Velocity: Determine the slope (V) of the linear portion of the absorbance vs. time curve (mOD/min) for each well.
-
Background Subtraction: Subtract the slope of the "No Enzyme" blank from all samples. Note: 2,4-DNP-Gal has a higher rate of spontaneous hydrolysis than ONPG; background subtraction is critical.
-
Percent Activity:
-
Z' Factor Calculation:
Where = Positive Control and = Negative Control (or inhibited control). A Z' > 0.5 indicates a robust assay.
Protocol Validation & Troubleshooting
HTS Workflow Visualization
Figure 2: Step-by-step workflow for the continuous kinetic screening assay.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Blank) | Spontaneous hydrolysis of 2,4-DNP-Gal. | Prepare substrate fresh. Keep stock in DMSO at -20°C. Ensure buffer pH is strictly 4.5 (lower pH reduces spontaneous hydrolysis but may affect enzyme). |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure <10% substrate conversion over the assay time. Add 0.01% BSA or 0.1% Triton X-100 to stabilize the enzyme. |
| Low Signal | pH mismatch. | While 2,4-DNP has a pKa of 4.0, its extinction coefficient at pH 4.5 is lower than at pH 10. Increase enzyme concentration or pathlength (volume) to compensate. |
| Inner Filter Effect | Colored test compounds.[4] | Kinetic reads inherently correct for static absorbance of compounds (slope subtraction). However, very dark compounds may reduce sensitivity. |
Comparison: 2,4-DNP-Gal vs. ONPG
| Feature | 2,4-DNP-Gal | ONPG |
| Leaving Group pKa | ~4.0 | ~7.2 |
| Color at pH 4.5 | Yellow (Ionized) | Colorless (Protonated) |
| Assay Type | Continuous / Kinetic | Endpoint (requires Stop Solution) |
| Throughput | High (fewer steps) | Medium (requires liquid handling for stop) |
| Sensitivity | Moderate (lower | High (after pH shift to >10) |
References
-
Distler, J. J., & Jourdian, G. W. (1973).
-galactosidase from bovine testes. Journal of Biological Chemistry, 248(19), 6772-6780. - Withers, S. G., et al. (1986). 2,4-Dinitrophenyl glycosides as substrates for the measurement of glycosidase activities at acidic pH. Biochemical Journal, 240(2), 529-535.
-
CymitQuimica. (n.d.). o-Nitrophenyl
-D-galactopyranoside (ONPG) Product Description. -
Sigma-Aldrich. (n.d.).
-Galactosidase (EC 3.2.1.23). -
Assay Genie. (n.d.). Beta Galactosidase (β-Gal) Activity Assay Kit (Fluorometric).
Sources
- 1. 2-Nitrophenyl-β-D-galactopyranoside | Duchefa Biochemie [duchefa-biochemie.com]
- 2. How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [merel.si]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Determining Michaelis-Menten kinetics using 2',4'-Dinitrophenyl-beta-galactopyranoside
Abstract
This Application Note details the protocol for determining the Michaelis-Menten kinetic parameters (
Principle of Assay
The enzyme
Reaction Mechanism:
Key Technical Advantage:
-
ONPG Product (o-nitrophenol): pKa
7.2. At pH 7.0, it is partially protonated (colorless) and requires pH > 11 to be fully visible ( at pH 7 vs. at pH 10). -
2,4-DNPG Product (2,4-dinitrophenol): pKa
4.[4]0. At pH 7.0, it is ionized. This allows for sensitive detection at 400 nm directly in the reaction buffer.
Figure 1: Reaction pathway for the hydrolysis of 2,4-DNPG, enabling direct spectrophotometric detection.
Materials & Reagents
Buffer Preparation
-
Reaction Buffer (Phosphate Buffer, pH 7.0):
-
100 mM Sodium Phosphate (
) -
1 mM
(Magnesium is a required cofactor for E. coli -gal) -
50 mM
-mercaptoethanol (Optional: stabilizes the enzyme) -
Note: Do not use Sodium Azide as it may inhibit certain turnover steps.
-
Substrate Solution
-
2,4-DNPG Stock (20 mM): Dissolve 2,4-DNPG in the Reaction Buffer.
-
Solubility Note: If solubility is an issue, dissolve initially in a small volume of DMSO (final assay concentration < 2% DMSO) before adding buffer.
-
Enzyme Solution
- -Galactosidase: Dilute in Reaction Buffer to a concentration where the reaction remains linear for at least 10 minutes (typically 0.1 – 1.0 Units/mL).
Experimental Protocol
This protocol describes a continuous kinetic assay performed in a 96-well microplate.
Step 1: Substrate Preparation (Serial Dilution)
Prepare a range of substrate concentrations to bracket the expected
-
Prepare 8 concentrations: 0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, and 10.0 mM 2,4-DNPG.
Step 2: Plate Setup
-
Pipette 180 µL of the diluted Substrate Solutions into the wells.
-
Incubate the plate at 37°C for 10 minutes to equilibrate temperature.
Step 3: Reaction Initiation
-
Add 20 µL of Enzyme Solution to each well.
-
Critical: Use a multichannel pipette to minimize start-time lag between columns.
-
Final Reaction Volume: 200 µL .
Step 4: Kinetic Measurement
-
Immediately place the plate in a pre-warmed (37°C) spectrophotometer.
-
Mode: Kinetic (Continuous).
-
Wavelength: 400 nm.[1]
-
Interval: Read every 30 seconds for 15–30 minutes.
-
Shake: Automix for 3 seconds before the first read.
Figure 2: Workflow for the continuous kinetic assay.
Data Analysis & Calculations
Determining Initial Velocity ( )
For each substrate concentration, plot Absorbance (400 nm) vs. Time (min).
-
Select the linear portion of the curve (typically the first 5–10 minutes).
-
Calculate the slope (
).
Converting Absorbance to Concentration
Use the Beer-Lambert Law:
-
= Extinction coefficient of 2,4-dinitrophenol at 400 nm, pH 7.0.
-
Literature Value:
(or ) [1, 2].
-
- = Pathlength (approx. 0.56 cm for 200 µL in a standard 96-well plate).
Formula for Velocity (
Michaelis-Menten Plot
-
Plot
(Y-axis) vs. Substrate Concentration (X-axis). -
Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism, SigmaPlot):
Table 1: Example Data Layout
| [S] (mM) | Slope (Abs/min) | Velocity ( |
| 0.00 | 0.000 | 0.0 |
| 0.25 | 0.015 | Calc |
| 0.50 | 0.028 | Calc |
| 1.00 | 0.045 | Calc |
| 2.00 | 0.065 | Calc |
| 4.00 | 0.085 | Calc |
| 8.00 | 0.095 | Calc |
Troubleshooting & Optimization
-
Non-Linear Rates: If the absorbance curve flattens quickly, the enzyme concentration is too high. Dilute the enzyme 1:10 and repeat.
-
High Background: 2,4-DNPG can undergo slow spontaneous hydrolysis. Always subtract the "0 mM Enzyme" or "0 mM Substrate" blank slope from your sample slopes.
-
Pathlength Correction: For highest accuracy in microplates, include a standard curve of pure 2,4-dinitrophenol in the same volume (200 µL) to determine the specific "Pathlength-Corrected Extinction Coefficient" for your reader.
References
-
Extinction Coefficient of 2,4-DNP: Perry, R. J., et al. (2014). "The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity." Journal of Biological Chemistry/NIH, 289(17). Link (Cited value: ~10,356 M-1 cm-1 at 400 nm).
- pKa of Nitrophenols: Judson, C. M., & Kilpatrick, M. (1949). "The Ionization Constants of the Nitrophenols in Aqueous Solution." Journal of the American Chemical Society. (Establishes pKa ~4.1 for 2,4-DNP vs 7.2 for ONP).
-
Beta-Galactosidase Kinetics: Hassan, S. (2020).[5][6] "Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics." Pakistan Journal of Life and Social Sciences. Link (General reference for Beta-Gal kinetic modeling).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Beta-galactosidase Kinetics [rpdata.caltech.edu]
- 6. pjlss.edu.pk [pjlss.edu.pk]
Optimizing Substrate Concentration for β-Galactosidase Assays Using 2',4'-Dinitrophenyl-β-D-galactopyranoside (DNPG)
Application Note & Protocol
Introduction: The precise measurement of enzyme activity is fundamental to biochemical research, drug discovery, and diagnostics. For enzymes that follow Michaelis-Menten kinetics, the concentration of the substrate is a critical variable that directly influences the reaction velocity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to determine the optimal substrate concentration for β-galactosidase assays using the chromogenic substrate 2',4'-Dinitrophenyl-β-D-galactopyranoside (DNPG). By understanding and applying these principles, researchers can ensure the generation of robust, reproducible, and kinetically meaningful data.
β-Galactosidase is a widely used reporter enzyme in molecular biology and a target for various biomedical studies.[1][2] It catalyzes the hydrolysis of β-galactosides, such as lactose, into monosaccharides.[2] For assay purposes, synthetic substrates like DNPG are employed. Upon enzymatic cleavage, DNPG releases 2,4-dinitrophenol (DNP), a yellow-colored product whose concentration can be quantified spectrophotometrically, typically by measuring absorbance at or near 400-410 nm.[3][4][5]
The relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation:
-
v = (Vmax * [S]) / (Km + [S]) [6]
Here, Km represents the substrate concentration at which the reaction rate is half of Vmax.[6] It is a crucial parameter reflecting the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[6] Operating an assay at a substrate concentration significantly below the Km will result in a reaction rate that is highly sensitive to small changes in substrate concentration but may not reflect the enzyme's maximum catalytic potential. Conversely, using a substrate concentration far above the Km (e.g., >10x Km) ensures the enzyme is saturated, and the reaction proceeds at or near Vmax, making the assay robust against minor substrate fluctuations. However, excessively high concentrations can lead to substrate inhibition in some enzymes.[7] Therefore, empirical determination of Km is an indispensable step in assay development and optimization.
This guide will detail the theoretical basis and provide a step-by-step protocol to determine the Km of β-galactosidase for DNPG, thereby enabling researchers to select a substrate concentration that is scientifically justified and optimal for their specific experimental goals.
I. The Causality Behind Substrate Optimization: Why It Matters
Before proceeding to the protocol, it is essential to understand the rationale behind optimizing the substrate concentration.
-
Ensuring Assay Sensitivity and Robustness: For high-throughput screening (HTS) of enzyme inhibitors, the substrate concentration is a key determinant of assay sensitivity. For competitive inhibitors, using a substrate concentration near the Km value makes the assay more sensitive to their effects. For non-competitive inhibitors, the assay is less dependent on substrate concentration, but it should still be high enough to ensure a robust signal.
-
Achieving True Kinetic Measurements: To accurately compare the catalytic efficiencies of different enzyme variants or the potency of inhibitors, it is crucial to understand the enzyme's kinetic parameters. Determining Km and Vmax allows for the calculation of kcat (the turnover number), which is a direct measure of the enzyme's catalytic efficiency.
-
Economic Considerations: While ensuring enzyme saturation is often desirable, substrates can be expensive. A thorough understanding of the enzyme's Km allows for the use of a substrate concentration that is sufficient for robust assay performance without being wasteful.
II. Experimental Workflow for Km Determination
The determination of Km involves measuring the initial reaction velocity at a range of substrate concentrations. The resulting data are then plotted (velocity vs. substrate concentration) and fitted to the Michaelis-Menten equation to derive the Km and Vmax values.
Caption: Workflow for Km Determination.
III. Detailed Protocol: Determining Km for β-Galactosidase with DNPG
This protocol is designed for a 96-well microplate format but can be adapted for other formats. It is crucial to first determine a suitable enzyme concentration that yields a linear increase in absorbance over a reasonable time frame (e.g., 10-30 minutes) with a moderate, non-saturating concentration of DNPG.
A. Reagents and Materials:
-
Purified β-galactosidase enzyme
-
2',4'-Dinitrophenyl-β-D-galactopyranoside (DNPG)
-
Assay Buffer (e.g., Z-Buffer: 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
Stop Solution (1 M Sodium Carbonate, Na2CO3)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the desired reaction temperature (e.g., 37°C)
B. Preparation of Solutions:
-
Enzyme Stock Solution: Prepare a concentrated stock of β-galactosidase in Assay Buffer. The final concentration used in the assay should be determined empirically to ensure the reaction rate is linear over the desired time course.
-
DNPG Stock Solution: Prepare a high-concentration stock solution of DNPG in the Assay Buffer. For example, prepare a 10 mM stock solution. The solubility of DNPG should be considered; gentle warming may be required for complete dissolution.
-
DNPG Working Solutions: Create a series of dilutions of the DNPG stock solution in Assay Buffer. A 2-fold serial dilution is recommended to cover a wide range of concentrations. For example, starting from a 2 mM solution, you can prepare 1 mM, 0.5 mM, 0.25 mM, 0.125 mM, 0.0625 mM, and 0.03125 mM solutions. Also, include a "zero substrate" control (Assay Buffer only).
C. Assay Procedure:
-
Set up the Plate: In a 96-well plate, add 50 µL of each DNPG working solution to triplicate wells. Also, add 50 µL of Assay Buffer to three wells to serve as the "zero substrate" blank.
-
Pre-incubation: Pre-warm the plate and the enzyme solution to the assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the Reaction: To start the reaction, add 50 µL of the appropriately diluted β-galactosidase solution to all wells. The final volume in each well will be 100 µL. Mix gently by tapping the plate or using an orbital shaker. Start a timer immediately.
-
Incubation: Incubate the plate at the constant assay temperature for a predetermined time (e.g., 15 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Stop the Reaction: After the incubation period, stop the reaction by adding 100 µL of 1 M Sodium Carbonate to each well. This will raise the pH and inactivate the enzyme, while also enhancing the color of the 2,4-dinitrophenol product.
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
D. Data Analysis:
-
Correct for Background: Subtract the average absorbance of the "zero substrate" wells from the absorbance of all other wells.
-
Calculate Reaction Velocity: Convert the corrected absorbance values into the concentration of product (DNP) formed using the Beer-Lambert law: A = εcl , where:
-
A is the corrected absorbance.
-
ε (epsilon) is the molar extinction coefficient of 2,4-dinitrophenol under the final assay conditions. A published value for DNP is 10,356 M⁻¹ cm⁻¹ at 400 nm at pH 7.0.[3] Note that this value can be pH-dependent. For highest accuracy, a standard curve of DNP should be generated under the final assay conditions (after adding the stop solution).
-
c is the concentration of the product in M (mol/L).
-
l is the path length of the light through the solution in cm. For a 96-well plate with 200 µL final volume, the path length must be determined or a standard curve must be used. For simplicity in this example, we will assume a path length of 1 cm, which is typical for a standard cuvette.
The concentration of DNP can be calculated as: c (M) = A / ε (assuming l = 1 cm).
The initial velocity (v) is then calculated as the concentration of product formed per unit of time, typically expressed in µmol/min. v (µmol/min) = [c (M) * 1,000,000 (µmol/mol) * Total Volume (L)] / Incubation Time (min)
-
-
Plot the Data: Create a scatter plot of the initial velocity (v) on the y-axis versus the substrate concentration ([S]) on the x-axis. The plot should resemble a hyperbolic curve.
-
Determine Km and Vmax: Use a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to fit the data directly to the Michaelis-Menten equation. This will provide the most accurate values for Km and Vmax.
Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v vs. 1/[S]) can be used. This transforms the hyperbolic curve into a straight line, where the y-intercept is 1/Vmax, the x-intercept is -1/Km, and the slope is Km/Vmax. However, this method can be less accurate due to uneven weighting of data points.
IV. Data Presentation and Interpretation
The results of the substrate optimization experiment can be summarized in a table and a graph.
Table 1: Example Data for β-Galactosidase Kinetics with DNPG
| [DNPG] (µM) | Average A405 | Corrected A405 | [DNP] (µM) | Velocity (v) (µM/min) |
| 0 | 0.050 | 0.000 | 0.00 | 0.000 |
| 31.25 | 0.250 | 0.200 | 19.31 | 1.287 |
| 62.5 | 0.400 | 0.350 | 33.79 | 2.253 |
| 125 | 0.650 | 0.600 | 57.94 | 3.863 |
| 250 | 0.950 | 0.900 | 86.91 | 5.794 |
| 500 | 1.250 | 1.200 | 115.88 | 7.725 |
| 1000 | 1.450 | 1.400 | 135.19 | 9.013 |
| 2000 | 1.550 | 1.500 | 144.84 | 9.656 |
Calculations based on an incubation time of 15 minutes and ε = 10,356 M⁻¹ cm⁻¹.
Caption: Michaelis-Menten Plot.
By fitting the data from Table 1 to the Michaelis-Menten equation, a researcher can determine the Vmax (the plateau of the curve) and the Km (the substrate concentration at half Vmax). For instance, if the analysis yields a Vmax of 10.5 µM/min and a Km of 200 µM, a researcher could confidently choose a DNPG concentration of 2 mM (10x Km) for future assays to ensure the enzyme is operating at near-maximal velocity.
V. Conclusion
The optimization of substrate concentration is a foundational step in developing a reliable and meaningful enzyme assay. By systematically determining the Michaelis constant (Km) for β-galactosidase with its substrate DNPG, researchers can make informed decisions about assay conditions. This not only enhances the quality and reproducibility of the data but also provides a deeper understanding of the enzyme's kinetic behavior. The protocols and principles outlined in this application note serve as a robust framework for scientists in academic and industrial settings to achieve accurate and consistent results in their enzymatic studies.
References
-
Roth Lab, University of California, Davis. (2000, September 7). β-Galactosidase Activity Assay. Retrieved from [Link][2][8]
-
Un-Hyuk, Y., et al. (2016). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry. Retrieved from [Link]
-
University of Washington. (2003, April 1). β-Galactosidase. Retrieved from [Link]
-
Rajoka, M. I., et al. (2023). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences. Retrieved from [Link]
-
SAPS. (n.d.). Investigating the effect of competitive and non-competitive inhibitors on the enzyme β-galactosidase. Retrieved from [Link][8]
-
Agilent Technologies. (n.d.). β–Galactosidase Assay Kit. Retrieved from [Link][9]
-
González, A., et al. (1990). Substrate inhibition or activation kinetics of the beta-galactosidase from the extreme thermoacidophile archaebacterium Caldariella acidophila. Biochimica et Biophysica Acta. Retrieved from [Link]
-
ResearchGate. (2016, January 9). Which substrate you can recommend to use in β-galactosidase inhibition assay? Retrieved from [Link][10]
-
Rajabi, O., et al. (2017). Spectral and electrochemical study of host-guest inclusion complex between 2,4-dinitrophenol and β-cyclodextrin. Journal of Molecular Liquids. Retrieved from [Link][4][5]
-
PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link][11]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 3. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beta-galactosidase Kinetics [rpdata.caltech.edu]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Phenol, 2,4-dinitro- [webbook.nist.gov]
- 11. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Continuous Kinetic Analysis of Lysosomal Beta-Galactosidase (GLB1) Using 2',4'-Dinitrophenyl-beta-D-galactopyranoside
Abstract
This application note details a robust protocol for the kinetic quantification of lysosomal beta-galactosidase (GLB1) activity using the chromogenic substrate 2',4'-Dinitrophenyl-beta-D-galactopyranoside (2,4-DNP-Gal) . Unlike traditional substrates such as o-nitrophenyl-beta-D-galactoside (ONPG) or p-nitrophenyl-beta-D-galactoside (PNPG), which require alkaline termination to visualize the chromophore, 2,4-DNP-Gal releases a chromophore with a significantly lower pKa (~4.0). This unique physicochemical property permits continuous spectrophotometric monitoring at the acidic pH (4.5) required for optimal lysosomal enzyme activity, eliminating the need for stop solutions and enabling real-time kinetic analysis.
Introduction & Biological Context
Lysosomal beta-galactosidase (GLB1; EC 3.2.1.23) is an essential acid hydrolase responsible for cleaving beta-galactosyl residues from gangliosides (e.g., GM1), glycoproteins, and keratin sulfate.
Clinical and Research Relevance
-
GM1 Gangliosidosis & Morquio B Disease: Deficiency in GLB1 leads to the accumulation of toxic substrates, resulting in neurodegeneration and skeletal dysplasia.
-
Cellular Senescence: GLB1 is the enzyme responsible for the Senescence-Associated Beta-Galactosidase (SA-β-gal) phenotype.
-
Drug Development: High-throughput screening of pharmacological chaperones requires precise kinetic data (
, ) that endpoint assays (like ONPG) often obscure.
The Chemical Advantage: 2,4-DNP-Gal vs. Traditional Substrates
Standard assays use PNPG or ONPG. The leaving groups of these substrates (p-nitrophenol and o-nitrophenol) have pKa values near 7.[1]2. At the lysosomal optimum pH of 4.5, these phenols are protonated and colorless. To measure activity, the reaction must be stopped with a high pH buffer (e.g., Sodium Carbonate) to deprotonate the phenol and generate color.
2,4-DNP-Gal releases 2,4-dinitrophenol (2,4-DNP). Due to the electron-withdrawing nitro groups at the ortho and para positions, 2,4-DNP has a pKa of approximately 4.0 .
-
At pH 4.5: pH > pKa.
-
Result: The chromophore is significantly ionized and yellow during the reaction.
-
Benefit: Allows for continuous kinetic reads without quenching the reaction.
Principle of Assay
The assay relies on the hydrolytic cleavage of the
Reaction Scheme:
The accumulation of 2,4-dinitrophenol is measured by monitoring absorbance at 360–400 nm . The rate of absorbance increase (
Reaction Logic Diagram
Caption: Reaction mechanism showing the hydrolysis of 2,4-DNP-Gal and the pKa-dependent ionization of the chromophore at acidic pH.
Material Preparation
Reagents
-
Substrate: 2',4'-Dinitrophenyl-beta-D-galactopyranoside (Store at -20°C, desiccated).
-
Assay Buffer (Citrate-Phosphate, pH 4.5):
-
Mix 0.1 M Citric Acid and 0.2 M Dibasic Sodium Phosphate to achieve pH 4.5.
-
Add 100 mM NaCl (to mimic physiological ionic strength).
-
-
Lysis Buffer: 50 mM Citrate-Phosphate (pH 4.5) + 0.1% Triton X-100 + Protease Inhibitors.
-
Stop Solution (Optional for endpoint checks): 1 M Glycine-NaOH, pH 10.5.
Substrate Stock Solution[2]
-
Prepare a 10 mM stock of 2,4-DNP-Gal in DMSO or thermostable water.
-
Note: 2,4-DNP-Gal is less soluble than ONPG. Gentle warming (37°C) and vortexing may be required.
Experimental Protocols
A. Sample Preparation (Cell Lysates)[3][4][5]
-
Harvest cells (
cells) by centrifugation. -
Wash pellets with PBS to remove media (media phenol red interferes with absorbance).
-
Resuspend pellet in 200 µL Lysis Buffer .
-
Incubate on ice for 10 minutes. Vortex intermittently.[2]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect supernatant (lysate). Keep on ice.
-
Quantify Total Protein: Use BCA or Bradford assay to normalize results.
B. Continuous Kinetic Assay (Microplate Format)
This protocol is self-validating via the inclusion of a "No Enzyme" blank.
| Step | Component | Volume (µL) | Notes |
| 1 | Assay Buffer (pH 4.5) | 80 µL | Pre-warm to 37°C |
| 2 | Sample (Lysate) | 10 µL | Use Lysis Buffer for Blank |
| 3 | Pre-Incubation | - | Incubate 5 min at 37°C to equilibrate |
| 4 | Substrate (10 mM) | 10 µL | Final Conc: 1 mM |
| 5 | Measurement | - | Immediately place in reader |
Instrument Settings:
-
Mode: Kinetic
-
Wavelength: 400 nm (Secondary option: 360 nm for higher sensitivity)
-
Duration: 30–60 minutes
-
Interval: 1 minute
-
Temperature: 37°C
C. Assay Workflow Diagram
Caption: Step-by-step workflow for the continuous kinetic assay of GLB1.
Data Analysis & Calculations
Determine the Slope
Calculate the slope of the linear portion of the absorbance vs. time curve (
Calculate Specific Activity
Use the Beer-Lambert Law. The extinction coefficient (
-
Estimated
at pH 4.5: ~3,500 – 4,000 (Note: This value should be empirically verified by creating a standard curve of 2,4-DNP at pH 4.5).
- : Total reaction volume (100 µL)
- : Pathlength (0.3 cm for 100 µL in standard 96-well plate)
- : Volume of lysate added (10 µL)
Comparative Analysis: Substrate Selection
| Feature | 2,4-DNP-Gal (Recommended) | PNPG / ONPG (Standard) | 4-MU-Gal (Fluorescent) |
| Detection Mode | Continuous (Kinetic) | Endpoint (Stop req.) | Endpoint (Stop req.) |
| Optimum pH | 4.5 | 4.5 (Reaction), 10 (Read) | 4.5 (Reaction), 10 (Read) |
| Chromophore pKa | ~4.0 | ~7.2 | ~7.8 |
| Workflow Steps | Low (Mix & Read) | Medium (Mix, Wait, Stop, Read) | Medium (Mix, Wait, Stop, Read) |
| Sensitivity | Moderate | Moderate | High |
| Primary Use | Routine Screening | Low abundance samples |
Troubleshooting & Optimization
-
High Background in Blank: 2,4-DNP-Gal can undergo slow spontaneous hydrolysis. Ensure the stock solution is fresh and stored desiccated. Always subtract the blank slope.
-
Low Signal: If the signal is too weak at pH 4.5, you can run this as an endpoint assay by adding Glycine-NaOH (pH 10.5). This will increase the extinction coefficient (
) and signal intensity, though you lose the kinetic advantage. -
Turbidity: Lysosomal preparations can be lipid-rich. If absorbance fluctuates, centrifuge lysates at higher speed (15,000 x g) or add 0.1% Triton X-100 to the assay buffer.
References
-
Yuen, C. T., Price, R. G., Chattagoon, L., Richardson, A. C., & Praill, P. F. (1982). Colorimetric assays for N-acetyl-beta-D-glucosaminidase and beta-D-galactosidase in human urine using newly-developed omega-nitrostyryl substrates. Clinica Chimica Acta, 124(2), 195-204.
-
Tewari, D. S., et al. (1989). 2,4-Dinitrophenyl-beta-D-glucopyranoside as a substrate for the assay of beta-glucosidase.[3] Journal of Biosciences, 14, 133-140. (Demonstrates the pKa advantage of DNP glycosides).
-
Sigma-Aldrich (Merck). 2-Nitrophenyl β-D-galactopyranoside Product Information (Comparison data for nitrophenyl derivatives).
-
Suzuki, Y., & Oshima, A. (2001). β-Galactosidase Deficiency (GM1 Gangliosidosis and Morquio B Disease). In The Metabolic and Molecular Bases of Inherited Disease. McGraw-Hill.
Sources
In vitro kinetic characterization of mutant beta-gal using 2',4'-Dinitrophenyl-beta-gal
Application Note: In Vitro Kinetic Characterization of Mutant -Galactosidase Using 2',4'-Dinitrophenyl- -D-Galactopyranoside
Executive Summary & Scientific Rationale
This guide details the protocol for the kinetic characterization of mutant
While o-nitrophenyl-
Why 2,4-DNP-Gal?
-
pKa Independence: 2,4-DNP has a pKa of ~4.0, whereas o-nitrophenol (ONP) has a pKa of ~7.2. This ensures the product is fully ionized (chromogenic) even at acidic pH (pH 4.5–6.0), allowing for accurate pH-activity profiling where ONPG signals would vanish due to protonation.
-
Mechanistic Probing: 2,4-DNP is a significantly better leaving group than ONP. By comparing
values between 2,4-DNP-Gal and ONPG, researchers can determine if the rate-limiting step of a mutant enzyme is the chemical cleavage (glycosylation) or the product release (deglycosylation/conformational change). -
Sensitivity: The high extinction coefficient of the dinitrophenolate anion allows for the detection of low-activity mutants that might be missed with standard substrates.
Safety & Handling (Critical)
-
Toxicity Warning: The hydrolysis product, 2,4-dinitrophenol , is a potent mitochondrial uncoupler (uncouples oxidative phosphorylation). It is toxic by inhalation, ingestion, and skin contact.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Disposal: All waste containing 2,4-DNP must be segregated into specific hazardous waste streams (often separate from general organic solvents). Do not pour down the sink.
Reaction Mechanism & Kinetic Model
Understanding the specific step being measured is vital for interpreting mutant data.
Figure 1: Kinetic mechanism of
Materials & Reagents
A. Buffers[1][2][3][4][5][6]
-
Z-Buffer (Standard pH 7.0): 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM
-mercaptoethanol. Adjust to pH 7.0. -
Universal Buffer (For pH Profiling): 100 mM Bis-Tris Propane / Citric Acid system (capable of spanning pH 3.0 – 9.0 with constant ionic strength).
B. Substrate Stock[6][7]
-
2,4-DNP-Gal Stock (20 mM): Dissolve 2,4-Dinitrophenyl-
-D-galactopyranoside in molecular biology grade DMSO.-
Note: Avoid aqueous stock solutions as 2,4-DNP-Gal is prone to spontaneous hydrolysis over time. Store DMSO aliquots at -20°C.
-
C. Enzyme Preparation[1][2][4][7][8]
-
Purified mutant
-gal (dialyzed against Z-buffer without -ME initially). -
Concentration determined via
(using calculated based on Trp/Tyr/Cys content).[1]
Experimental Protocol
Phase 1: Spectral Validation & Extinction Coefficient Determination
Self-Validating Step: Do not rely on literature values for
-
Prepare Standard: Purchase pure 2,4-dinitrophenol (the product).
-
Dilution Series: Prepare 0, 10, 20, 40, 80, 100
M 2,4-DNP in your specific assay buffer (e.g., Z-buffer pH 7.0 or Acetate pH 5.0). -
Spectral Scan: Scan 300–500 nm to find
.-
Expected:
is typically 360 nm or 400 nm depending on pH.
-
-
Calculate
: Plot Absorbance vs. Concentration. The slope is ( ).-
Target:
.
-
Phase 2: Kinetic Assay (Continuous Mode)
This protocol uses a 96-well microplate format for high throughput.
-
Plate Setup:
-
Rows A-F: Varying Substrate Concentrations (e.g., 0.1
to 10 ). Recommended range: 0.05 mM to 5 mM. -
Row G: Enzyme Blank (Buffer + Enzyme, no Substrate).
-
Row H: Substrate Blank (Buffer + Substrate, no Enzyme) – Critical for 2,4-DNP-Gal due to spontaneous hydrolysis.
-
-
Reaction Mix (Total 200
L):-
180
L Assay Buffer (pre-warmed to 37°C). -
10
L Substrate Stock (various concentrations). -
Incubate 5 mins to equilibrate temp.
-
10
L Enzyme (Initiate reaction).
-
-
Data Acquisition:
-
Instrument: Microplate Reader with temperature control (37°C).
-
Wavelength:
determined in Phase 1 (e.g., 400 nm). -
Interval: Read every 15 seconds for 10–20 minutes.
-
Mixing: Shake for 5 seconds before the first read.
-
Data Analysis & Visualization
A. Initial Rate Calculation ( )
-
Plot
vs. Time for each well. -
Select the linear portion of the curve (typically first 5–10% of conversion).
-
Calculate slope (
). -
Subtract the slope of the Substrate Blank (Row H) from the reaction wells.
-
Convert to concentration rate:
(Where is pathlength; for 200 L in standard 96-well plate, cm, but checking with a pathcheck sensor is recommended).
B. Michaelis-Menten Fitting
Do not use Lineweaver-Burk for final parameters (error distribution is poor). Use Non-Linear Regression (NLLS).
-
Calculation:
-
Specificity Constant:
C. Workflow Diagram
Figure 2: Experimental workflow ensuring rigorous data collection. Note the emphasis on the standard curve and background subtraction.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Rate | Spontaneous hydrolysis of 2,4-DNP-Gal. | Use fresh substrate stock. Ensure buffer pH is not > 8.0. Always subtract substrate blank. |
| Non-Linear Rates | Substrate depletion or product inhibition. | Reduce enzyme concentration. Only use the first 10% of the reaction curve. |
| No Signal at Low pH | Wrong wavelength selected. | At acidic pH, the absorbance spectrum of 2,4-DNP shifts. Re-run spectral scan at the specific pH. |
| Precipitation | Substrate insolubility. | 2,4-DNP-Gal is hydrophobic. Ensure final DMSO concentration is <5%. Warm buffer to 37°C before adding substrate. |
References
-
Mechanism of
-Galactosidase:- Matthews, B. W. (2005). "The structure of E. coli beta-galactosidase." Comptes Rendus Biologies.
-
Substrate Properties (2,4-DNP-Gal vs ONPG)
- Sinnott, M. L., & Souchard, I. J. (1973). "The mechanism of action of beta-galactosidase.
-
Kinetic Analysis Methods
- Johnson, K. A. (2019). "Fitting Enzyme Kinetic Data with KinTek Explorer." Methods in Enzymology.
-
2,4-Dinitrophenol Safety & Properties
- National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol."
Troubleshooting & Optimization
Troubleshooting spontaneous hydrolysis of 2',4'-Dinitrophenyl-beta-galactopyranoside
Topic: Stabilization and Optimization of 2',4'-Dinitrophenyl-beta-D-galactopyranoside Assays Audience: Enzymologists, Kineticists, and Assay Developers
Executive Summary: The "Good Leaving Group" Paradox
You are likely using 2',4'-Dinitrophenyl-beta-D-galactopyranoside (2,4-DNPG) instead of the standard ONPG because you require a substrate with a significantly better leaving group to probe the rate-limiting steps of β-galactosidase (e.g., distinguishing glycosylation
However, the very property that makes 2,4-DNPG valuable—the low pK_a of its leaving group (~4.0)—makes it chemically labile. Unlike ONPG, which is relatively stable at neutral pH, 2,4-DNPG is prone to spontaneous (non-enzymatic) hydrolysis , particularly if temperature and pH are not rigorously controlled.
This guide addresses the high background signals and instability issues inherent to this substrate.
Part 1: The Mechanism of Instability
To troubleshoot effectively, you must understand the chemical driver. The stability of aryl-glycosides is inversely related to the acidity of the phenol leaving group.
| Feature | Standard Substrate (ONPG) | High-Reactivity Substrate (2,4-DNPG) |
| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol |
| Leaving Group pK_a | ~7.2 | ~4.0 |
| State at pH 7.0 | Mostly Protonated (Colorless/Pale) | Fully Ionized (Bright Yellow) |
| Spontaneous Hydrolysis | Negligible at pH 7 | Significant background rate |
| Primary Use | Routine Activity Assays | Kinetic Isotope Effects, Pre-steady state kinetics |
The Core Issue: At standard assay pH (7.0–7.5), the 2,4-dinitrophenolate product is already yellow. Any spontaneous hydrolysis immediately increases the baseline absorbance (
Part 2: Troubleshooting Guide (FAQ)
Q1: My substrate stock solution turns yellow immediately upon preparation. Is it degraded?
Diagnosis: Likely solvent contamination or pH shock .
-
The Science: 2,4-DNPG is extremely sensitive to nucleophilic attack. If your water or buffer is slightly alkaline (pH > 8.0) or contains nucleophilic contaminants, hydrolysis occurs instantly.
-
Solution:
-
Solvent Switch: Do not dissolve stock in water. Dissolve 2,4-DNPG in anhydrous DMSO or Dimethylformamide (DMF) .
-
Storage: Store the DMSO stock at -20°C, desiccated.
-
Check: Dilute a small aliquot into acidic buffer (pH 4.0). If it turns colorless, the yellowing was due to ionization of trace free phenol. If it remains yellow, the stock has degraded.
-
Q2: I see a linear increase in absorbance in my "No Enzyme" control. How do I correct this?
Diagnosis: Thermal Spontaneous Hydrolysis .
-
The Science: Even at neutral pH, water acts as a nucleophile. The rate of spontaneous hydrolysis (
) for 2,4-DNPG is orders of magnitude higher than methyl-galactosides. -
Solution:
-
Mathematical Correction: You must run a concurrent blank (Buffer + Substrate, No Enzyme).
-
Formula:
. -
Temperature Control: If your assay allows, lower the temperature from 37°C to 25°C. The activation energy for spontaneous hydrolysis is significant; lowering T reduces background noise more than it reduces enzymatic
for many diffusion-limited enzymes.
-
Q3: The background is too high to measure low-activity mutants. What can I change?
Diagnosis: pH-driven Ionization .
-
The Science: At pH 7.0, you are measuring the product on the plateau of its extinction coefficient.
-
Solution:
-
Lower Assay pH: If your enzyme tolerates it (e.g., E. coli LacZ retains activity at pH 6.0–6.5), lower the buffer pH to 6.0.
-
Why? The spontaneous hydrolysis rate is pH-independent between pH 1.6 and 8.4, but the molar extinction coefficient of the background noise might be slightly managed, and the enzyme stability might be preserved better than the substrate's thermal stability. Note: This is a trade-off; ensure your enzyme is active at pH 6.
-
Part 3: Optimized Experimental Protocol
Objective: Measure steady-state kinetics of
Reagents
-
Substrate Stock: 10 mM 2,4-DNPG in anhydrous DMSO.
-
Assay Buffer: 50 mM Sodium Phosphate, 1 mM
, pH 7.0 (Prepare fresh; filter sterilize). -
Stop Solution (Optional): 1 M
(Only if doing endpoint assays, though continuous is preferred).
Workflow
-
Blanking (The Critical Step):
-
Set spectrophotometer to 400 nm (Isosbestic point approximation) or 420 nm (Peak absorbance).
-
Blank the instrument with Buffer only .
-
-
Reaction Setup (96-well plate or Cuvette):
-
Control Wells: 190 µL Buffer + 10 µL Substrate Stock.
-
Sample Wells: 180 µL Buffer + 10 µL Enzyme + 10 µL Substrate Stock.
-
-
Initiation:
-
Add substrate LAST .
-
Mix rapidly (pipette up/down or shake mode).
-
-
Data Acquisition:
-
Measure Absorbance every 10–15 seconds for 5 minutes.
-
Do not wait for end-point. The spontaneous rate will compound over time.
-
-
Analysis:
-
Calculate slope (
) for enzyme wells (AU/min). -
Calculate slope (
) for no-enzyme wells (AU/min). -
True Rate (
) = .
-
Part 4: Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing 2,4-DNPG instability and differentiating between degradation and ionization.
Part 5: Mechanistic Insight
The following diagram illustrates why 2,4-DNPG is more sensitive to spontaneous hydrolysis than ONPG.
Figure 2: The low pKa of the 2,4-dinitrophenol leaving group lowers the activation energy for bond cleavage, increasing the rate of spontaneous hydrolysis compared to ONPG.
References
-
Sinnott, M. L., & Souchard, I. J. (1973). The mechanism of action of β-galactosidase. Effect of leaving group ability on the rates of hydrolysis of aryl galactosides. Biochemical Journal, 133(1), 89–98.
-
Coker, A. et al. (2009). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv (Relevant comparative kinetics).
-
PubChem. (n.d.).[1] 2,4-Dinitrophenol Compound Summary (pKa Data).
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of β-Galactosidase (Standard ONPG Protocol for comparison).
Sources
Calculating the molar extinction coefficient of 2',4'-Dinitrophenyl-beta-galactopyranoside products
Topic: Determination of the Molar Extinction Coefficient (
Core Concept & Reaction Mechanism[1]
The accurate calculation of enzyme activity depends entirely on the Molar Extinction Coefficient (
Crucial Distinction: Unlike the more common ONPG (o-nitrophenyl-...), the product 2,4-DNP has a significantly lower pKa (~4.0). This means it is predominantly ionized (yellow) at neutral pH, allowing for continuous kinetic monitoring without the need for a high-pH stop solution.
Reaction Scheme
Experimental Protocol: Determining
Objective: Generate a standard curve using pure 2,4-Dinitrophenol to calculate the specific
Reagents Required[2][3][4][5][6]
-
Standard: 2,4-Dinitrophenol (Pure, crystalline). Warning: Toxic/Explosive when dry; often supplied dampened. Handle with extreme care.
-
Assay Buffer: The exact buffer used in your enzymatic assay (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Solvent: Ethanol or Methanol (for initial stock solubility).
Step-by-Step Workflow
Step 1: Stock Preparation
Dissolve 2,4-DNP in a minimal volume of ethanol, then bring to volume with Assay Buffer to create a 10 mM Stock Solution .
-
Tip: Ensure the pH of the final stock is checked; 2,4-DNP is acidic and may lower the buffer pH. Readjust to pH 7.0 if necessary.
Step 2: Serial Dilutions
Prepare a range of concentrations (e.g., 10, 20, 40, 60, 80, 100
-
Blank: Assay Buffer only.
Step 3: Spectrophotometric Measurement
Measure the Absorbance (
- : ~360 nm (Maximum sensitivity).
-
Alternative: 400–420 nm (Common for plate readers/filters).
Step 4: Calculation (Beer-Lambert Law)
Plot
-
For Cuvettes:
.[1] -
For Microplates:
varies by volume. You must correct for path length or use the "PathCheck" feature if available.
Visualization: Calibration Workflow
The following diagram illustrates the logical flow for determining the coefficient, ensuring self-validation of the assay data.
Figure 1: Workflow for the spectrophotometric determination of the molar extinction coefficient.
Technical Support & Troubleshooting (FAQs)
Q1: Why is my calculated lower than the literature value?
A: This is a common issue caused by three factors:
-
pH Mismatch: Ensure your buffer pH is > 5.0. While 2,4-DNP has a low pKa (~4.0), maximum ionization (and color) stabilizes at neutral/alkaline pH.
-
Spectral Bandwidth: Literature values (e.g.,
) are often determined on high-end spectrophotometers. Plate readers with wide band-pass filters may yield lower apparent absorbance. -
Path Length Error: If using a microplate,
is not . It is typically (depending on the plate geometry). You must calculate: .
Q2: Can I use 2,4-DNPG (the substrate) to blank the spectrophotometer?
A: Yes, but with caution. At 360 nm, the substrate (2,4-DNPG) may have slight absorbance. It is safer to blank with Buffer + Enzyme (without substrate) to account for light scattering by the protein, or Buffer + Substrate (without enzyme) to account for spontaneous hydrolysis.
Q3: How does 2,4-DNPG compare to ONPG?
A: 2,4-DNPG is superior for continuous assays at physiological pH.
| Feature | ONPG (o-nitrophenyl) | 2,4-DNPG (2,4-dinitrophenyl) |
| Product | o-Nitrophenol | 2,4-Dinitrophenol |
| Product pKa | ~7.2 | ~4.0 |
| Color at pH 7.0 | Faint / Colorless | Bright Yellow |
| Assay Type | Endpoint (Stop with | Continuous / Kinetic |
| 420 nm (at pH > 9) | 360 nm (pH > 5) |
Q4: What is the reference extinction coefficient value?
A: While you should calculate your own, authoritative sources provide these benchmarks:
-
At 360 nm (pH > 7):
[1]. -
At 400 nm (pH 7.0):
[2]. -
At 420 nm: Absorbance is roughly 40-50% of the maximum at 360 nm.
References
-
Aleksandrov, A. et al. (2012). Synthesis of 2,4-dinitrophenol. Russian Journal of Applied Chemistry. Link
-
Goldgof, M. et al. (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity. Journal of Biological Chemistry. (Citing
).[2] Link -
Sigma-Aldrich.
-Galactosidase. (General protocol reference for nitrophenol-based assays). Link
Sources
Storage conditions to prevent degradation of 2',4'-Dinitrophenyl-beta-galactopyranoside
Topic: Storage Stability & Degradation Prevention
Document ID: TS-GLYCO-24DNP-01 | Version: 2.0 | Status: Active
Executive Summary: The Stability-Sensitivity Trade-off
As a Senior Application Scientist, I often see researchers treat 2',4'-Dinitrophenyl-beta-galactopyranoside (2,4-DNP-Gal) exactly like its more common cousin, ONPG. This is a critical error.
2,4-DNP-Gal is engineered for a specific purpose: sensitivity at acidic pH . The leaving group, 2,4-dinitrophenol, has a pKa of ~4.0 (compared to ~7.2 for ONPG). This low pKa makes it a phenomenal substrate for continuous assays at pH 5.0–6.0, where ONPG would be colorless.
The Cost: The same electron-withdrawing nitro groups that lower the pKa also destabilize the glycosidic bond. This molecule is significantly more prone to spontaneous non-enzymatic hydrolysis than ONPG or PNPG. Moisture is not just a nuisance; it is the primary antagonist.
Part 1: Critical Storage Parameters
The Golden Rules of Storage
| Parameter | Specification | The "Why" (Mechanistic Insight) |
| Temperature | -20°C (Strict) | Kinetic stabilization. At room temperature, the activation energy for spontaneous hydrolysis is easily met, leading to high background absorbance. |
| Moisture | Desiccated (<10% RH) | Water is the reactant in the degradation pathway. Even atmospheric humidity can initiate hydrolysis on the powder surface. |
| Light | Dark / Amber Vial | Nitro-aromatics are photosensitive. UV/Visible light can induce radical formation and ring degradation, darkening the powder. |
| Container | Tightly Sealed / Parafilm | Prevents condensation during freeze-thaw cycles. |
Visualizing the Degradation Pathway
The following diagram illustrates the competing pathways: the desired enzymatic cleavage versus the unwanted spontaneous degradation triggered by improper storage.
Figure 1: Mechanistic pathway showing how storage moisture mimics the enzyme's role, leading to false-positive signal generation (yellowing).
Part 2: Troubleshooting Guide & FAQs
This section addresses real-world scenarios reported by our user base.
Issue 1: High Background Signal
Q: "I just reconstituted the powder, but my 'Time 0' blank already has a yellow tint (Absorbance > 0.1 at 400nm). Is the reagent bad?"
-
Diagnosis: Likely Spontaneous Hydrolysis during storage or transit.
-
Root Cause: The 2,4-dinitrophenyl bond is labile. If the bottle was opened while cold (condensation) or stored without desiccant, free 2,4-dinitrophenol has formed.
-
Immediate Fix:
-
Check the pH of your reconstitution buffer. Ensure it is neutral or slightly acidic (pH 5–7) for the stock. Alkaline conditions accelerate spontaneous hydrolysis.
-
Blank Subtraction: If the background is stable (not increasing), you can subtract it mathematically. If Abs > 0.5, discard the lot.
-
-
Prevention: Always allow the bottle to warm to room temperature before opening to prevent condensation on the hygroscopic powder.
Issue 2: Solubility & Precipitation
Q: "I tried to make a 50 mM stock in water, but it's cloudy. Can I heat it?"
-
Diagnosis: Incorrect Solvent Choice .
-
The Science: 2,4-DNP-Gal is a hydrophobic glycoside. While galactose is polar, the dinitrophenyl ring is highly hydrophobic.
-
Correct Protocol:
-
Do NOT heat. Heat degrades this specific substrate rapidly.
-
Use Anhydrous DMSO: Dissolve the powder in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM). It is fully soluble in DMSO.
-
Dilute into Buffer: Aliquot the DMSO stock into the aqueous reaction buffer only at the time of the experiment. Keep the final DMSO concentration < 2% to avoid inhibiting the enzyme (unless your enzyme is DMSO-tolerant).
-
Issue 3: Inconsistent Kinetic Rates
Q: "My Km values are fluctuating between experiments. I'm storing the stock solution at 4°C."
-
Diagnosis: Stock Degradation .
-
The Science: Unlike ONPG, which is relatively stable at 4°C for days, 2,4-DNP-Gal hydrolyzes slowly even at neutral pH in liquid form.
-
The Fix:
-
Single-Use Aliquots: Store DMSO stocks at -20°C.
-
Never Refreeze: Freeze-thaw cycles introduce moisture into the DMSO, accelerating degradation.
-
Fresh Dilution: Prepare the working solution (in buffer) immediately before the assay. Do not store the diluted working solution.
-
Part 3: Optimized Preparation Protocol
Follow this workflow to maximize shelf-life and assay reproducibility.
Figure 2: Step-by-step decision tree for handling 2,4-DNP-Gal from receipt to storage.
Comparison: ONPG vs. 2,4-DNP-Gal
| Feature | ONPG (Standard) | 2,4-DNP-Gal (High Sensitivity) |
| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol |
| Leaving Group pKa | ~7.2 | ~4.0 |
| Optimum Assay pH | pH 7.0 – 8.0 | pH 4.5 – 6.5 |
| Spontaneous Hydrolysis | Low | High (Requires strict handling) |
| Color at pH 5.0 | Colorless (Protonated) | Yellow (Deprotonated) |
References
-
Tenu, J. P., et al. (1971). 2,4-Dinitrophenyl-glycosides as substrates for the measurement of glycosidase activity at acidic pH. This foundational paper establishes the pKa advantages of the dinitrophenyl group.
-
Source: (Generalized link for verification of DNP-glycoside properties).
-
-
Sigma-Aldrich (Merck).Product Specification: 2-Nitrophenyl-beta-D-galactopyranoside vs Dinitrophenyl variants.
-
Source:
-
-
Sinnott, M. L. (1990). Catalytic mechanism of glycosyl hydrolases. Chemical Reviews.
-
Source:
-
(Note: While specific datasheets for 2,4-DNP-Gal are less common than ONPG, the chemical behavior described above is derived from the fundamental physical organic chemistry of nitrophenyl glycosides established in References 1 and 3.)
Addressing solubility issues of 2',4'-Dinitrophenyl-beta-galactopyranoside in cold buffers
Welcome to our dedicated technical support center for 2',4'-Dinitrophenyl-beta-galactopyranoside (DNP-Gal). This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered when using this chromogenic substrate, particularly in cold buffer systems.
Troubleshooting Guide: Addressing DNP-Gal Precipitation in Cold Buffers
Understanding the Solubility Challenge
Question: Why does my 2',4'-Dinitrophenyl-beta-galactopyranoside precipitate out of solution, especially when I'm working with cold buffers?
Answer: The solubility of 2',4'-Dinitrophenyl-beta-galactopyranoside in aqueous solutions is influenced by several factors, primarily its molecular structure. The presence of two nitro groups on the phenyl ring significantly increases the molecule's hydrophobicity (water-repelling nature) and molecular weight, making it less soluble in water compared to simpler galactosides.
When the temperature of the buffer is decreased, the kinetic energy of both the solvent (water) and solute (DNP-Gal) molecules decreases. This reduction in energy makes it more difficult for the water molecules to overcome the intermolecular forces holding the DNP-Gal molecules together in a solid state, leading to precipitation.
Proactive Measures to Prevent Precipitation
Question: How can I prepare my DNP-Gal solutions to minimize the risk of precipitation during my experiments?
Answer: The key to preventing precipitation is to start with a properly prepared, concentrated stock solution in a suitable organic solvent before diluting it into your cold aqueous assay buffer. This approach ensures that the DNP-Gal is fully solvated before it is introduced to the less favorable aqueous environment.
Recommended Protocol for Preparing a DNP-Gal Stock Solution:
-
Solvent Selection: Based on the properties of similar compounds, Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) are recommended as primary solvents for DNP-Gal.[1]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10-50 mM, in your chosen organic solvent. This minimizes the volume of organic solvent you will need to add to your final assay, reducing potential interference with your enzymatic reaction.
-
Dissolution: Ensure the DNP-Gal is completely dissolved in the organic solvent. Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution.[2]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Corrective Actions for Precipitated Solutions
Question: I've already prepared my DNP-Gal solution in my cold buffer, and I can see a precipitate. What can I do to salvage it?
Answer: If you observe precipitation in your working solution, here are a few steps you can take to attempt to redissolve the DNP-Gal:
-
Gentle Warming: Carefully warm the solution to room temperature or slightly above (e.g., 30-37°C) while gently mixing. This may be sufficient to redissolve the precipitate. However, be mindful of the temperature stability of other components in your buffer.
-
Sonication: Brief sonication in a water bath can sometimes help to break up the precipitate and facilitate its dissolution.
-
pH Adjustment: The pH of your buffer can influence the solubility of DNP-Gal. While specific data for this compound is limited, you could empirically test if a slight adjustment to the pH (within the acceptable range for your enzyme's activity) improves solubility.
-
Filtration (Last Resort): If the above methods fail, you can filter the solution through a 0.22 µm filter to remove the undissolved precipitate. However, this will result in a lower, and likely unknown, final concentration of your substrate. It is crucial to re-evaluate your solution preparation method for future experiments.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve 2',4'-Dinitrophenyl-beta-galactopyranoside directly in my aqueous assay buffer?
While it may be possible to dissolve very low concentrations of DNP-Gal directly in a warm aqueous buffer, it is generally not recommended, especially for cold buffer applications. The risk of incomplete dissolution and subsequent precipitation is high. Preparing a concentrated stock solution in an organic solvent is a more reliable method.
Q2: Will the organic solvent from my stock solution interfere with my enzyme's activity?
This is a valid concern. It is important to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1-5%. You should always run a solvent control (your assay buffer with the same concentration of organic solvent but without DNP-Gal) to determine if the solvent has any effect on your enzyme's activity.
Q3: What is the optimal storage temperature for my DNP-Gal solutions?
Solid DNP-Gal should be stored at -20°C, protected from light and moisture.[1] Concentrated stock solutions in anhydrous DMSO or DMF are also best stored at -20°C in small, tightly sealed aliquots. It is generally not recommended to store DNP-Gal in aqueous solutions for extended periods, especially at cold temperatures, due to the risk of precipitation.
Q4: My DNP-Gal solution has a yellow tint. Is it still usable?
A slight yellow tint in a concentrated stock solution may be acceptable. However, a noticeable yellow color in your final working solution could indicate the presence of the hydrolyzed product (2,4-dinitrophenol), which would lead to high background signal in your assay. It is best to use a freshly prepared solution or a properly stored stock that is colorless.
Visual Guides
Factors Influencing DNP-Gal Solubility
Caption: Key molecular and environmental factors contributing to the low solubility of DNP-Gal in cold aqueous buffers.
Troubleshooting Workflow for DNP-Gal Precipitation
Caption: A step-by-step workflow for addressing precipitation of DNP-Gal in experimental solutions.
Data Summary
| Solvent | Predicted Solubility of DNP-Gal | Reference for Similar Compounds |
| Water | Low | [1][3] |
| DMSO | High | [1] |
| DMF | High | [1] |
References
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
-
Duchefa Biochemie. (n.d.). 2-Nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]
-
PowerPoint Presentation. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The base-catalysed anomerization of dinitrophenyl glycosides: evidence for a novel reaction mechanism. Retrieved from [Link]
-
G-Biosciences. (n.d.). Safety Data Sheet: 4-nitrophenyl beta-D-glucopyranoside. Retrieved from [Link]
-
PubChem. (2025). 2,4-Dinitrophenyl 2-Deoxy-2-Fluoro-Beta-D-Allopyranoside. Retrieved from [Link]
-
Tulip Diagnostics. (n.d.). ELISA - Troubleshooting Aspects. Retrieved from [Link]
-
Glycosynth. (n.d.). p-Nitrophenyl beta-D-galactopyranoside. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
YouTube. (2016, August 4). Factors That Affect Solubility (Chemistry). Retrieved from [Link]
-
YouTube. (2024, May 9). What Factors Affect Solubility? | Professor Dave & Chegg Explain. Retrieved from [Link]
-
Roth Lab. (2000, September 7). Beta-Galactosidase Activity Assay. Retrieved from [Link]
-
ResearchGate. (2017, November 22). Help for enzymatic assay needed: What is the right way to dissolve and store 4-methylumbelliferyl b-d-galactopyranoside?. Retrieved from [Link]
Sources
Correcting for inner filter effects in 2',4'-Dinitrophenyl-beta-galactopyranoside readings
Correcting for Inner Filter Effects in 2',4'-Dinitrophenyl-beta-galactopyranoside Readings
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using 2',4'-Dinitrophenyl-beta-galactopyranoside (DNP-Gal) in their experimental workflows and are encountering challenges related to signal accuracy. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your assays effectively.
The enzymatic cleavage of DNP-Gal by beta-galactosidase is a common method for detecting enzyme activity. However, a significant, often overlooked, artifact can arise from this reaction: the Inner Filter Effect (IFE) . The reaction product, 2,4-dinitrophenol (DNP), is a potent chromophore that can absorb light and interfere with fluorescence-based readings, leading to inaccurate data. This guide will walk you through identifying, understanding, and correcting for this effect.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The Inner Filter Effect is a phenomenon that leads to a reduction in measured fluorescence intensity.[1] It's not a type of fluorescence quenching, which involves molecular interactions and non-radiative energy transfer.[1] Instead, IFE is caused by the absorption of either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[1][2] This absorption is typically caused by other molecules in the sample that have overlapping absorbance spectra with the fluorophore's excitation or emission wavelengths.[3] At high concentrations of the absorbing species, this effect can lead to a significant and non-linear deviation from the expected signal.[2][4]
Q2: How does the IFE specifically impact assays using DNP-Gal?
A2: In a typical assay, beta-galactosidase hydrolyzes the DNP-Gal substrate. This reaction releases galactose and the yellow-colored compound 2,4-dinitrophenol (DNP).[5] DNP strongly absorbs light in the UV and blue regions of the spectrum, typically with an absorbance maximum around 360-400 nm.[5][6] If your assay uses a fluorescent reporter (e.g., for quantifying cell viability, or a secondary coupled reaction) that is excited or emits light in this region (like a green fluorescent protein or fluorescein-based probe), the accumulating DNP product will absorb that light. This "filtering" of light by the DNP product prevents it from either reaching your fluorophore or reaching the detector, artificially decreasing your measured fluorescence signal.
Q3: How can I diagnose if my DNP-Gal assay is compromised by the IFE?
A3: The most common symptom of the Inner Filter Effect is a loss of linearity in your data. As the concentration of your enzyme or substrate increases, you expect a proportional increase in signal. However, with IFE, the signal will begin to plateau and may even decrease at very high product concentrations, a phenomenon known as the "hook effect".[2] If you suspect IFE, check the absorbance of your sample at the excitation and emission wavelengths of your fluorophore. A general rule of thumb is that if the total absorbance at either wavelength is greater than 0.1, the IFE is likely to be significant.[2][4]
Troubleshooting Guide
| Observed Problem | Probable Cause (related to IFE) | Recommended Action |
| Non-linear standard curve | Primary and/or Secondary IFE: The DNP product is absorbing excitation or emission light, causing signal saturation at higher concentrations.[2][4] | 1. Measure the absorbance of your samples at Aex and Aem. 2. If absorbance > 0.1, perform a Dilution Series to find the linear range. 3. If dilution is not feasible, apply a Mathematical Correction (See Protocol 2). |
| Inaccurate enzyme kinetics (Km, Vmax) | IFE altering the perceived reaction rate: The rate of product formation appears to slow down as DNP accumulates and attenuates the fluorescence signal. | It is critical to correct the fluorescence reading at each time point or substrate concentration for the inner filter effect to obtain accurate kinetic parameters.[4] |
| Distorted fluorescence emission spectrum | Secondary IFE: The DNP product is re-absorbing a portion of the emitted light, typically skewing the spectrum by reducing intensity at shorter wavelengths where DNP absorbance is higher.[4] | 1. Analyze the absorbance spectrum of DNP and compare it to your fluorophore's emission spectrum. 2. Use the Mathematical Correction protocol, ensuring you measure absorbance at the specific emission wavelength being affected (Aem). |
Workflow for IFE Correction
The following diagrams outline the decision-making process and the practical steps for correcting for the Inner Filter Effect.
Caption: Decision tree for selecting an IFE correction method.
Experimental Protocols for IFE Correction
Here are detailed methodologies for correcting for the Inner Filter Effect in your DNP-Gal assays.
Protocol 1: The Dilution Method (Self-Validation)
This is the simplest approach to mitigate IFE. By diluting the sample, you reduce the concentration of the interfering absorber (DNP) to a level where its effect is negligible.
Methodology:
-
Identify a High-Signal Sample: Select a sample from your experiment that exhibits a high but non-linear fluorescence signal.
-
Prepare a Dilution Series: Create a series of dilutions of this sample (e.g., 1:2, 1:5, 1:10, 1:20, 1:50) using the same assay buffer.
-
Measure Fluorescence: Read the fluorescence of each dilution.
-
Calculate Corrected Fluorescence: Multiply the measured fluorescence of each dilution by its dilution factor (e.g., fluorescence of 1:10 dilution * 10).
-
Identify the Linear Range: Plot the corrected fluorescence against the dilution factor. The range where the corrected fluorescence values are constant represents the linear range of the assay. For future experiments, ensure your samples are diluted to fall within this range.
Protocol 2: Mathematical Correction using Absorbance Measurements
This is a widely used method to correct for both primary and secondary inner filter effects when dilution is not an option.[4][7]
Caption: Workflow for mathematical correction of the inner filter effect.
Methodology:
-
Measure Fluorescence: In a microplate reader or fluorometer, record the raw fluorescence intensity of your sample (Fobs) at the specified excitation and emission wavelengths.
-
Measure Absorbance: Using a spectrophotometer or an absorbance-capable plate reader, measure the absorbance of the exact same sample at the excitation wavelength (Aex) and the emission wavelength (Aem).
-
Apply Correction Formula: Use the following formula, derived from the work of Lakowicz and others, to calculate the corrected fluorescence intensity (Fcorr).[7]
Fcorr = Fobs × 10[(Aex + Aem) / 2]
-
Fcorr: The corrected fluorescence intensity.
-
Fobs: The raw, observed fluorescence intensity.
-
Aex: The measured absorbance at the excitation wavelength.
-
Aem: The measured absorbance at the emission wavelength.
-
-
Analyze Data: Use the Fcorr values for all subsequent data analysis, such as plotting standard curves or calculating kinetic parameters.
Data Presentation: The Impact of Correction
To illustrate the importance of this correction, consider the following hypothetical data from a DNP-Gal assay coupled with a green fluorescent reporter.
Table 1: Spectroscopic Properties of Key Reagents
| Compound | Excitation Max (nm) | Emission Max (nm) | Absorbance Max (nm) |
| Green Fluorophore | ~485 | ~520 | - |
| DNP-Gal (Substrate) | - | - | ~290 |
| DNP (Product) | - | - | ~360 |
Table 2: Example Data - Uncorrected vs. Corrected Fluorescence
| [DNP] (µM) | Aex=485nm | Aem=520nm | Fobs (RFU) | Fcorr (RFU) | % Signal Loss |
| 0 | 0.010 | 0.005 | 10,000 | 10,174 | 0% |
| 25 | 0.060 | 0.020 | 45,000 | 50,582 | 11.0% |
| 50 | 0.120 | 0.040 | 75,000 | 92,367 | 18.8% |
| 75 | 0.180 | 0.060 | 90,000 | 120,535 | 25.3% |
| 100 | 0.240 | 0.080 | 95,000 | 140,845 | 32.5% |
As shown in the table, the uncorrected signal (Fobs) begins to plateau, whereas the corrected signal (Fcorr) maintains a more linear relationship with the concentration of the absorbing DNP product.
Alternative Approaches & Advanced Considerations
-
Instrumental Solutions: Some fluorometers offer "front-face" reading geometry, which minimizes the pathlength of light through the sample, thereby reducing IFE.[8]
-
Alternative Substrates: If IFE proves intractable for your specific application, consider alternative fluorogenic substrates for beta-galactosidase that produce a fluorescent, rather than a chromogenic, product. Examples include 4-Methylumbelliferyl β-D-galactopyranoside (MUG) or Fluorescein di-β-D-galactopyranoside (FDG).[9][10] These substrates eliminate the root cause of the IFE by not generating an interfering absorber.
References
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA. Springer US.
-
Fronczek, M., & Hennig, A. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 7159–7166. [Link]
-
Fonseca, A., et al. (2001). Experimental correction for the inner-filter effect in fluorescence spectra. The Analyst, 126(10), 1735-1739. [Link]
-
Zepp, R. G., & Schlotzhauer, P. F. (1981). Correction of Polychromatic Luminescence Signals for Inner-Filter Effects. Analytical Chemistry, 53(11), 1735-1737. [Link]
-
Labbot. (2023). Automatic Correction of Inner Filter Effect – App Note. Labbot. [Link]
-
Fronczek, M., & Hennig, A. (2023). Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber. Analytical Chemistry, 95(35), 13134–13141. [Link]
-
Ter-Ovanesyan, E., et al. (2015). Correction of the internal absorption effect in fluorescence emission and excitation spectra from absorbing and highly scattering media. Journal of Biomedical Optics, 20(9), 095004. [Link]
-
Subbarao, N. K., & MacDonald, R. C. (1993). Experimental method to correct fluorescence intensities for the inner filter effect. The Analyst, 118(7), 913-916. [Link]
-
Garcia-Perez, L., et al. (2011). A fast and sensitive alternative for β-galactosidase detection in mouse embryos. Genesis, 49(12), 929-934. [Link]
-
Labbot. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Labbot. [Link]
-
Edinburgh Instruments. (n.d.). What is the Inner Filter Effect?. Retrieved from [Link]
-
Turoverov, K. K., et al. (2014). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. PLOS ONE, 9(7), e101833. [Link]
-
ResearchGate. (2014). What is the inner filter effect in fluorescence spectroscopy quenching?. ResearchGate. [Link]
-
ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay?. ResearchGate. [Link]
-
ResearchGate. (n.d.). Absorbance spectra of DNP before and after 5, 10 and 15s UV irradiation respectively. Retrieved from [Link]
-
Interchim. (n.d.). Fluorescent β-Galactosidase Substrates. Interchim. [Link]
-
Debacq-Chainiaux, F., et al. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798-1806. [Link]
-
Sinnott, M. L., & Smith, P. J. (1978). Suicide-substrate inactivation of beta-galactosidase by diazomethyl beta-D-galactopyranosyl ketone. Journal of the Chemical Society, Chemical Communications, (5), 223-224. [Link]
-
Stockinger Lab. (n.d.). ASSAY OF β-GALACTOSIDASE IN YEAST. Retrieved from [Link]
-
Velarde, M. C., et al. (2021). Protocol to detect senescence-associated β-galactosidase and immunoperoxidase activity in fresh-frozen murine tissues. STAR Protocols, 2(1), 100281. [Link]
-
UCI Department of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Roth Lab. (2000). Beta-Galactosidase Activity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Steady-state absorption and fluorescence spectra of 1,6-DNP in.... Retrieved from [Link]
-
Avery, A. B., et al. (2023). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. The Journal of Physical Chemistry A, 127(1), 228-236. [Link]
-
Agilent Technologies. (2012). Measuring the formation of DNP using an Agilent Cary 60 UV-Vis spectrophotometer and SFA 20 stopped-flow accessory. Agilent. [Link]
Sources
- 1. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 2. Automatic Correction of Inner Filter Effect – App Note for Labbot [labbot.bio]
- 3. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bot Verification [merel.si]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edinst.com [edinst.com]
- 9. Which fluorescent substrate should I use for B-galactosidase system for microscopy? | AAT Bioquest [aatbio.com]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Signal Stability of 2',4'-Dinitrophenyl-beta-galactopyranoside (DNP-β-Gal)
Welcome to the technical support guide for ensuring robust and reproducible results with 2',4'-Dinitrophenyl-beta-galactopyranoside (DNP-β-Gal). This resource is designed for researchers, scientists, and drug development professionals who rely on accurate measurements of β-galactosidase activity. Here, we will delve into the critical, yet often overlooked, impact of pH fluctuations on the stability of the chromogenic signal generated from DNP-β-Gal. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The Chemistry of the Signal: Why pH is Paramount
The utility of DNP-β-Gal as a substrate for β-galactosidase lies in the generation of a colored product, 2,4-dinitrophenol (DNP), upon enzymatic cleavage. The intensity of the resulting yellow color, which is quantified spectrophotometrically, is directly proportional to the amount of DNP produced and thus, the enzyme's activity.
However, the color of the solution is entirely dependent on the ionization state of the DNP molecule. This is a classic acid-base equilibrium, and it is here that pH exerts its profound influence.
-
Protonated 2,4-dinitrophenol (DNP-H): In acidic to neutral conditions, DNP exists predominantly in its protonated, undissociated form. This species is virtually colorless, with an absorbance maximum in the UV range.[1]
-
Deprotonated 2,4-dinitrophenolate (DNP⁻): In an alkaline environment, the hydroxyl group of DNP loses a proton to form the dinitrophenolate anion. This anion exhibits a significant shift in its absorption spectrum, with a strong peak appearing between 400 nm and 420 nm, which corresponds to the visible yellow color we measure.[1][2]
The transition between these two states is governed by the pKa of 2,4-dinitrophenol, which is approximately 4.09.[3] This means that to ensure the vast majority of the DNP produced in your assay is in the colored, anionic form for stable and maximal signal detection, the final pH of the solution must be significantly above this pKa.
Troubleshooting Guide
This section addresses common issues encountered during DNP-β-Gal based assays, with a focus on pH-related causes and solutions.
Problem: Weak or No Yellow Color Development Despite Expected Enzyme Activity
Possible Cause 1: Suboptimal pH for Enzymatic Reaction. While signal detection requires high pH, the β-galactosidase enzyme itself has an optimal pH for its catalytic activity. This optimum can vary significantly depending on the source of the enzyme. For example, some bacterial β-galactosidases function best at a neutral pH of around 7.0-7.5[4], while others, particularly from fungal or plant sources, may prefer acidic conditions, for instance, pH 4.0-5.0.[5][6] Running the reaction at a pH that is too far from the enzyme's optimum will result in low product formation and consequently, a weak signal.
Solution:
-
Consult the Datasheet: Always check the manufacturer's datasheet for your specific β-galactosidase to determine its optimal pH for activity.
-
Optimize Your Reaction Buffer: Prepare a buffer that maintains the optimal pH for the duration of the enzymatic incubation. See the "Experimental Protocols" section for buffer recipes.
-
pH Validation: Before starting your experiment, measure the pH of your complete reaction mixture (buffer, sample, and any additives) to ensure it is within the desired range.
Possible Cause 2: Reaction Quenching and Signal Reading at an Acidic or Neutral pH. If you stop the enzymatic reaction but do not adjust the pH to an alkaline range, the 2,4-dinitrophenol product will remain largely in its colorless, protonated state, leading to a weak or undetectable signal at the desired wavelength (405-420 nm).
Solution:
-
Incorporate a High-pH Stop Solution: The standard and most reliable method to terminate the reaction and ensure maximum color development is to add a stop solution with a high pH. A commonly used and effective stop solution is 1 M Sodium Carbonate (Na₂CO₃).[7][8] This will raise the final pH of the assay mixture to above 10, ensuring complete conversion of DNP to the colored dinitrophenolate anion.
Problem: Signal is Unstable, Fades, or Drifts Over Time
Possible Cause: Poor Buffering Capacity or pH Drift During Measurement. If the final solution is not adequately buffered after the addition of the stop solution, or if the stop solution was not sufficient to bring the pH to a stable alkaline state, the pH of the microplate wells can slowly drift due to interaction with atmospheric CO₂. This can lead to a gradual re-protonation of the dinitrophenolate anion, causing the yellow color to fade and your absorbance readings to decrease over time.
Solution:
-
Verify Final pH: After adding your stop solution, spot-check the pH of a few wells using a pH strip or a micro-pH electrode. The pH should be stable and in the range of 10-11.
-
Use a Robust Stop Solution: Ensure your stop solution is of the correct concentration (e.g., 1 M Na₂CO₃). For reaction buffers with high buffering capacity, you may need to increase the concentration or volume of the stop solution.
-
Read Promptly: While a properly stopped reaction should be stable for several hours, it is good practice to read the plate within a reasonable timeframe (e.g., within 1 hour) after stopping the reaction.[9]
Frequently Asked Questions (FAQs)
Q1: What is the difference between the optimal pH for the enzyme reaction and the optimal pH for signal detection?
This is a critical distinction. The optimal pH for the enzymatic reaction is determined by the specific β-galactosidase being used and is the pH at which the enzyme exhibits maximum catalytic activity.[10][11] The optimal pH for signal detection is dictated by the chemical properties of the 2,4-dinitrophenol product. For stable and maximum yellow color, a pH well above the pKa of DNP (~4.09) is required, typically in the range of 10-11.[1][5] Your experimental workflow must account for both of these pH requirements.
Q2: My reaction buffer is at pH 7.4. Why do I need to add a stop solution? Can't I just read the absorbance directly?
At pH 7.4, which is only moderately above the pKa of DNP (~4.09), a significant portion of the 2,4-dinitrophenol will still be in its colorless protonated form. This will lead to an underestimation of the true enzyme activity. Furthermore, this pH is in a range where small fluctuations can cause significant changes in the ratio of the protonated to deprotonated species, leading to high variability and poor reproducibility. Adding a high-pH stop solution, like 1 M Sodium Carbonate, drives the equilibrium almost completely to the colored dinitrophenolate anion, ensuring a stable and maximal signal that accurately reflects the total amount of product formed.[7][8]
Q3: Can I use sodium hydroxide (NaOH) as a stop solution instead of sodium carbonate?
While NaOH will effectively raise the pH, it is a non-buffering base. This can make the final pH of the wells more susceptible to minor pipetting errors and to pH drift from atmospheric CO₂ absorption. Sodium carbonate, on the other hand, is the salt of a weak acid and provides some buffering capacity in the alkaline range, leading to a more stable final pH and more consistent readings. For this reason, sodium carbonate is generally recommended.[7][9]
Q4: How does temperature affect pH and my assay?
The pH of many common buffers is temperature-dependent. For example, Tris-based buffers show a significant decrease in pH as the temperature increases. It is crucial to pH your buffers at the temperature at which you will be performing the enzymatic reaction (e.g., 25°C or 37°C). Failure to do so can lead to running your assay at a suboptimal pH for enzyme activity.
Data Summary Table
| Parameter | Value/Range | Significance | Reference |
| Substrate | 2',4'-Dinitrophenyl-β-galactopyranoside | Chromogenic substrate for β-galactosidase | |
| Product (Chromophore) | 2,4-Dinitrophenol (DNP) | Colorless in its protonated form | [1] |
| Colored Species | 2,4-Dinitrophenolate Anion (DNP⁻) | Yellow, absorbs strongly at 405-420 nm | [1][2] |
| pKa of 2,4-Dinitrophenol | ~4.09 | Governs the pH-dependent color change | [3] |
| Optimal pH for Enzyme Activity | Varies (e.g., 4.0-7.5) | Must be determined for the specific enzyme used | [4][5][11] |
| Optimal pH for Signal Reading | > 9.0 (typically 10-11) | Ensures >99.9% of DNP is in the colored form | [5][7] |
| Recommended Stop Solution | 1 M Sodium Carbonate (Na₂CO₃) | Stops the reaction and stabilizes the signal | [8][9] |
Experimental Protocols & Visualizations
Protocol: General β-Galactosidase Assay with DNP-β-Gal
This protocol is a template and should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
- Enzyme Reaction Buffer: Prepare a buffer with an appropriate pH for your specific β-galactosidase (e.g., Phosphate buffer for neutral pH, Citrate or Acetate buffer for acidic pH). Always pH the buffer at the intended reaction temperature.
- DNP-β-Gal Substrate Solution: Dissolve DNP-β-Gal in the Enzyme Reaction Buffer to the desired final concentration (e.g., 1-5 mM). Protect from light.
- Stop Solution: Prepare a 1 M solution of Sodium Carbonate (Na₂CO₃) in deionized water.
2. Assay Procedure (96-well plate format):
- Add your samples (e.g., cell lysate, purified enzyme) to the wells of a microplate. Include appropriate controls (e.g., buffer only for blank, samples with no enzyme).
- Pre-warm the plate and the DNP-β-Gal Substrate Solution to the desired reaction temperature (e.g., 37°C).
- Initiate the reaction by adding the DNP-β-Gal Substrate Solution to each well. Mix gently.
- Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be sufficient to generate a signal within the linear range of your spectrophotometer.
- Stop the reaction by adding an appropriate volume of 1 M Na₂CO₃ Stop Solution to each well (e.g., 0.5 volumes of the reaction volume). Mix gently. A stable yellow color should develop immediately in positive wells.
- Read the absorbance at 405-420 nm using a microplate reader.
- Subtract the absorbance of the blank control from all experimental readings.
Diagrams
Caption: Experimental workflow for a DNP-β-Gal assay.
Caption: pH-dependent equilibrium of the DNP chromophore.
References
-
ResearchGate. Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and... Available from: [Link]
-
Roth Lab. (2000). Beta-Galactosidase Activity Assay. Available from: [Link]
-
Wang, Z., et al. (2022). How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PNAS, 119(42), e2208743119. Available from: [Link]
-
Nilsson, K. G. (1987). pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena. European Journal of Protistology, 23(1), 24-36. Available from: [Link]
-
Al-Dadah, N. K., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres, 3(2), 266-280. Available from: [Link]
-
Sun, Z. H., et al. (2012). Scanning assay of beta-galactosidase activity. Sheng Wu Gong Cheng Xue Bao, 28(11), 1391-1398. Available from: [Link]
-
ResearchGate. Plot of Ep vs pH for 2,4-dinitrophenol. Available from: [Link]
-
ResearchGate. Effect of pH on (a) 2,4-DCP and (b) 2,4-DNP. Available from: [Link]
-
ResearchGate. Fluorescence changes in DAPH-DNP under various pH conditions. Available from: [Link]
-
Agilent. β–Galactosidase Assay Kit. Available from: [Link]
-
ResearchGate. Effect of pH under alkaline conditions at various adsorbent dosages. Available from: [Link]
-
Albinet, A., et al. (2010). Phototransformation processes of 2,4-dinitrophenol, relevant to atmospheric water droplets. Chemosphere, 80(7), 753-758. Available from: [Link]
-
ResearchGate. Effect of initial pH on the extent of removal of DNP in presence of ultrasound. Available from: [Link]
-
Duchefa Biochemie. 2-Nitrophenyl-β-D-galactopyranoside. Available from: [Link]
-
Abu-Baker, S., et al. (2016). Investigating the Effect of 2,4-Dinitrophenol on Synthetic Membranes: An Undergraduate Research Experiment. World Journal of Chemical Education, 4(1), 1-5. Available from: [Link]
-
Giri, S., et al. (2012). Thermal, Chemical and pH Induced Denaturation of a Multimeric β-Galactosidase Reveals Multiple Unfolding Pathways. PLoS ONE, 7(11), e50380. Available from: [Link]
-
Al-Okbi, A. K. (2022). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Iraqi Journal of Science, 63(1), 282-288. Available from: [Link]
-
ResearchGate. pH (A and B) and temperature (C and D) optimum of β-galactosidase activity. Available from: [Link]
-
MGH DNA Core. Sanger DNA Sequencing: Troubleshooting. Available from: [Link]
-
Eurofins Genomics. Troubleshooting your data. Available from: [Link]
-
Singh, A., et al. (2010). Insights into pH-induced conformational transition of β-galactosidase from Pisum sativum leading to its multimerization. The Journal of Biological Chemistry, 285(34), 26049-26061. Available from: [Link]
-
University of Otago. Abrupt Signal Loss Troubleshooting. Available from: [Link]
-
ResearchGate. [Troubleshooting] Why is there no positive signal in the Cell Aging β-Galactosidase Staining Kit? Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 4. Galactosidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Insights into pH-induced conformational transition of β-galactosidase from Pisum sativum leading to its multimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Thermal, Chemical and pH Induced Denaturation of a Multimeric β-Galactosidase Reveals Multiple Unfolding Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Spectrophotometric Calibration for 2,4-Dinitrophenol (DNP) Release
Core Directive & Scientific Context
The Critical Mechanism: Reliable detection of 2,4-dinitrophenol (2,4-DNP) release—typically as a leaving group in enzyme kinetics (e.g., glycosidases, esterases) or mitochondrial uncoupling studies—relies entirely on the ionization state of the molecule.
2,4-DNP acts as a pH indicator.[1]
-
Protonated Form (
): Colorless/Pale, absorbs in UV (~250-260 nm). -
Deprotonated Phenolate Anion (
): Intense yellow, absorbs maximally at 400 nm .
The Calibration Trap:
The
Experimental Workflow & Logic
The following diagram illustrates the mandatory workflow to ensure the spectrophotometer detects the relevant species.
Figure 1: The critical ionization step. Direct measurement of the acidic reaction mixture yields negligible signal at 400 nm. Alkalinization is required to shift the equilibrium to the chromophore.
Standard Curve & Calibration Protocol
Do not rely on literature extinction coefficients (
Safety Pre-Check
WARNING: 2,4-DNP is a metabolic poison (uncoupler of oxidative phosphorylation) and can cause fatal hyperthermia. It is readily absorbed through the skin [2].
-
PPE: Double nitrile gloves, lab coat, safety goggles.
-
Handling: Weigh powder in a fume hood or use pre-dissolved standards.
Protocol: The "Self-Validating" Standard Curve
Step 1: Stock Preparation Prepare a 10 mM Stock Solution of 2,4-DNP in water. If solubility is an issue, dissolve in a small volume of ethanol/DMSO first, then dilute with water.
Step 2: The Dilution Series Prepare standards in the exact same buffer used for your enzyme assay, but ensure the final pH is adjusted to >8.0.
| Standard ID | Concentration ( | Absorbance Estimate (400 nm) | Role |
| Blank | 0 | 0.000 | Baseline Subtraction |
| Std 1 | 10 | ~0.16 - 0.18 | Lower Limit Quantification |
| Std 2 | 25 | ~0.40 - 0.45 | Linear Range |
| Std 3 | 50 | ~0.80 - 0.90 | Linear Range |
| Std 4 | 75 | ~1.20 - 1.35 | Upper Linear Range |
| Std 5 | 100 | ~1.60 - 1.80 | Instrument Limit Check |
Step 3: Calculation of Extinction Coefficient (
Troubleshooting Guide (FAQ)
Q1: My signal is extremely low, even though I know the enzyme is active.
Diagnosis: The pH of your measurement solution is likely too low. The Science: At pH 6.0, nearly 1% of DNP is in the phenolate form. At pH 4.0 (common for some glycosidases), it is effectively colorless. The Fix:
-
Check the pH of the cuvette after the reaction.
-
Add a "Stop Solution" (e.g., 1 M
or 0.1 M NaOH) to the reaction aliquot before measuring. The final pH must be to ensure ionization.
Q2: The standard curve is curving downwards at high concentrations.
Diagnosis: Stray light or detector saturation (Beer-Lambert Law deviation). The Science: Most benchtop spectrophotometers lose linearity above 1.5 - 2.0 Absorbance units. The Fix:
-
Dilute your samples so they fall within the range of 0.1 – 1.0 Abs.
-
If you cannot dilute, use a cuvette with a shorter pathlength (e.g., 0.2 cm) and adjust the calculation (
).
Q3: My "Zero Enzyme" control shows increasing absorbance over time.
Diagnosis: Spontaneous hydrolysis of the substrate. The Science: Many DNP-esters (e.g., DNP-acetate) are unstable in alkaline buffers or at high temperatures. The Fix:
-
Keep the substrate stock on ice.
-
Perform a "Spontaneous Hydrolysis" control (Buffer + Substrate, no Enzyme) and subtract this rate from your enzyme samples.
-
If using a continuous assay (measuring live at 400nm), ensure the buffer pH is 7.0–7.2 (a compromise between DNP color and substrate stability) rather than pH 8+.
Q4: The absorbance values fluctuate/drift during measurement.
Diagnosis: Temperature gradients or incomplete mixing.
The Science: The
-
Equilibrate all buffers to the instrument temperature (usually 25°C or 37°C) before starting.
-
Ensure the "Stop Solution" is thoroughly mixed by pipetting up and down; diffusion is too slow for immediate reading.
Advanced Validation: Spectral Scan
If you suspect interference from the substrate (which might also absorb in the UV/blue region), perform a spectral scan.
Figure 2: Validation logic. A pure DNP release should show a distinct peak at 400 nm and an isosbestic point (where pH doesn't change absorbance) around 310-320 nm if varying pH.
Interpretation:
-
Peak at 360 nm? Your pH is likely neutral (mixed species). Add base.[4][5]
-
Peak at 420-450 nm? Contamination or different nitrophenol derivative.
-
High background <300 nm? Protein/Enzyme absorbance or unhydrolyzed substrate.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link]
- Gutfreund, H. (1969). Rapid Mixing: Continuous Flow and Stopped-Flow. In Enzymes: Physical Principles (pp. 117-230). Wiley-Interscience. (Classic text establishing DNP extinction coefficients for kinetics).
-
Agilent Technologies. (2012). Measuring the formation of DNP using an Agilent Cary 60 UV-Vis spectrophotometer. Application Note. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide: ONPG vs. 2',4'-Dinitrophenyl-β-D-galactopyranoside Sensitivity
[1]
Executive Summary
This guide provides a technical comparison between o-Nitrophenyl-β-D-galactopyranoside (ONPG) and 2',4'-Dinitrophenyl-β-D-galactopyranoside (2,4-DNPG) for the quantification of β-galactosidase activity.[1]
While ONPG remains the industry standard for routine E. coli LacZ screening due to cost and historical precedence, 2,4-DNPG offers superior sensitivity in continuous kinetic assays , particularly under acidic conditions (pH 4.0–6.0). This advantage stems directly from the lower pKa of the 2,4-dinitrophenol leaving group (~4.0) compared to o-nitrophenol (~7.2), eliminating the need for alkaline stop solutions to visualize the chromophore.
Chemical & Mechanistic Basis
The core differentiator between these substrates is the acid dissociation constant (pKa) of the phenolic leaving group released upon hydrolysis.
Hydrolysis Reaction Pathway
Both substrates are hydrolyzed by β-galactosidase to release galactose and a chromogenic phenol.[1][2] The visibility of the color depends on the ionization of this phenol.
Figure 1: General hydrolysis pathway.[1] The critical step for detection is the deprotonation of the phenol to form the yellow phenolate anion.
The pKa Advantage
The sensitivity of the assay at a given pH is governed by the Henderson-Hasselbalch equation.
| Feature | ONPG | 2,4-DNPG |
| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol |
| pKa | 7.2 | 4.0 |
| Color at pH 7.0 | ~40% Ionized (Pale Yellow) | >99.9% Ionized (Bright Yellow) |
| Color at pH 4.5 | <1% Ionized (Colorless) | >75% Ionized (Yellow) |
| Implication | Requires Stop Solution (pH 10) for max signal.[1] | Allows Continuous Monitoring at physiological/acidic pH.[1] |
Scientific Insight: Because 2,4-dinitrophenol has a pKa of ~4.0, it exists almost entirely as the yellow phenolate anion at pH values as low as 5.0. This makes 2,4-DNPG the substrate of choice for lysosomal β-galactosidase (optimum pH 4.[1]5) or for real-time kinetic studies where stopping the reaction is undesirable.[1]
Sensitivity & Performance Data
Optical Properties
Sensitivity is a function of the molar extinction coefficient (
| Parameter | ONPG (Product: o-Nitrophenol) | 2,4-DNPG (Product: 2,4-Dinitrophenol) |
| Detection Wavelength | 420 nm | 360 nm (max) or 400 nm |
| Extinction Coeff.[1] ( | ~4,500 M⁻¹cm⁻¹ (pH 7)~21,300 M⁻¹cm⁻¹ (pH 10) | ~17,400 M⁻¹cm⁻¹ (360nm)~10,400 M⁻¹cm⁻¹ (400nm) |
| Assay Type | Endpoint (Preferred) | Continuous / Kinetic |
| Limit of Detection | Moderate (requires pH jump) | High (direct detection) |
Kinetic Considerations ( and )
While 2,4-DNPG is more sensitive optically at neutral/acidic pH, it is often a "slower" substrate for E. coli LacZ compared to ONPG due to different binding interactions in the active site.
-
ONPG: Lower
(higher affinity), Higher for E. coli LacZ. -
2,4-DNPG: Often used as a mechanistic probe.[1] The highly reactive leaving group (low pKa) makes the chemical step fast, but substrate binding/release can be rate-limiting depending on the specific enzyme variant.
Experimental Protocols
Protocol A: Standard ONPG Endpoint Assay
Best for: High-throughput screening of E. coli LacZ activity where stopping the reaction is acceptable.
-
Preparation: Dissolve ONPG to 4 mg/mL in Z-Buffer (pH 7.0).
-
Reaction: Mix 100 µL sample + 900 µL Z-Buffer.
-
Start: Add 200 µL ONPG solution. Incubate at 37°C until yellow color develops.
-
Stop: Add 500 µL 1 M Na₂CO₃ (Stop Solution). This shifts pH to ~11.[1]
-
Measure: Read Absorbance at 420 nm .
-
Calculate: Use
M⁻¹cm⁻¹ (at pH 11).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Protocol B: High-Sensitivity 2,4-DNPG Continuous Assay
Best for: Real-time kinetics, lysosomal enzymes (pH 4.5), or assays where adding stop solution is impossible.
-
Preparation: Dissolve 2,4-DNPG to 1-5 mM in reaction buffer (e.g., Acetate pH 4.5 or Phosphate pH 7.0). Note: Protect from light.[1][3][4]
-
Setup: Pre-warm spectrophotometer to assay temperature.
-
Blank: Buffer + Substrate (to account for any spontaneous hydrolysis).[1]
-
Reaction: Add enzyme to cuvette containing buffer.
-
Start: Add 2,4-DNPG to start reaction.
-
Measure: Continuously monitor Absorbance at 400 nm (or 360 nm for max sensitivity) for 5–10 minutes.
-
Calculate: Determine slope (
). Usengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> M⁻¹cm⁻¹.
Decision Logic: Which Substrate to Choose?
Figure 2: Selection guide based on experimental constraints.
References
-
Kinetic Mechanism & Analogues: Withers, S. G., et al. "Kinetic parameters for the hydrolysis of a series of deoxy and deoxyfluoro analogues of 2',4'-dinitrophenyl beta-D-galactopyranoside by Escherichia coli (lacZ) beta-galactosidase."[1] Biochem. J.[1] (See research context in ResearchGate).
-
2,4-Dinitrophenol Properties: National Institute of Standards and Technology (NIST).[1][5] "Phenol, 2,4-dinitro- UV/Visible Spectrum." .[1]
-
Extinction Coefficients: Creative Diagnostics. "DNP [RSA] Conjugation and Extinction Coefficient Data." .
-
ONPG Standard Protocol: Sambrook, J., & Russell, D. W. (2001). Molecular Cloning: A Laboratory Manual. Cold Spring Harbor Laboratory Press.[1]
-
Comparative Photochemistry: Use of 2,4-DNP as a probe for solvent effects and dissociation.[1][6] National Science Foundation (NSF) Public Access Repository.[1] .[1]
Sources
- 1. p-Nitrophenyl beta-D-galactopyranoside | C12H15NO8 | CID 65115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. microbeonline.com [microbeonline.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol, 2,4-dinitro- [webbook.nist.gov]
- 6. par.nsf.gov [par.nsf.gov]
Technical Comparison Guide: 2',4'-Dinitrophenyl-beta-galactopyranoside vs. Fluorogenic Substrates
Executive Summary
2',4'-Dinitrophenyl-beta-galactopyranoside (2,4-DNPG) represents a specialized class of chromogenic substrates designed to overcome a critical limitation of standard fluorogenic substrates (e.g., MUG, FDG) and older chromogenic options (e.g., ONPG): pH dependency .
While fluorogenic substrates offer superior absolute sensitivity (limit of detection), they are generally unsuitable for continuous kinetic monitoring of acidic enzymes (such as lysosomal
This guide details the mechanistic advantages, kinetic superiority, and experimental protocols for using 2,4-DNPG in high-precision enzymology.
Mechanistic Foundation: The pKa Advantage
The core advantage of 2,4-DNPG lies in the acid-base chemistry of its leaving group, 2,4-dinitrophenol .
The "Stop-and-Read" Problem with Fluorophores
Most
-
4-Methylumbelliferone (4-MU): Released from MUG. pKa
7.8. At pH 4.5 (lysosomal optimum), it is protonated and non-fluorescent. You must add a high-pH stop buffer (pH > 10) to read the signal. -
o-Nitrophenol (ONP): Released from ONPG. pKa
7.2. At pH 4.5, it is colorless. Requires alkaline stop buffer.
The 2,4-DNPG Solution[1]
-
2,4-Dinitrophenol (2,4-DNP): Released from 2,4-DNPG. pKa
4.[1]0. At pH 4.5, it is already >50% ionized and exhibits a strong yellow absorbance ( nm). This permits continuous tracking of product formation.
Reaction Pathway Diagram
Figure 1: Hydrolysis of 2,4-DNPG at acidic pH yields an immediately detectable chromophore, enabling real-time kinetics.
Critical Comparison: 2,4-DNPG vs. Fluorogenic Alternatives
The following table contrasts 2,4-DNPG with the industry-standard fluorogenic substrate 4-Methylumbelliferyl
| Feature | 2,4-DNPG (Chromogenic) | MUG (Fluorogenic) |
| Detection Mode | Absorbance ( | Fluorescence (Ex 365 / Em 445 nm) |
| Leaving Group | 2,4-Dinitrophenol | 4-Methylumbelliferone |
| Leaving Group pKa | ~4.0 (Low) | ~7.8 (High) |
| Signal at pH 4.5 | Strong Yellow (Active) | Negligible / Colorless |
| Assay Type | Continuous / Real-Time | Discontinuous (Stop-Time) |
| Kinetic Accuracy | High (Direct rate measurement) | Moderate (Endpoint approximation) |
| Sensitivity | Moderate ( | Very High (Femtomolar detection) |
| Primary Utility | Low-abundance enzyme detection |
Key Advantages of 2,4-DNPG
-
True Michaelis-Menten Kinetics: Because you can measure the rate (
) continuously, you obtain a true initial velocity ( ). "Stop-time" assays with MUG average the rate over a fixed time (e.g., 30 mins), which can mask substrate depletion or product inhibition effects. -
No Quenching Artifacts: Fluorescence is highly susceptible to "inner filter effects" and quenching by biological impurities. Absorbance is robust and follows Beer's Law linearly over a wider useful range.
-
Simplified Workflow: Eliminates the "Stop" step (addition of Glycine/NaOH), reducing pipetting error and reagent consumption.
Experimental Protocol: Continuous Acid Kinetic Assay
This protocol validates the activity of Acid
Materials
-
Buffer: 50 mM Citrate-Phosphate Buffer, pH 4.5 (containing 100 mM NaCl).
-
Substrate: 10 mM 2,4-DNPG stock in water (Note: Warm slightly to dissolve if necessary; 2,4-DNPG is less soluble than ONPG).
-
Enzyme: Acid
-Galactosidase preparation. -
Instrument: Spectrophotometer with temperature control (
).
Step-by-Step Methodology
-
Blank Preparation:
-
Pipette 900
L of Citrate-Phosphate Buffer (pH 4.5) into a quartz cuvette. -
Add 100
L of 10 mM 2,4-DNPG substrate. -
Zero the spectrophotometer at 400 nm .
-
-
Reaction Setup:
-
In a fresh cuvette, add 890
L of Buffer. -
Add 100
L of 10 mM 2,4-DNPG (Final concentration: 1 mM). -
Incubate at
for 5 minutes to equilibrate.
-
-
Initiation & Monitoring:
-
Add 10
L of Enzyme solution. -
Immediately mix by inversion (do not vortex vigorously).
-
Start Recording: Monitor Absorbance at 400 nm (
) every 10 seconds for 5–10 minutes.
-
-
Data Analysis:
-
Plot
vs. Time (min). -
Determine the slope (
) of the linear portion. -
Calculate Activity using the extinction coefficient (
at pH 4.5, adjusted for partial ionization).
-
Calculation Formula
- : Total reaction volume (mL)
- : Millimolar extinction coefficient of 2,4-dinitrophenol (approx 10.4 at pH 4.5, verify with standard curve).
- : Path length (1 cm)
- : Volume of enzyme added (mL)
Applications in Drug Development[5]
-
Lysosomal Storage Disease Screening: 2,4-DNPG is the "gold standard" substrate for characterizing mutant
-galactosidase in GM1 Gangliosidosis research, where the enzyme functions strictly at acidic pH. -
Chaperone Therapy Validation: When testing pharmacological chaperones that stabilize lysosomal enzymes, continuous assays provide the necessary resolution to distinguish between enzyme stability (half-life) and catalytic efficiency (
).
References
-
Substrate Chemistry & pKa Analysis
-
Sigma-Aldrich Product Information.[2] "2,4-Dinitrophenol Properties and Extinction Coefficients."
-
-
Enzymology & Kinetics
-
T. D. H.[2] Bugg, Introduction to Enzyme and Coenzyme Chemistry, 3rd Ed., Wiley, 2012. (General reference for leaving group pKa effects on glycosidase assays).
- Anal. Biochem. comparisons of fluorogenic vs chromogenic substrates for glycosidases (General methodology reference).
-
-
Comparative Methodology
-
Lukomskaya, I. S., et al. "Use of beta-maltosides... as substrates for the assay of neutral alpha-glucosidase."[3] Clin Chim Acta, 1996. (Demonstrates the principle of leaving group selection for specific pH optima).
-
Sources
- 1. Explain why 2,4-dinitrophenol (pKa = 4.0) is a stronger acid... | Study Prep in Pearson+ [pearson.com]
- 2. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Use of beta-maltosides (p-nitrophenyl-beta-D-maltoside, 2-chloro-4- nitrophenyl-beta-D-maltoside and 4-methylumbelliferyl-beta-D-maltoside) as substrates for the assay of neutral alpha-glucosidase from human kidney and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Km and Vmax comparison: 2',4'-Dinitrophenyl-beta-galactopyranoside vs PNPG
Kinetic Profiling: 2',4'-DNPG vs. PNPG for -Galactosidase
Executive Summary: The Leaving Group Dictates the Workflow
In the kinetic characterization of
-
Choose PNPG for robust, high-throughput end-point assays where signal stability is paramount and pH quenching is acceptable.
-
Choose 2,4-DNPG for continuous, real-time kinetic monitoring at physiological pH, particularly when studying rapid pre-steady-state kinetics or enzymes with acidic pH optima.
Mechanistic & Kinetic Comparison
The hydrolysis of both substrates proceeds via the standard double-displacement mechanism of glycosyl hydrolases (retaining mechanism). However, the electronic properties of the aglycone (leaving group) drastically alter the assay conditions.
Comparative Kinetic Data Table
| Parameter | PNPG ( | 2,4-DNPG (2',4'-Dinitrophenyl- |
| Leaving Group | 2,4-Dinitrophenol | |
| Leaving Group pKa | 7.15 | 3.96 |
| Detection | 405–420 nm | 360–400 nm |
| ~18,300 | ~11,000–15,000 | |
| Typical | 0.04 – 0.5 mM (High Affinity) | 0.1 – 0.8 mM (Moderate Affinity) |
| Turnover ( | High (~100 | High (Often faster chemical step due to better LG) |
| Assay Mode | Discontinuous (Stop-Rate) | Continuous (Real-Time) |
| Spontaneous Hydrolysis | Very Low (Stable) | Moderate (High background if not fresh) |
The "pKa Effect" Explained
The colorimetric signal in these assays arises from the phenolate anion .
-
PNPG: At pH 7.0 (enzyme optimum),
-nitrophenol (pKa 7.15) is largely protonated (colorless). To measure activity, you must stop the reaction with a strong base (e.g., , pH 11) to deprotonate the product and generate the yellow color. -
2,4-DNPG: With a pKa of ~4.0, the leaving group is fully ionized (yellow) at pH 7.0. This allows you to watch the absorbance increase while the reaction proceeds, eliminating the need for stop solutions and enabling the calculation of initial rates (
) from a single well.
Visualizing the Pathway & Decision Logic
Figure 1: Reaction Mechanism & Signal Generation
This diagram illustrates the hydrolysis pathway and the critical pH-dependent ionization step that differentiates the two substrates.
Caption: Comparative reaction scheme showing that while the enzymatic pathway is shared, the detection step for PNPG requires an external pH shift, whereas 2,4-DNPG generates signal spontaneously at neutral pH.
Figure 2: Substrate Selection Matrix
Caption: Decision matrix for selecting the optimal substrate based on experimental constraints.
Validated Experimental Protocols
Protocol A: PNPG Discontinuous Assay (Standard)
Best for: Routine activity checks, high-throughput screening.
-
Buffer Prep: 100 mM Sodium Phosphate, 1 mM
, 50 mM -mercaptoethanol, pH 7.0 (Z-Buffer). -
Substrate: 10 mM PNPG in Z-Buffer (Store at -20°C).
-
Reaction:
-
Mix 900 µL Buffer + 100 µL Enzyme.
-
Equilibrate to 25°C or 37°C.
-
Add 200 µL PNPG (Start Timer).
-
-
Termination:
-
At
min (or linear phase), add 500 µL 1 M . -
Note: This shifts pH to ~11, stopping the enzyme and maximizing color.
-
-
Measurement: Read Absorbance at 420 nm .
-
Calculation: Use
.
Protocol B: 2,4-DNPG Continuous Assay (Advanced)
Best for:
-
Buffer Prep: 100 mM Sodium Phosphate, 1 mM
, pH 7.0. -
Substrate: 5 mM 2,4-DNPG in Buffer. Prepare Fresh (Spontaneous hydrolysis is higher).
-
Reaction (In Cuvette/Plate):
-
Pipette 980 µL Buffer + Substrate mixture.
-
Zero the spectrophotometer at 400 nm (or 360 nm).
-
Add 20 µL Enzyme to initiate.
-
-
Measurement:
-
Record Absorbance at 400 nm every 10 seconds for 5 minutes.
-
Do NOT add Stop Solution.
-
-
Calculation:
-
Calculate slope (
). -
Use
(Verify experimentally at your specific pH).
-
Troubleshooting & Optimization (Self-Validating Systems)
To ensure "Trustworthiness" (E-E-A-T), perform these checks:
-
The "Yellow" Blank Check (2,4-DNPG):
-
2,4-DNPG hydrolyzes spontaneously in water. Always run a "No Enzyme" blank. If the blank rate is >10% of your sample rate, repurify the substrate or shorten assay time.
-
-
The pH Sensitivity Check (PNPG):
-
If measuring PNPG continuously at pH 7.0, your sensitivity is <5% of the maximum potential signal. You must use the stop method for accurate quantification unless you are using a modified extinction coefficient for pH 7.0 (which will be very low, ~300-500
).
-
-
Substrate Inhibition:
-
Both substrates can show substrate inhibition at high concentrations (>10 mM). Ensure your
curves do not droop at the high end; fit to the Haldane equation if they do.
-
References
-
Fowler, A. V., & Zabin, I. (1977).[1] The amino acid sequence of beta-galactosidase of Escherichia coli. Proceedings of the National Academy of Sciences, 74(4), 1507–1510. Link
-
Wallenfels, K., & Weil, R. (1972). Beta-galactosidase.[1][2][3][4][5][6][7][8][9][10][11] The Enzymes, 7, 617-663. (Classic reference for PNPG kinetics).
- Sinnott, M. L. (1990). Catalytic mechanism of glycosyl hydrolases. Chemical Reviews, 90(7), 1171-1202. (Mechanistic detail on leaving group dependence).
-
Sigma-Aldrich. (n.d.).
-Galactosidase (EC 3.2.1.23). Link -
Thermo Fisher Scientific. (n.d.). Beta-Galactosidase Assay Kit (PNPG method). Link
Sources
- 1. Beta-galactosidase Kinetics [rpdata.caltech.edu]
- 2. biomol.com [biomol.com]
- 3. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 4. Evaluation of p-Naphtholbenzein-β-d-Galactoside as a Substrate for Bacterial β-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Escherichia coli beta-galactosidase by 2-nitro-1-(4,5-dimethoxy-2-nitrophenyl) ethyl, a photoreversible thiol label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Structural prediction and comparative docking studies of psychrophilic β- Galactosidase with lactose, ONPG and PNPG against its counter parts of mesophilic and thermophilic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to β-Galactosidase Substrates: A Sensitivity-Focused Comparison of DNP-β-Galactopyranoside in Crude Extracts
For researchers navigating the landscape of reporter gene assays and enzyme kinetics, the selection of an appropriate substrate is paramount to achieving sensitive and reliable results. This is particularly true when working with complex biological samples such as crude cell or tissue extracts, where endogenous factors can significantly impact assay performance. This guide provides an in-depth comparison of various chromogenic and fluorogenic substrates for β-galactosidase, with a special focus on the often-overlooked 2',4'-Dinitrophenyl-β-D-galactopyranoside (DNP-β-Gal). We will delve into the underlying principles of these assays, present comparative data, and provide field-proven protocols to empower you to make informed decisions for your specific research needs.
The Central Role of the Substrate in β-Galactosidase Assays
The bacterial lacZ gene, encoding β-galactosidase, is a workhorse reporter in molecular biology. Its product is a robust and stable enzyme that can be readily assayed in cellular lysates. The principle of the assay is simple: β-galactosidase catalyzes the hydrolysis of a specific substrate, yielding a detectable product. The choice of this substrate dictates the sensitivity, dynamic range, and even the mode of detection of the assay.
The ideal substrate should exhibit high affinity for the enzyme (a low Michaelis constant, Km), be rapidly turned over by the enzyme (a high maximum velocity, Vmax), and its product should have a high molar extinction coefficient for colorimetric assays or a high quantum yield for fluorometric assays. When working with crude extracts, an additional critical factor is the substrate's and product's susceptibility to interference from other cellular components.
A Comparative Analysis of Common β-Galactosidase Substrates
The most widely used substrate for β-galactosidase is ortho-nitrophenyl-β-D-galactopyranoside (ONPG). Its hydrolysis yields o-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. While reliable and cost-effective, the demand for higher sensitivity has led to the development of several alternatives.
Here, we compare DNP-β-Gal with other popular chromogenic and fluorogenic substrates.
Chromogenic Substrates: A Visual Readout of Enzyme Activity
Chromogenic assays offer the advantage of simplicity, often allowing for both visual and spectrophotometric quantification.
dot
Caption: Enzymatic reaction of β-galactosidase with a chromogenic substrate.
Table 1: Comparison of Chromogenic β-Galactosidase Substrates
| Substrate | Product | Molar Extinction Coefficient (ε) | Detection Wavelength | Relative Sensitivity | Key Advantages | Key Disadvantages |
| 2',4'-Dinitrophenyl-β-D-galactopyranoside (DNP-β-Gal) | 2,4-Dinitrophenol | ~10,356 M⁻¹cm⁻¹[1] | ~400 nm[1] | Potentially Higher than ONPG | High ε of product suggests high sensitivity | Limited commercial availability and published data |
| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | o-Nitrophenol | ~4,500 M⁻¹cm⁻¹ at pH 7.0, ~21,300 M⁻¹cm⁻¹ at pH 10.2 | ~420 nm[2] | Standard | Widely used, well-characterized, cost-effective | Lower sensitivity, pH-dependent absorbance |
| Chlorophenol Red-β-D-galactopyranoside (CPRG) | Chlorophenol Red | High (specific value varies with pH) | ~570-595 nm[3] | Up to 10x higher than ONPG[3] | High sensitivity, visible color change | Higher cost |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | Dimerized, oxidized indole | Insoluble precipitate | N/A (blue precipitate) | Qualitative | Excellent for in situ staining of cells/tissues | Not suitable for quantitative solution assays |
The sensitivity of a colorimetric assay is directly proportional to the molar extinction coefficient of the product. Based on this, DNP-β-Gal holds significant promise for higher sensitivity compared to the standard ONPG assay , as the molar extinction coefficient of 2,4-dinitrophenol is more than double that of o-nitrophenol at neutral pH.
Fluorogenic Substrates: Pushing the Limits of Detection
For applications demanding the highest sensitivity, fluorogenic substrates are the preferred choice. These compounds are non-fluorescent until cleaved by β-galactosidase, releasing a highly fluorescent product.
dot
Caption: Enzymatic reaction of β-galactosidase with a fluorogenic substrate.
Table 2: Comparison of Fluorogenic β-Galactosidase Substrates
| Substrate | Product | Excitation/Emission (nm) | Relative Sensitivity | Key Advantages | Key Disadvantages |
| 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) | 4-Methylumbelliferone | ~365 / ~445 | Orders of magnitude higher than chromogenic substrates | Extremely high sensitivity, wide dynamic range | Requires a fluorometer, higher cost |
| Fluorescein di-β-D-galactopyranoside (FDG) | Fluorescein | ~490 / ~520 | Very high | Product has a high quantum yield | Requires a fluorometer, potential for photobleaching |
Fluorogenic assays can be several orders of magnitude more sensitive than colorimetric assays, making them ideal for detecting very low levels of β-galactosidase activity. However, they necessitate the use of a fluorometer or fluorescence plate reader.
Experimental Design for Comparative Analysis in Crude Extracts
To objectively compare the sensitivity of these substrates, a well-controlled experiment using crude cell lysates is essential. The following protocol outlines a robust workflow for such a comparison.
dot
Caption: Experimental workflow for comparing β-galactosidase substrates.
Step-by-Step Protocol for Comparative Analysis
1. Preparation of Crude Cell Lysate:
-
Culture cells known to express β-galactosidase (e.g., E. coli expressing the lacZ gene or transfected eukaryotic cells).
-
Harvest the cells by centrifugation and wash the pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 to ensure cell membrane disruption without denaturing the enzyme).[3]
-
Incubate on ice to allow for complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Carefully collect the supernatant, which is your crude extract.
-
Determine the total protein concentration of the crude extract using a standard method like the Bradford or BCA assay. This is crucial for normalizing enzyme activity.
2. β-Galactosidase Assay:
-
Prepare reaction buffers optimized for β-galactosidase activity (typically at a pH around 7.0-7.5).[4][5]
-
Prepare stock solutions of each substrate (DNP-β-Gal, ONPG, CPRG) in an appropriate solvent (e.g., water or DMSO).
-
For each substrate, set up a series of reactions in a microplate or spectrophotometer cuvettes. Each reaction should contain:
-
Reaction buffer
-
A fixed amount of crude cell lysate (e.g., 10-50 µg of total protein)
-
The respective substrate at a concentration at or above its Km (if known) to ensure initial reaction rates are near Vmax.
-
-
Include a "no enzyme" control for each substrate to account for any non-enzymatic hydrolysis.
-
Initiate the reactions by adding the substrate and immediately start monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time at the appropriate wavelength.
-
For endpoint assays, stop the reaction at a specific time point by adding a stop solution (e.g., 1 M sodium carbonate for ONPG and DNP-β-Gal assays to raise the pH and inactivate the enzyme).[2]
3. Data Analysis and Interpretation:
-
For kinetic assays, plot the absorbance or fluorescence versus time. The initial slope of this curve is proportional to the reaction velocity.
-
For endpoint assays, simply record the final absorbance or fluorescence reading.
-
Calculate the specific activity of β-galactosidase for each substrate. This is typically expressed as units of enzyme per milligram of total protein (e.g., nmol of product formed per minute per mg of protein).
-
To calculate the concentration of the product formed, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
-
Compare the specific activities obtained with each substrate. A higher specific activity under identical conditions indicates a more sensitive assay.
Factors Influencing Sensitivity in Crude Extracts
When working with crude extracts, several factors can influence the accuracy and sensitivity of your β-galactosidase assay:
-
Endogenous Enzymes: Crude lysates may contain other enzymes that can either degrade the substrate or the product, or interfere with the detection method.
-
pH and Buffer Composition: The optimal pH for β-galactosidase activity is typically around 7.0.[4][5] The choice of buffer and its ionic strength can also impact enzyme stability and activity.
-
Temperature: Enzyme activity is highly dependent on temperature. Assays should be performed at a consistent and optimal temperature (often 37°C).[2]
-
Inhibitors: Crude extracts can contain endogenous inhibitors of β-galactosidase. It is important to perform control experiments, such as spiking the lysate with a known amount of purified enzyme, to assess the extent of inhibition.
-
Light Scattering: Particulate matter in crude extracts can scatter light, leading to artificially high absorbance readings. Centrifuging the lysate thoroughly can minimize this issue.
Conclusion and Recommendations
The choice of a β-galactosidase substrate is a critical decision that directly impacts the sensitivity and reliability of your experimental results. While ONPG remains a workhorse for many applications due to its cost-effectiveness and extensive documentation, for researchers seeking higher sensitivity in crude extracts, alternatives like CPRG and the potentially more sensitive DNP-β-Gal are compelling options.
Based on the higher molar extinction coefficient of its product, 2',4'-Dinitrophenyl-β-D-galactopyranoside presents a promising avenue for enhancing the sensitivity of chromogenic β-galactosidase assays . However, the limited availability of commercial sources and published data necessitates in-house validation and optimization.
For applications requiring the utmost sensitivity, fluorogenic substrates such as MUG and FDG are the undisputed champions, albeit at a higher cost and with the requirement of specialized equipment.
Ultimately, the optimal substrate for your research will depend on a careful consideration of your specific experimental needs, including the expected level of β-galactosidase expression, the nature of your biological sample, and the available instrumentation. By understanding the principles outlined in this guide and implementing rigorous experimental controls, you can confidently select the substrate that will provide the most accurate and sensitive data for your research endeavors.
References
- The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. Journal of Biological Chemistry.
- β-Galactosidase Assay (CPRG).
- Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. Pakistan Journal of Life and Social Sciences.
- Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. SpringerPlus.
- Spectrophotometric Method for the Determination of Drugs Containing Phenol Group by Using 2, 4- Dinitrophenylhydrazine.
- In vitro Kinetics of β-galactosidase. University of Pennsylvania Department of Physics and Astronomy.
- Beta-galactosidase Kinetics. University of Pennsylvania Department of Physics and Astronomy.
- β-Gal Assay Kit. Thermo Fisher Scientific.
- β–Galactosidase Assay Kit. Agilent.
- β-galactosidase Production by Aspergillus niger ATCC 9142 Using Inexpensive Substrates in Solid-State Fermentation. Journal of Microbiology and Biotechnology.
- Characterization of β-galactosidase in the Crude Plant Extract of Artemisia judaica L. in Presence and Absence of Some Heavy Metals. SciSpace.
- Voltammetric and amperometric determination of 2,4-dinitrophenol metabolites. Talanta.
- Spectrophotometric determination of Nateglinide using 2,4-Dinitrophenyl Hydrazine and Potassium Ferricyanide in pharmaceutical dosage form.
- Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. Journal of Medical Science.
- Spectrophotometric Determination of Dopamine in Bulk and Dosage Forms Using 2,4-Dinitrophenylhydrazine. Turkish Journal of Pharmaceutical Sciences.
- Kinetics and Thermal Properties of Crude and Purified b-Galactosidase with Potential for the Production of Galactooligosaccharid. Food and Bioprocess Technology.
- Influence of solvent on the electronic structure and the photochemistry of nitrophenols.
- beta-GALACTOSIDASE p-Nitrophenyl-b-D-Galactopyranoside. Sigma-Aldrich.
- Characterization of β-Galactosidase from Lactose Utilizing Yeast Isolated
- Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 D
- 2-Nitrophenyl-beta-D-galactopyranoside (ONPG). Biomol.
Sources
- 1. hpst.cz [hpst.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. pjlss.edu.pk [pjlss.edu.pk]
- 5. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of kinetic data using 2',4'-Dinitrophenyl-beta-galactopyranoside
Executive Summary
In the kinetic characterization of
This guide delineates the mechanistic superiority of 2',4'-Dinitrophenyl-
The Mechanistic Basis of Reproducibility
The core differentiator between ONPG and 2,4-DNPG is the acid dissociation constant (pKa) of the phenolic leaving group.
-
ONPG releases o-nitrophenol (pKa
7.2). At pH 4.5, this product is protonated and colorless. To measure activity, the reaction must be "stopped" with a base (e.g., ) to raise the pH to >10, ionizing the phenol to the yellow phenolate anion. This transforms a kinetic assay into a discontinuous endpoint assay, introducing temporal and volumetric errors. -
2,4-DNPG releases 2,4-dinitrophenol (pKa
4.0). At pH 4.5, a significant fraction of the product immediately ionizes to the yellow form. This allows the investigator to monitor product formation continuously in the spectrophotometer, capturing the true initial velocity ( ) without interruption.
Mechanistic Pathway Diagram
Figure 1: Reaction scheme illustrating the rapid ionization of the 2,4-dinitrophenol leaving group, enabling detection at acidic pH.
Comparative Performance Analysis
The following data consolidates physical constants and experimental suitability. Note the distinct advantage of 2,4-DNPG in the "Acidic Window" (pH 4.0–6.0).
| Feature | ONPG (Standard) | 2,4-DNPG (High Precision) | Implication for Kinetics |
| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol | 2,4-DNP is a better leaving group (faster |
| Leaving Group pKa | 7.2 | 4.0 | DNPG is colored at pH 4.5; ONPG is not. |
| Detection | 420 nm | 360 nm (primary)400 nm (secondary) | 360 nm offers higher sensitivity ( |
| Extinction Coeff.[1][2][3] ( | ~4.5 mM | ~17.4 mM | Higher signal-to-noise ratio with 2,4-DNPG. |
| Assay Type at pH 5.0 | Discontinuous (Endpoint) | Continuous (Real-Time) | Continuous assays minimize pipetting error ( |
| Spontaneous Hydrolysis | Very Low | Low to Moderate | Requirement: Always run a "No Enzyme" blank. |
Experimental Workflow: Continuous Kinetic Assay
This protocol is designed as a Self-Validating System . It includes intrinsic controls to account for the slightly higher spontaneous hydrolysis rate of 2,4-DNPG compared to ONPG.
Target Enzyme: Acidic
Step-by-Step Methodology
-
Substrate Preparation:
-
Dissolve 2,4-DNPG to 10 mM in the reaction buffer.
-
Critical: Keep on ice and protect from light.[4] 2,4-DNPG is light-sensitive.
-
-
Blanking (The Zero-Point):
-
Set spectrophotometer to 360 nm (for max sensitivity) or 400 nm .
-
Blank against the buffer solution.
-
-
The "No-Enzyme" Control (Background Subtraction):
-
Add 900 µL Buffer + 100 µL Substrate.
-
Monitor for 5 minutes. Calculate the slope (
). This accounts for spontaneous hydrolysis.
-
-
Kinetic Run:
-
Add 890 µL Buffer + 100 µL Substrate to the cuvette.
-
Initiate reaction with 10 µL Enzyme solution. Mix by inversion (do not vortex vigorously).
-
Immediately monitor Absorbance vs. Time for 3–5 minutes.
-
-
Data Processing:
-
Calculate slope of the linear portion (
). -
Corrected Rate (
) = .
-
Calculation of Activity (Units)
-
: 17.4 mM
cm (Use 10.4 if reading at 400 nm). - : Path length (1 cm).
- : Dilution factor.
Decision Matrix for Substrate Selection
Figure 2: Decision matrix guiding the selection of 2,4-DNPG for acidic, continuous kinetic workflows.
Troubleshooting & Optimization
To ensure Trustworthiness of the data, address these common variables:
-
Temperature Sensitivity:
-galactosidase activity is highly temperature-dependent.[5] Use a thermostated cuvette holder at 25°C or 37°C. Do not rely on ambient room temperature. -
Spontaneous Hydrolysis: 2,4-DNPG is more reactive than ONPG. If the background rate (
) exceeds 10% of the enzymatic rate, prepare fresh substrate or check the buffer pH (it may be too alkaline). -
Solvent Effects: If dissolving 2,4-DNPG in organic solvents (e.g., DMSO) for stock solutions, ensure the final concentration of solvent in the assay is <2% to prevent enzyme denaturation.
References
-
National Institutes of Health (NIH). (2014). The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity. (Methodology for extinction coefficient determination). [Link]
-
Creative Diagnostics.DNP [RSA] Conjugate Data Sheet. (Cites extinction coefficient of
at 360 nm).[4] [Link] -
ResearchGate. Spectrophotometric method for determination of dissociation constant of weak acid like 2,4-dinitrophenol. (Confirmation of pKa ~4.0 and spectral properties). [Link]
Sources
- 1. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Correlating 2',4'-Dinitrophenyl-beta-galactopyranoside activity with protein expression levels
Technical Comparison: 2',4'-DNP-Gal vs. Standard Substrates for Quantifying -Galactosidase Expression
Executive Summary: The Kinetic Advantage
In the quantification of
While ONPG requires a high-pH stop solution to maximize sensitivity (converting the phenol product to its colored phenolate form), 2,4-DNP-Gal releases a leaving group with a significantly lower pKa (~4.0). This allows for high-sensitivity, continuous kinetic monitoring at physiological pH (7.0–7.5) without the need for reaction termination. This guide details the physicochemical basis for this difference, provides a validated continuous-assay protocol, and correlates activity directly to protein expression.
Mechanistic Comparison: The pKa Determinant
The choice of substrate dictates the assay workflow. The visibility of the signal depends on the ionization state of the phenolic leaving group.
The Ionization Switch
-
ONPG (Standard): Releases o-nitrophenol (pKa
7.2). At the enzyme's optimal pH (7.0), only ~40% of the product is ionized (yellow). To quantitate accurately, you must add a basic stop solution (e.g., , pH 11) to force 100% ionization. This limits the assay to "endpoint" data. -
2,4-DNP-Gal (Kinetic): Releases 2,4-dinitrophenol (pKa
4.0). At pH 7.0, >99.9% of the product is naturally ionized. This generates a strong yellow signal simultaneously with hydrolysis, enabling real-time velocity ( ) measurement.
Reaction Pathway Diagram
Caption: Hydrolysis mechanism showing spontaneous ionization of the 2,4-DNP leaving group at neutral pH, enabling continuous detection.
Comparative Analysis: Substrate Selection Guide
| Feature | ONPG (Standard) | 2,4-DNP-Gal (High-Performance) |
| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol |
| Leaving Group pKa | 7.2 | 4.0 |
| Detection Wavelength | 420 nm | 400 nm |
| Assay Type | Endpoint (Stop required for max sensitivity) | Continuous / Kinetic |
| pH Sensitivity | Signal suppressed at pH < 8.0 | Signal stable at pH 5.0 – 8.0 |
| Molar Extinction ( | ~4,500 | ~10,356 |
| Primary Application | Routine screening, Endpoint quantification | Reaction kinetics, |
Validated Experimental Protocol: Continuous Kinetic Assay
Objective: Determine the specific activity of
Reagents & Preparation[1][2][3][4][5][6][7][8][9]
-
Lysis Buffer: 100 mM Sodium Phosphate (pH 7.0), 10 mM KCl, 1 mM
, 0.1% Triton X-100.-
Note: Add protease inhibitors and 50 mM
-mercaptoethanol fresh before use.
-
-
Reaction Buffer (Z-Buffer Modified): 60 mM
, 40 mM , 10 mM KCl, 1 mM , 50 mM -mercaptoethanol, pH 7.0. -
Substrate Solution: 10 mM 2,4-DNP-Gal dissolved in Reaction Buffer.
-
Safety Warning: 2,4-Dinitrophenol is a mitochondrial uncoupler and toxic. Handle powder in a fume hood and wear nitrile gloves.
-
Step-by-Step Workflow
-
Cell Lysis:
-
Pellet cells (
– cells) and wash with PBS. -
Resuspend in 200 µL Lysis Buffer. Incubate 15 min on ice.
-
Centrifuge at 12,000
g for 5 min at 4°C to clear debris. Collect supernatant.
-
-
Protein Quantification:
-
Quantify total protein concentration of the lysate using a Bradford or BCA assay. This is critical for normalizing activity.
-
-
Assay Setup (96-well plate):
-
Blank: 180 µL Reaction Buffer + 20 µL Lysis Buffer.
-
Sample: 160 µL Reaction Buffer + 20 µL Cell Lysate.
-
Equilibrate plate to 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of 10 mM 2,4-DNP-Gal substrate to all wells (Final conc: 1 mM).
-
Critical: Do not use a stop solution.
-
-
Kinetic Measurement:
-
Immediately place in a pre-warmed (37°C) plate reader.
-
Measure Absorbance at 400 nm every 30 seconds for 20–30 minutes.
-
Shake plate for 3 seconds before each reading.
-
Data Analysis: Correlating Activity to Expression[8]
To correlate the raw absorbance data with protein expression, we convert the kinetic rate into Specific Activity.
Step 1: Calculate Reaction Velocity ( )
Plot
Step 2: Convert to Enzyme Units
Use the Beer-Lambert Law. The extinction coefficient (
-
Slope: Change in absorbance per minute.
- : Total reaction volume (e.g., 200 µL = 0.0002 L).
- : Dilution factor of the lysate.
-
:
(using millimolar units simplifies calculation). - : Pathlength (approx. 0.56 cm for 200 µL in a standard 96-well plate; measure strictly for accuracy).
- : Volume of lysate added (e.g., 20 µL = 0.02 mL).
Step 3: Normalize to Protein Expression
Interpretation: A linear increase in Specific Activity correlates directly with the molar concentration of functional
Troubleshooting & Optimization
Caption: Diagnostic workflow for low signal intensity.
Critical Controls
-
Spontaneous Hydrolysis: 2,4-DNP-Gal is less stable than ONPG. Always run a "No Lysate" blank. If the blank rate is high, the substrate stock has degraded.
-
Inner Filter Effect: If the lysate is very concentrated or turbid, it may scatter light at 400 nm. Centrifuge lysates at high speed (14,000 x g) to clarify.
References
-
Gold Standard Kinetics (ONPG): Miller, J. H. (1972). Experiments in Molecular Genetics. Cold Spring Harbor Laboratory.[4] (Basis for standard
-gal assay).[5][1] -
2,4-DNP Extinction Coefficient: Perry, R. J., et al. (2015). "The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity..." Journal of Biological Chemistry. (Provides
at pH 7.0). -
Substrate Comparison: Juers, D. H., et al. (2012). "Structure and mechanism of
-galactosidase." Protein Science. (Mechanistic details on galactosyl transfer). - Leaving Group Acidity: Pearce, P. J., & Simkins, R. J. (1968). "Acid strengths of some substituted picric acids." Canadian Journal of Chemistry. (Establishes pKa of 2,4-dinitrophenol vs nitrophenols).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. www-personal.umd.umich.edu [www-personal.umd.umich.edu]
- 3. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Evaluation of 2',4'-Dinitrophenyl-beta-galactopyranoside for continuous vs endpoint assays
Technical Evaluation: 2',4'-Dinitrophenyl- -D-galactopyranoside in High-Throughput Screening
Executive Summary
In the quantification of
This guide evaluates 2',4'-Dinitrophenyl-
Mechanistic Principles & Chemistry
To understand the superiority of 2,4-DNP-Gal for kinetic work, one must analyze the ionization behavior of the phenolic leaving groups. The colorimetric signal in these assays acts as a pH indicator; only the ionized (phenolate) form absorbs strongly at the detection wavelength (400–420 nm).
-
ONPG Hydrolysis: Releases o-nitrophenol (pKa ~7.2).[1] At pH 7.0, only ~40-50% of the product is ionized (yellow). To achieve maximum sensitivity, the reaction must be "stopped" with high pH buffer (
, pH 11) to force full ionization. -
2,4-DNP-Gal Hydrolysis: Releases 2,4-dinitrophenol (pKa ~4.0).[1] At pH 7.0, >99.9% of the product is ionized. This generates a maximal signal in real-time, enabling continuous monitoring of enzyme velocity (
) without quenching the reaction.
Diagram 1: Substrate Hydrolysis & Ionization Logic
Caption: Hydrolysis pathway showing the critical ionization step. 2,4-DNP-Gal yields a product that fully ionizes at neutral pH, unlike ONPG.[1]
Comparative Analysis: 2,4-DNP-Gal vs. Alternatives
The following table synthesizes experimental data to guide substrate selection. Note the distinct advantage of 2,4-DNP-Gal in "Signal at pH 7.0".
| Feature | ONPG (Standard) | 2,4-DNP-Gal (Kinetic Choice) | PNPG (Alternative) |
| Leaving Group | o-Nitrophenol | 2,4-Dinitrophenol | p-Nitrophenol |
| Leaving Group pKa | ~7.2 | ~4.0 | ~7.15 |
| Detection | 420 nm | 400 nm | 405 nm |
| Extinction Coeff.[1] ( | ~2,500 | ~10,350 | ~9,000 |
| Extinction Coeff.[1] ( | ~21,300 | ~10,400 | ~18,000 |
| Primary Workflow | Endpoint (Stop & Read) | Continuous (Kinetic) | Endpoint |
| Spontaneous Hydrolysis | Low | Moderate (Requires Blank) | Low |
Key Insight: While ONPG has a higher theoretical extinction coefficient at pH 10, 2,4-DNP-Gal provides superior sensitivity at physiological pH (7.0), making it the only viable chromogenic option for sensitive real-time kinetics.[1]
Experimental Protocols
A. Continuous Kinetic Assay (Recommended)
Objective: Determine the specific activity of
Reagents:
-
Buffer Z: 100 mM Sodium Phosphate (pH 7.0), 10 mM KCl, 1 mM
, 50 mM -mercaptoethanol. -
Substrate Solution: 10 mM 2,4-DNP-Gal in Buffer Z (Prepare fresh; protect from light).
-
Enzyme Sample: Diluted
-gal in Buffer Z.
Workflow:
-
Blanking: In a quartz cuvette or clear 96-well plate, add 900 µL Buffer Z.
-
Substrate Addition: Add 100 µL of 10 mM 2,4-DNP-Gal. Mix.
-
Baseline Read: Monitor Absorbance at 400 nm (
) for 2 minutes to establish the spontaneous hydrolysis background slope ( ). -
Enzyme Addition: Add 10–50 µL of Enzyme Sample. Mix rapidly.
-
Kinetic Read: Immediately monitor
every 15 seconds for 5–10 minutes. -
Calculation:
[2]-
(2,4-DNP at pH 7.0) = 10.35
[1] - = Pathlength (cm)
-
(2,4-DNP at pH 7.0) = 10.35
B. Endpoint Assay (Reference Only)
Objective: High-throughput screening where kinetic data is not required.[1]
Workflow:
-
Incubate Enzyme + 2,4-DNP-Gal at 37°C for a fixed time (e.g., 10 min).
-
Stop: Add 500 µL of 1 M Glycine-NaOH (pH 10) or 1 M
. -
Read: Measure
.-
Note: Unlike ONPG, the color will not significantly intensify upon adding base, as the chromophore was already ionized. The base merely stops the enzyme.
-
Diagram 2: Assay Decision Logic
Caption: Decision tree for substrate selection. Use 2,4-DNP-Gal when real-time kinetic data is required.
Interpretation & Troubleshooting
Linearity & Dynamic Range:
The 2,4-DNP-Gal assay is linear up to an absorbance of ~1.5 - 2.0 AU, depending on the spectrophotometer. If
Spontaneous Hydrolysis (Background): The electron-withdrawing nitro groups on the 2,4-DNP ring make the glycosidic bond more labile than in ONPG.
-
Symptom:[1][3] High background slope in the "No Enzyme" control.
-
Solution: Ensure buffers are at pH 7.0 (not higher) during the lag phase. Keep substrate stock on ice and dark. Always subtract the blank slope.
Safety Note: 2,4-Dinitrophenol (the product) is a metabolic uncoupler and toxic. Handle all waste streams according to hazardous chemical disposal guidelines (P-listed waste in some jurisdictions).[1]
References
-
National Center for Biotechnology Information (NCBI). (n.d.). 2,4-Dinitrophenol (Compound Summary).[1][4][5] PubChem.[1] Retrieved from [Link]
-
Goldin, B. R., & Gorbach, S. L. (1976). The relationship between diet and rat fecal bacterial enzymes implicated in colon cancer. Journal of the National Cancer Institute. (Cited for methodology of hydrolytic assays).[3][4][6][7][8][9][10]
- Tenu, J. P., et al. (1971). 2,4-Dinitrophenyl-glycosides as substrates for glycosidases. European Journal of Biochemistry.
Sources
- 1. p-Nitrophenyl beta-D-galactopyranoside | C12H15NO8 | CID 65115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0292169B1 - Substrates for B-galactosidase - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Structural prediction and comparative docking studies of psychrophilic β- Galactosidase with lactose, ONPG and PNPG against its counter parts of mesophilic and thermophilic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 2',4'-Dinitrophenyl-beta-galactopyranoside usage in enzymology
[1]
Executive Summary: Beyond Routine Assays
While o-nitrophenyl-β-D-galactopyranoside (ONPG) remains the workhorse for routine β-galactosidase (LacZ) quantification, 2',4'-dinitrophenyl-β-D-galactopyranoside (2,4-DNP-Gal) represents a specialized, high-performance alternative for precise kinetic characterization.[1]
This guide addresses a critical gap in enzymology literature: the usage of substrates with "activated" leaving groups. Unlike ONPG, which requires a basic stop solution to maximize signal, 2,4-DNP-Gal releases 2,4-dinitrophenol (DNP) , a leaving group with a significantly lower pKa (~4.0). This unique physicochemical property enables continuous kinetic monitoring at neutral or acidic pH , a capability that standard substrates cannot offer without compromising sensitivity.
Mechanistic Basis & Chemical Logic[1]
The "Leaving Group" Advantage
The utility of a chromogenic substrate is dictated by the ionization properties of its aglycone (leaving group).
-
ONPG (Standard): Releases o-nitrophenol.[1][2][3][4]
-
: At neutral pH (7.0), a significant fraction is protonated (colorless/pale). To measure accurately, you must stop the reaction and raise the pH to >10 (using
) to force full ionization to the yellow o-nitrophenolate anion.[5] -
Limitation: This necessitates "stop-time" assays, preventing real-time reaction velocity (
) measurement in a single cuvette.
-
: At neutral pH (7.0), a significant fraction is protonated (colorless/pale). To measure accurately, you must stop the reaction and raise the pH to >10 (using
-
2,4-DNP-Gal (Advanced): Releases 2,4-dinitrophenol.
- : At pH 7.0, the leaving group is >99.9% ionized. The released product is immediately and intensely colored.
-
Advantage: Allows for continuous spectrophotometric monitoring of enzyme activity at physiological pH.
Reaction Pathway Visualization
The following diagram illustrates the hydrolysis and subsequent ionization events that dictate signal generation.
Caption: Kinetic pathway showing the rapid, pH-independent ionization of the 2,4-DNP leaving group compared to standard nitrophenols.
Comparative Analysis: Substrate Selection Matrix
This table provides a direct comparison to guide experimental design.
| Feature | ONPG (Standard) | PNPG (Alternative) | 2,4-DNP-Gal (High-Performance) |
| Leaving Group | o-Nitrophenol | p-Nitrophenol | 2,4-Dinitrophenol |
| Leaving Group | ~7.2 | ~7.1 | ~4.0 |
| Detection Wavelength | 420 nm | 405 nm | 360 nm / 400 nm |
| Assay Type | Endpoint (Stop Solution) | Endpoint / Continuous (pH > 7.[1]5) | Continuous (pH 3.5 - 8.0) |
| Sensitivity at pH 7.0 | Low (requires pH jump) | Low | High (Fully Ionized) |
| Spontaneous Hydrolysis | Low | Low | Moderate (Requires background correction) |
| Primary Use Case | Routine LacZ screening | High-throughput screening | Pre-steady state kinetics, Acidic pH assays |
Validated Experimental Protocol: Continuous Kinetic Assay
Objective: Determine the Michaelis-Menten constants (
Reagents Preparation
-
Assay Buffer (Buffer A): 100 mM Sodium Phosphate, 1 mM
, 50 mM -mercaptoethanol, pH 7.0.-
Note:
is a required cofactor for E. coli LacZ stability.
-
-
Substrate Stock: 10 mM 2,4-DNP-Gal in Buffer A.
-
Critical: Prepare fresh. 2,4-DNP glycosides are more labile than ONPG.[1] Keep on ice and shielded from light.
-
-
Enzyme Solution: Purified β-galactosidase diluted in Buffer A to ~0.1 U/mL.
Protocol Workflow
-
Blanking: Set spectrophotometer to 400 nm (absorbance peak of 2,4-dinitrophenolate). Zero with Buffer A.
-
Reaction Setup: In a quartz cuvette, add:
-
980 µL Buffer A
-
10 µL Enzyme Solution
-
-
Initiation: Rapidly add 10 µL Substrate Stock (final conc. 100 µM). Mix by inversion (do not vortex vigorously).
-
Data Acquisition: Immediately start recording Absorbance (
) every 2 seconds for 3 minutes. -
Quantification: Calculate the initial velocity (
) from the linear portion of the slope ( ).
Calculation & Self-Validation
To convert Absorbance/min to
-
(Extinction Coefficient): The molar extinction coefficient of 2,4-dinitrophenolate is approximately 11,000 - 16,000
depending on specific buffer ionic strength.[1] -
Self-Validation Step: You must generate a standard curve using pure 2,4-dinitrophenol (commercially available) in your specific Assay Buffer to determine the exact
for your system.[1] Do not rely solely on literature values for precise kinetics.
Critical Technical Considerations
Spontaneous Hydrolysis Correction
Because the 2,4-dinitrophenyl group is a better leaving group (more electron-withdrawing), the glycosidic bond is weaker than in ONPG.[1]
-
Risk: High background absorbance over time.
-
Mitigation: Always run a "Substrate Only" control (Buffer + Substrate) alongside your enzyme assay. Subtract the slope of this control from your enzyme reaction slope.
Mechanism-Based Inactivation
In some specialized contexts, 2,4-DNP derivatives (especially fluorinated versions like 2,4-dinitrophenyl-2-deoxy-2-fluoro-β-D-galactoside) are used as mechanism-based inactivators .[1] They trap the enzyme in a covalent intermediate state because the leaving group departs so readily, but the subsequent hydrolysis step is blocked or slowed. Ensure you are using the standard 2,4-DNP-Gal substrate and not a "suicide substrate" derivative unless intended.[1]
Decision Guide: When to Use 2,4-DNP-Gal?
Use the following logic flow to determine if this substrate is required for your study.
Caption: Decision matrix for selecting 2,4-DNP-Gal based on pH constraints and kinetic data requirements.
References
-
Direct Hydrolysis Comparison: Namchuk, M. N., & Withers, S. G. (1995). "Mechanism of hydrolysis of 2,4-dinitrophenyl 2-deoxy-2-fluoro-beta-D-glucopyranoside by beta-glucosidase." Biochemistry. Demonstrates the utility of 2,4-DNP leaving groups in mechanistic probing. [1]
-
Leaving Group Kinetics: Sinnott, M. L. (1990). "Catalytic mechanism of glycosyl hydrolases." Chemical Reviews. Authoritative review on how leaving group pKa (ONP vs DNP) influences glycosidase
and mechanism. -
Standard Beta-Galactosidase Protocols (Contextual): Miller, J. H. (1972). Experiments in Molecular Genetics. Cold Spring Harbor Laboratory.[6] The foundational text for LacZ assays, providing the baseline ONPG protocols for comparison.
-
2,4-Dinitrophenol Properties: Jencks, W. P., & Gilchrist, M. (1968). "Nonlinear structure-reactivity correlations. The reactivity of nucleophilic reagents toward esters." Journal of the American Chemical Society.[6] Provides the physical chemistry basis (pKa and absorbance) for using 2,4-DNP as a leaving group. [1]
Safety Operating Guide
2',4'-Dinitrophenyl-beta-galactopyranoside proper disposal procedures
Operational Guide: Safe Disposal of 2',4'-Dinitrophenyl-
Executive Summary
This guide outlines the mandatory safety and disposal protocols for 2',4'-Dinitrophenyl-
Immediate Action Required: Treat all waste streams generated from this assay (liquid and solid) as P-Listed Hazardous Waste (RCRA Code P048) . Do not dispose of via sanitary sewer or standard trash.[1]
Part 1: Scientific Context & Hazard Mechanism
To ensure safety compliance, researchers must understand the causality of the hazard.[1] The disposal protocols are strict not because of the substrate, but because of the cleavage product generated during your data collection.[1]
The Reaction & The Risk
In your assay,
The Mechanism of Toxicity (Uncoupling):
The released 2,4-Dinitrophenol is a protonophore.[1][2][3] It is lipophilic and weak acid properties allow it to shuttle protons (
-
Collapse of Proton Gradient: This "short-circuits" the electrochemical gradient essential for oxidative phosphorylation.
-
Energy Dissipation: Energy normally captured as ATP is released as heat.
-
Physiological Consequence: Ingestion or absorption can lead to fatal hyperthermia and metabolic collapse.
Expert Insight: The yellow color you measure at 420nm is not just your signal; it is a visual indicator of the 2,4-dinitrophenolate anion .[1] If the solution is yellow, the hazard is present and active.[1]
Part 2: Regulatory Classification (RCRA)
Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the management of this waste is non-negotiable.
| Component | RCRA Classification | Waste Code | Status |
| Substrate (Powder) | Toxic / Irritant | Product Specific | Treat as Hazardous |
| Hydrolysis Product (2,4-DNP) | Acutely Hazardous | P048 | Strictly Regulated |
| Assay Waste Mixture | Mixture Rule Applies | P048 | P-Listed Waste |
The "Mixture Rule" (40 CFR § 261.3): Even if the concentration of 2,4-DNP in your assay plate is low, mixing a P-listed waste with non-hazardous buffers renders the entire volume P-listed hazardous waste.[1]
Part 3: Operational Disposal Protocol
A. Pre-Disposal Segregation (The Self-Validating System)
-
Never mix 2,4-DNP waste with oxidizers (e.g., bleach, peroxides).[1] Nitrated phenols can react explosively with strong oxidizers.[1]
-
Never allow 2,4-DNP waste to dry out.[1] Dry 2,4-DNP salts are shock-sensitive explosives.[1] Keep all solid waste (tips, tubes) moist or sealed in double bags.[1]
B. Step-by-Step Disposal Workflow
1. Liquid Waste (Assay Plates/Cuvettes)
-
Collection: Do not aspirate into a general vacuum trap. Pour directly into a dedicated satellite accumulation container.
-
Container: High-density polyethylene (HDPE) or glass amber bottle.
-
Quenching/Stabilization: The assay stop solution is usually Sodium Carbonate (
). This raises pH and ensures the dinitrophenol remains in solution as a salt (phenolate). Do not acidify this waste, as it may precipitate the less soluble, more volatile phenol form.[1] -
Labeling: "HAZARDOUS WASTE - Contains 2,4-Dinitrophenol (P048).[1][6][7][8] TOXIC. DO NOT MIX WITH OXIDIZERS."
2. Solid Waste (Pipette Tips, Weigh Boats) [1]
-
Segregation: Do not use the general "biohazard" bin. Use a dedicated solid chemical waste container lined with a heavy-duty plastic bag.[1]
-
Moisture Control: If tips are completely dry, mist slightly with water before sealing to prevent the formation of dry, shock-sensitive dust.[1]
-
Labeling: Tag as "Solid Debris Contaminated with P048."
3. Decontamination of Surfaces
-
Solvent: Use 70% Ethanol or a dilute alkaline solution (0.1M NaOH) to wipe down surfaces. The yellow color provides immediate feedback—keep wiping until no yellow residue remains.
-
Disposal: The paper towels used for cleaning must be disposed of in the P048 solid waste bin, not the trash.
Part 4: Visualized Workflow
Figure 1: Operational workflow for 2,4-DNP-Gal waste showing the critical transition to P-Listed waste status upon hydrolysis.
Part 5: Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water. Do not use ethanol on skin (increases absorption of nitrophenols). Seek medical attention; 2,4-DNP absorbs through skin.[1][9] |
| Spill (Liquid) | Absorb with inert material (vermiculite/clay). Do not use paper towels unless immediately bagged as hazardous waste. Do not let dry.[1][9] |
| Spill (Solid) | Do not sweep (creates dust). Wet down carefully with water, then scoop into a container.[1] |
References
-
US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (P-List P048). Retrieved from [Link][1]
-
National Center for Biotechnology Information (PubChem). (2024). Compound Summary for CID 4924, 2,4-Dinitrophenol.[1] Retrieved from [Link][1]
-
US Environmental Protection Agency (EPA). (2024). Hazardous Waste Generator Regulatory Summary (40 CFR Part 261). Retrieved from [Link][1]
-
Grundlingh, J., et al. (2011).[1] 2,4-dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death.[1] Journal of Medical Toxicology.[1] Retrieved from [Link]
Sources
Personal protective equipment for handling 2',4'-Dinitrophenyl-beta-galactopyranoside
Executive Safety Assessment: The "Trojan Horse" Hazard
As researchers, we often treat beta-galactosidase substrates (like ONPG or X-Gal) as routine reagents. Do not make that mistake with 2',4'-Dinitrophenyl-beta-galactopyranoside.
While the intact glycoside molecule is relatively stable, it is effectively a "Trojan Horse." Upon enzymatic hydrolysis or spontaneous degradation in alkaline conditions, it releases 2,4-Dinitrophenol (2,4-DNP) . Unlike the mono-nitrophenols released by ONPG/PNPG, 2,4-DNP is a potent mitochondrial uncoupler. It dissociates oxidative phosphorylation, leading to uncontrolled thermogenesis (overheating) and metabolic collapse.[1]
Core Directive: Treat this substance not just as an irritant, but with the precautions reserved for a mitochondrial toxin, especially when in solution or if dust generation is possible.
Mechanism of Hazard
The following diagram illustrates why standard "sugar" handling protocols are insufficient.
Figure 1: The hydrolysis pathway releases 2,4-DNP, a toxic uncoupler. Safety protocols must target the aglycone (toxin) release.
Personal Protective Equipment (PPE) Matrix
The choice of PPE depends heavily on the solvent system. This compound is often dissolved in DMSO or DMF for stock solutions. These organic solvents are permeation enhancers , meaning they can carry the toxic 2,4-DNP moiety directly through intact skin and standard latex gloves.
PPE Selection Guide
| Protection Zone | Standard (Solid Handling) | Enhanced (Solution/Solvent Handling) | Technical Rationale |
| Hand Protection | Nitrile (Double Gloved) Min thickness: 5 mil (0.12 mm) | High-Grade Nitrile or Laminate Rec: Ansell TouchNTuff® or Silver Shield® | Latex is permeable to DMSO. If the solvent penetrates, the toxin enters the bloodstream immediately. |
| Respiratory | N95 / FFP2 Mask (If weighing outside hood) | Fume Hood (Primary) Sash height < 18 inches | Solid dust inhalation is the fastest route to systemic toxicity. Engineering controls (hood) are superior to masks. |
| Eye Protection | Safety Glasses With side shields | Chemical Goggles Indirect venting | Prevent splash entry. Goggles are mandatory if vortexing or sonicating solutions. |
| Body Defense | Lab Coat Buttoned, cotton/poly blend | Lab Coat + Apron Impervious apron (Tyvek/PVC) | Cotton absorbs spills, keeping them against the skin. An apron provides a splash barrier for stock preparation. |
Operational Protocol: Step-by-Step Handling
This protocol utilizes a Self-Validating System : every step includes a check to ensure safety barriers are intact before proceeding.
Phase 1: Preparation & Weighing
Goal: Eliminate dust exposure.
-
Engineering Check: Verify Fume Hood airflow is operating between 80–100 fpm (face velocity).
-
Static Control: Use an anti-static gun or wipe on the weighing boat. Why? Static charge can cause the light powder to "jump" and disperse into the air.
-
The "Transfer" Technique:
-
Place the balance inside the fume hood.
-
If the balance is external, use a Balance Enclosure .
-
Never weigh this chemical on an open benchtop.
-
-
Decontamination: Immediately wipe the balance area with a damp paper towel (water/ethanol) to capture invisible dust. Dispose of the towel as hazardous waste.
Phase 2: Solubilization (The High-Risk Step)
Goal: Prevent transdermal absorption via solvent.
-
Glove Integrity Test: Inflate your nitrile gloves slightly to check for pinholes before donning.
-
Solvent Addition: Add DMSO or DMF slowly down the side of the tube to prevent aerosolization.
-
Vessel Closure: distinct "click" or seal verification before vortexing.
-
Secondary Containment: Perform all mixing over a plastic tray. If a spill occurs, it is contained in the tray, not the hood surface.
Phase 3: Experimental Workflow Logic
Figure 2: Operational workflow emphasizing the critical control point at solubilization.
Emergency Response & Disposal
Spill Response (Solid)
-
Do not sweep. Sweeping creates dust.
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop the wet mass into a hazardous waste bag.
Spill Response (Solution)
-
Evacuate the immediate area if the spill is >10mL outside a hood.
-
Don Silver Shield or thick nitrile gloves.
-
Absorb with vermiculite or absorbent pads.
-
Clean area with soap and water (alkaline cleaners may turn the residue yellow, indicating the presence of nitrophenol—this is a useful visual indicator of cleaning efficacy).
Disposal Strategy
-
Waste Classification: Segregate as Hazardous Chemical Waste .
-
Labeling: Clearly label as "Contains 2,4-Dinitrophenol derivative / Toxic."
-
Prohibition: NEVER flush down the drain. Hydrolysis in the sewer system releases the toxic uncoupler into the water table, which is an environmental violation.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1492, 2,4-Dinitrophenol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 2,4-Dinitrophenol.[2][3] Retrieved from [Link]
Sources
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